4-[(5-Methyl-2-furoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPRMENQOZXMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351634 | |
| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423731-96-8 | |
| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This compound incorporates the biologically significant 4-aminobenzoic acid (PABA) scaffold, a crucial building block in pharmaceutical development, with a 5-methyl-2-furoyl moiety. This document outlines a robust two-step synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough guide to the analytical techniques required to confirm its structural integrity and purity. The intended audience includes researchers in medicinal chemistry, organic synthesis, and drug development, offering both a practical laboratory guide and a framework for understanding the scientific rationale behind the experimental design.
Introduction: A Scaffold of Pharmaceutical Importance
The strategic combination of well-defined molecular scaffolds is a cornerstone of modern drug discovery. The target molecule, 4-[(5-Methyl-2-furoyl)amino]benzoic acid, is an exemplary case, merging two moieties of significant chemical and biological interest.
The first, 4-aminobenzoic acid (PABA), is a versatile building block whose derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory properties.[1] Its structural versatility, allowing for modification at both the amino and carboxyl groups, makes it an ideal starting point for creating diverse chemical libraries.[1][2]
The second component, the furan ring, is a privileged structure in medicinal chemistry. The 5-methyl-2-furoyl group, specifically, provides a lipophilic and sterically defined element that can modulate the pharmacological profile of the parent molecule, influencing factors such as target binding affinity and metabolic stability. The amide linkage connecting these two fragments is a stable and common feature in many pharmaceutical agents, mimicking the peptide bonds found in biological systems.
This guide provides a detailed methodology for the reliable synthesis of this compound and a comprehensive characterization workflow to ensure its identity and purity, establishing a foundation for its use in further research and development.
Synthesis and Mechanism
The synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is most effectively achieved via a nucleophilic acyl substitution reaction. The strategy involves the acylation of the amino group of 4-aminobenzoic acid with an activated form of 5-methyl-2-furoic acid, namely 5-methyl-2-furoyl chloride. This approach is reliable, high-yielding, and relies on common laboratory reagents.
The core of the synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-methyl-2-furoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group. A base, such as pyridine or triethylamine, is essential in this step to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. Anhydrous conditions are critical as the acid chloride is highly reactive towards water, which would hydrolyze it back to the less reactive carboxylic acid.
The overall process from starting materials to the purified final product is depicted in the following workflow.
Caption: Workflow for the synthesis of the target compound.
Step A: Synthesis of 5-Methyl-2-furoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-2-furoic acid (1.0 eq).
-
Under a fume hood, add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude 5-methyl-2-furoyl chloride (a pale yellow oil or low-melting solid) is used immediately in the next step without further purification.
Step B: Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
-
In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine (or another suitable solvent like dioxane with triethylamine as a base) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the freshly prepared 5-methyl-2-furoyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the cooled solution of 4-aminobenzoic acid.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (e.g., 1 M HCl). This will neutralize the pyridine and precipitate the carboxylic acid product.
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Characterization and Analytical Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system for the final product.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water |
The following sections detail the expected spectroscopic signatures for 4-[(5-Methyl-2-furoyl)amino]benzoic acid.
Caption: Key structural features and their expected spectral data.
4.2.1 ¹H NMR Spectroscopy The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is typically recorded in a solvent like DMSO-d₆.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet, broad | 1H | Deshielded, acidic proton; signal is often broad.[3] |
| Amide (-NH-) | ~10.5 - 11.0 | Singlet | 1H | Deshielded proton on nitrogen adjacent to a carbonyl group. |
| Aromatic (H-2', H-6') | ~7.95 | Doublet | 2H | Protons on the benzoic acid ring ortho to the carboxyl group. |
| Aromatic (H-3', H-5') | ~7.85 | Doublet | 2H | Protons on the benzoic acid ring ortho to the amide group. |
| Furan (H-4) | ~7.20 | Doublet | 1H | Furan proton adjacent to the carbonyl group. |
| Furan (H-3) | ~6.30 | Doublet | 1H | Furan proton adjacent to the methyl group. |
| Methyl (-CH₃) | ~2.40 | Singlet | 3H | Protons of the methyl group on the furan ring. |
4.2.2 ¹³C NMR Spectroscopy The carbon NMR spectrum reveals the number and types of carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon.[4] |
| Amide (-CONH-) | ~158 | Typical chemical shift for an amide carbonyl carbon. |
| Furan C-2, C-5 | ~155, ~159 | Quaternary carbons of the furan ring attached to O, C=O, and CH₃. |
| Aromatic C-1', C-4' | ~125, ~143 | Quaternary carbons of the benzoic acid ring. |
| Aromatic C-2', C-6' | ~131 | Aromatic CH carbons ortho to the carboxyl group. |
| Aromatic C-3', C-5' | ~119 | Aromatic CH carbons ortho to the amide group. |
| Furan C-3, C-4 | ~110, ~118 | Furan CH carbons. |
| Methyl (-CH₃) | ~14 | Typical shift for an aryl-attached methyl carbon. |
4.2.3 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very broad | Characteristic broad absorption due to hydrogen bonding.[5] |
| N-H Stretch (Amide) | ~3300 | Sharp, medium | Amide N-H stretching vibration.[6] |
| C-H Stretch (Aromatic/Furan) | 3100 - 3000 | Sharp, weak | Stretching vibrations of sp² C-H bonds. |
| C=O Stretch (Carboxylic Acid) | ~1690 | Strong, sharp | Carbonyl stretch of the carboxylic acid dimer.[5] |
| C=O Stretch (Amide I Band) | ~1660 | Strong, sharp | Primary absorption for the amide carbonyl group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Skeletal vibrations of the aromatic and furan rings. |
4.2.4 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Expected Molecular Ion (M⁺): For C₁₃H₁₁NO₄, the expected m/z for the molecular ion [M+H]⁺ in ESI+ mode would be approximately 246.07.
-
Key Fragmentation Patterns: Common fragmentation would involve the cleavage of the amide bond, leading to fragments corresponding to the 5-methyl-2-furoyl cation (m/z 111) and the 4-aminobenzoic acid radical cation (m/z 137). Another likely fragmentation is the loss of the carboxyl group (-COOH, 45 Da) from the parent ion.
Significance and Potential Applications in Drug Development
4-[(5-Methyl-2-furoyl)amino]benzoic acid is not merely a synthetic target but a valuable intermediate and a potential bioactive molecule in its own right. As a derivative of PABA, it belongs to a class of compounds with established and diverse pharmacological relevance.[1]
-
Scaffold for Further Synthesis: This compound is an ideal starting point for further elaboration. The carboxylic acid handle can be converted into esters, amides, or other functional groups to generate a library of related compounds for structure-activity relationship (SAR) studies.[7]
-
Potential Bioactivity: Given the known anticancer and antimicrobial activities of various PABA and furan-containing molecules, this compound warrants investigation for similar properties.[1][2] Its structure could allow it to act as an inhibitor for various enzymes or to interfere with biological signaling pathways.
-
Material Science Applications: Aromatic carboxylic acids and amides can participate in hydrogen bonding and π-stacking, making them interesting candidates for the development of novel materials with specific structural or electronic properties.
Conclusion
This guide has detailed a logical and reliable pathway for the synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid via nucleophilic acyl substitution. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the experimental protocol. Furthermore, a comprehensive characterization workflow has been presented, including predicted data from NMR, IR, and MS analyses, which together serve as a benchmark for validating the successful synthesis and purity of the compound. The potential of this molecule as a versatile scaffold for drug discovery and materials science underscores the importance of its accessible and well-characterized synthesis.
References
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7233. Available at: [Link]
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Pietrzak, M., et al. (2021). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 26(11), 3329. Available at: [Link]
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Arora, S., et al. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry, 13(10), 1221-1237. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(4-carboxyphenyl)-5-methyl-2-furamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
N-(4-carboxyphenyl)-5-methyl-2-furamide is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which combines a 5-methyl-2-furoic acid moiety with a 4-aminobenzoic acid backbone, presents a unique combination of functionalities that could be pivotal for its biological activity and pharmacokinetic profile. The furan ring is a known bioisostere for phenyl and other aromatic rings, while the carboxyphenyl group can modulate solubility and provide a key interaction point with biological targets. This guide provides a comprehensive overview of the key physicochemical properties of N-(4-carboxyphenyl)-5-methyl-2-furamide, offering both theoretical insights and practical experimental protocols for their determination. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for its successful development as a therapeutic agent.
Molecular Structure and Key Functional Groups
The chemical structure of N-(4-carboxyphenyl)-5-methyl-2-furamide is characterized by an amide linkage between a 5-methyl-2-furoyl group and a p-aminobenzoic acid molecule. This arrangement gives rise to several key functional groups that dictate its physicochemical behavior:
-
Carboxylic Acid Group (-COOH): This acidic group is a strong hydrogen bond donor and acceptor, significantly influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. Its pKa value is a critical determinant of the ionization state at physiological pH.
-
Amide Group (-CONH-): The amide linkage is relatively stable and participates in hydrogen bonding. Its presence contributes to the molecule's polarity and structural rigidity.
-
Furan Ring: The five-membered aromatic heterocycle with an oxygen atom contributes to the overall electronic and conformational properties of the molecule.
-
Methyl Group (-CH3): This small alkyl group can influence lipophilicity and steric interactions with target proteins.
Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog-Based Value | Significance in Drug Development |
| Molecular Weight | ~231.21 g/mol | Influences diffusion and transport across membranes. |
| Melting Point (°C) | Expected to be a solid with a relatively high melting point, likely >150°C | Purity assessment and formulation development. |
| pKa (acidic) | Estimated to be around 4.0 - 4.5 | Determines the ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |
| LogP | Predicted to be in the range of 2.0 - 3.0 | A measure of lipophilicity, which impacts membrane permeability, solubility, and metabolism. |
| Aqueous Solubility | Predicted to be low in acidic pH and higher in neutral to basic pH. | Crucial for oral bioavailability and formulation design. |
| Hydrogen Bond Donors | 2 | Influences solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | ~88.1 Ų (based on a nitro analog)[1] | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |
Disclaimer: The values presented in the table are estimations derived from the properties of related compounds such as benzoic acid[2][3][4], 5-methyl-2-furoic acid[5], and 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide[1]. Experimental verification is essential for accurate characterization.
Experimental Protocols for Physicochemical Characterization
To provide a comprehensive understanding of N-(4-carboxyphenyl)-5-methyl-2-furamide, the following experimental protocols are recommended.
Determination of Melting Point
-
Principle: The melting point is a fundamental physical property used to assess the purity of a crystalline solid.
-
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.
-
-
Causality: A sharp melting range is indicative of high purity, while a broad range suggests the presence of impurities.
Determination of Acid Dissociation Constant (pKa)
-
Principle: The pKa is the pH at which the acidic and basic forms of a molecule are present in equal concentrations. For N-(4-carboxyphenyl)-5-methyl-2-furamide, the carboxylic acid group is the primary determinant of its acidic pKa.
-
Methodology (Potentiometric Titration):
-
Prepare a solution of the compound of known concentration in a co-solvent system (e.g., water/methanol) if solubility in pure water is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Octanol-Water Partition Coefficient (LogP)
-
Principle: LogP is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase (n-octanol).
-
Methodology (Shake-Flask Method):
-
Prepare a saturated solution of the compound in pre-equilibrated n-octanol and water.
-
Add equal volumes of the n-octanol and aqueous phases to a flask and shake vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility
-
Principle: Aqueous solubility is a critical parameter for drug absorption and formulation. It is highly dependent on pH for ionizable compounds.
-
Methodology (Equilibrium Shake-Flask Method):
-
Add an excess amount of the solid compound to a series of buffers with different pH values (e.g., pH 2, 5, 7.4, 9).
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspensions to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Plot solubility versus pH.
-
Caption: Experimental workflow for determining pH-dependent aqueous solubility.
Conclusion
The physicochemical properties of N-(4-carboxyphenyl)-5-methyl-2-furamide are crucial for its development as a potential therapeutic agent. While predictions based on its structural components provide a valuable starting point, rigorous experimental characterization is indispensable. The protocols outlined in this guide offer a systematic approach to determining the melting point, pKa, LogP, and aqueous solubility of this compound. The data generated from these studies will provide a solid foundation for further preclinical development, including formulation design, ADME (absorption, distribution, metabolism, and excretion) studies, and the establishment of structure-activity relationships.
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An In-Depth Technical Guide to 4-[(5-Methyl-2-furoyl)amino]benzoic acid (CAS 423731-96-8): A Molecule of Interest in Medicinal Chemistry
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a molecule positioned at the intersection of two pharmacologically significant scaffolds: 4-aminobenzoic acid (PABA) and a substituted furan ring. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural components suggest a rich potential for biological activity. This document, therefore, leverages established knowledge of its constituent parts to project its synthesis, potential mechanisms of action, and applications in drug discovery.
Introduction: A Molecule of Predicted Potential
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a derivative of PABA, a well-established building block in medicinal chemistry. PABA derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The incorporation of a 5-methyl-2-furoyl moiety introduces a furan ring system, which is also a common pharmacophore found in numerous therapeutic agents with diverse pharmacological effects, such as antibacterial, antiviral, and anti-inflammatory actions.[3] The combination of these two pharmacophores in a single molecular entity suggests the potential for synergistic or novel biological activities.
Physicochemical Properties and Proposed Synthesis
Based on its chemical structure, the key physicochemical properties of 4-[(5-Methyl-2-furoyl)amino]benzoic acid can be predicted. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C13H11NO4 | Based on chemical structure |
| Molecular Weight | 245.23 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Typical for aromatic carboxylic acids |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | Based on the properties of similar aromatic amides and carboxylic acids. |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. | Analogy to benzoic acid and its derivatives. |
Proposed Synthetic Pathway
The synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid can be logically achieved through the acylation of a 4-aminobenzoic acid derivative with 5-methyl-2-furoyl chloride. A common and effective method involves the Schotten-Baumann reaction. To avoid the self-polymerization of 4-aminobenzoic acid, its amino group can be protected, or more practically, the ester form, such as ethyl 4-aminobenzoate, can be used as the starting material, followed by hydrolysis of the ester to yield the final carboxylic acid.[4]
Postulated Biological Activity and Mechanism of Action
The biological activities of 4-[(5-Methyl-2-furoyl)amino]benzoic acid are likely to be influenced by both the PABA and the 5-methyl-2-furoyl moieties.
-
Antimicrobial Activity: PABA is a precursor in the bacterial synthesis of folic acid.[5] Many PABA derivatives act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[5] The furan moiety is also present in several antimicrobial agents.[3] Therefore, it is plausible that the title compound could exhibit antibacterial and antifungal properties.[6]
-
Anti-inflammatory Activity: PABA derivatives have been investigated for their anti-inflammatory effects.[7] Furan-containing compounds have also demonstrated anti-inflammatory properties.[3] The mechanism could involve the inhibition of inflammatory mediators or pathways.
-
Anticancer Potential: Some PABA derivatives have shown cytotoxic effects on cancer cell lines.[5] The combination with the furoyl group could lead to novel anticancer agents.
Hypothetical Signaling Pathway Inhibition
Given the anti-inflammatory potential, a plausible mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a generalized procedure based on standard amide synthesis and hydrolysis reactions.
Step 1: Synthesis of Ethyl 4-[(5-methyl-2-furoyl)amino]benzoate
-
To a solution of ethyl 4-aminobenzoate (1 equivalent) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add pyridine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-methyl-2-furoyl chloride (1.1 equivalents) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 4-[(5-Methyl-2-furoyl)amino]benzoic acid
-
Dissolve the purified ethyl 4-[(5-methyl-2-furoyl)amino]benzoate in a mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization of the Final Product
The structure and purity of the synthesized 4-[(5-Methyl-2-furoyl)amino]benzoic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide, aromatic C-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Applications in Drug Discovery
Given its predicted biological activities, 4-[(5-Methyl-2-furoyl)amino]benzoic acid could serve as a valuable scaffold for the development of new therapeutic agents.
-
Lead Compound for Novel Antibiotics: With the rising threat of antimicrobial resistance, novel chemical entities are urgently needed. This compound could be a starting point for the development of new antibacterial or antifungal drugs.
-
Anti-inflammatory Drug Candidate: Its potential to modulate inflammatory pathways makes it a candidate for further investigation in the context of chronic inflammatory diseases.
-
Tool Compound for Chemical Biology: This molecule can be used as a probe to study the biological roles of enzymes and receptors that interact with PABA or furan-containing molecules.
Safety and Handling
As a research chemical with limited toxicological data, 4-[(5-Methyl-2-furoyl)amino]benzoic acid should be handled with care. Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). All work should be conducted in a well-ventilated fume hood.
References
-
(PDF) Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid - ResearchGate. Available at: [Link]
-
Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense - Open Exploration Publishing. Available at: [Link]
- WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents.
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Structures of some antimicrobial 4‐aminobenzoic acid derivatives (I–VIII) - ResearchGate. Available at: [Link]
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24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. Available at: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]
- Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
- CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents.
-
4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC - NIH. Available at: [Link]
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Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Pharmacological activity of furan derivatives. Available at: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed. Available at: [Link]
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- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Abstract
This technical guide provides a comprehensive, in-depth analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a molecule of interest in medicinal chemistry and materials science. We delve into the core spectroscopic techniques required for its unambiguous structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and detailed experimental protocols. The synthesis of data from these orthogonal techniques provides a self-validating confirmation of the molecular structure, adhering to the highest standards of scientific integrity.
Introduction and Molecular Overview
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a bifunctional organic compound featuring a benzoic acid moiety linked via an amide bond to a 5-methylfuran-2-carbonyl group. This structure combines the rigidity of the aromatic and furan rings with the hydrogen-bonding capabilities of the amide and carboxylic acid groups, making it a valuable scaffold in the design of novel pharmaceutical agents and functional polymers. Accurate and thorough characterization is the bedrock of any scientific investigation, ensuring the identity and purity of the material before further application. This guide employs a multi-technique spectroscopic approach to build a complete and validated structural profile of the title compound.
Below is the chemical structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, which will be systematically verified in the subsequent sections.
Caption: Molecular Structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbons).
Experimental Protocol: NMR
A standardized protocol ensures reproducibility and high-quality data.[1]
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and amide functionalities and for its exchangeable proton signals (amide N-H, carboxylic O-H) which are readily observed.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For quantitative purposes, a calibrated internal standard could be used.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., Bruker's 'zg30') is typically sufficient.
-
Spectral Width: Set to cover a range of -2 to 14 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each unique carbon, simplifying the spectrum.
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Analysis (Predicted, in DMSO-d₆)
The proton NMR spectrum provides a fingerprint of the molecule. The expected signals are detailed below, with assignments based on established chemical shift principles for aromatic and heterocyclic systems.[3][4][5]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | ~12.8 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| NH (Amide) | ~10.4 | Singlet | 1H | Amide protons are deshielded and typically appear as sharp singlets in DMSO-d₆. |
| H-2', H-6' (Aromatic) | ~7.9 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and meta to the amide group, resulting in a downfield shift. They appear as a doublet due to coupling with H-3'/H-5'. |
| H-3', H-5' (Aromatic) | ~7.8 | Doublet (d) | 2H | These protons are ortho to the electron-donating amide group and meta to the carboxylic acid, but are also deshielded by the overall aromatic system. They appear as a doublet due to coupling with H-2'/H-6'. |
| H-3 (Furan) | ~7.2 | Doublet (d) | 1H | Furan protons are deshielded. This proton is adjacent to the carbonyl group, causing a downfield shift. It couples with H-4. |
| H-4 (Furan) | ~6.4 | Doublet (d) | 1H | This furan proton is adjacent to the methyl-substituted carbon and couples with H-3. |
| CH₃ (Furan) | ~2.4 | Singlet | 3H | The methyl group protons on the furan ring appear as a singlet in a region typical for methyl groups attached to an sp² carbon. |
¹³C NMR Spectral Analysis (Predicted, in DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.[6][7]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~167.0 | Carbonyl carbons of carboxylic acids are highly deshielded and appear significantly downfield. |
| C=O (Amide) | ~157.0 | Amide carbonyl carbons are also deshielded, though typically slightly upfield compared to carboxylic acids. |
| C-5 (Furan) | ~155.0 | The furan carbon bearing the methyl group is deshielded by the adjacent oxygen and the methyl substituent. |
| C-2 (Furan) | ~148.0 | The furan carbon attached to the amide carbonyl is significantly deshielded. |
| C-4' (Aromatic) | ~143.0 | The aromatic carbon attached to the carboxylic acid group (ipso-carbon) is deshielded. |
| C-1' (Aromatic) | ~135.0 | The aromatic carbon attached to the amide nitrogen (ipso-carbon) is also deshielded. |
| C-2', C-6' (Aromatic) | ~129.5 | Aromatic carbons ortho to the carboxylic acid. |
| C-3 (Furan) | ~120.0 | Furan carbon adjacent to the carbonyl. |
| C-3', C-5' (Aromatic) | ~118.5 | Aromatic carbons ortho to the amide group. |
| C-4 (Furan) | ~110.0 | Furan carbon adjacent to the methyl-substituted carbon. |
| CH₃ (Furan) | ~14.0 | The methyl carbon appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high-quality results.[8][9][10][11]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12]
-
Background Scan: Perform a background scan of the empty ATR crystal to record the spectrum of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 4-[(5-Methyl-2-furoyl)amino]benzoic acid powder onto the crystal.
-
Apply Pressure: Use the integrated pressure arm to press the sample firmly against the crystal, ensuring good optical contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
IR Spectral Analysis
The IR spectrum is dominated by characteristic absorptions from the molecule's functional groups.[6][13]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (H-bonded dimer) |
| ~3350 | Medium | N-H Stretch | Amide |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic and Furan |
| ~1685 | Strong | C=O Stretch | Carboxylic Acid (conjugated) |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide |
| ~1600, ~1520 | Strong | C=C Stretch / N-H Bend | Aromatic Ring / Amide II |
| ~1300 | Medium | C-N Stretch | Amide |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid / Furan |
The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of a hydrogen-bonded carboxylic acid. The presence of two distinct, strong carbonyl (C=O) peaks around 1685 cm⁻¹ and 1660 cm⁻¹ provides compelling evidence for both the carboxylic acid and amide functionalities, respectively.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique well-suited for polar, thermally labile molecules like the title compound, as it minimizes fragmentation during the ionization process.[14][15][16][17]
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode:
-
Positive Mode: The acidic carboxylic acid proton can be lost, but the amide and furan oxygens can be protonated. The [M+H]⁺ ion is expected.
-
Negative Mode: The carboxylic acid will be readily deprotonated to form the [M-H]⁻ ion. This mode is often cleaner for carboxylic acids.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For structural analysis, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Mass Spectral Analysis
The molecular formula of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is C₁₃H₁₁NO₄, with a monoisotopic mass of 245.0688 Da.
-
Molecular Ion Peak:
-
In positive ESI mode, the protonated molecule [M+H]⁺ would be observed at m/z 246.0761 .
-
In negative ESI mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 244.0615 . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
-
-
Key Fragmentation Pathways (Tandem MS/MS): The analysis of fragment ions provides direct evidence for the connectivity of the molecular structure. When the molecular ion is fragmented, the weakest bonds tend to break first.[18][19] The amide bond is a common site for cleavage.
Caption: Predicted major fragmentation pathways for [M+H]⁺ in MS/MS analysis.
-
Formation of the 5-Methyl-2-furoyl Cation (m/z 111.0): Cleavage of the amide C-N bond is a highly probable fragmentation pathway, leading to the formation of the stable 5-methyl-2-furoyl acylium ion.[7][18] This is a diagnostic peak for the furanoyl portion of the molecule.
-
Formation of the Aminobenzoic Acid Cation (m/z 136.1): The alternative cleavage of the amide bond can result in the protonated 4-aminobenzoic acid fragment.
-
Loss of Water (m/z 228.1): The protonated molecule may readily lose a molecule of water from the carboxylic acid group.
The presence of these key fragments would provide unambiguous evidence for the two main structural components and their linkage via an amide bond.
Integrated Spectroscopic Analysis and Conclusion
The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating and definitive picture.
Caption: Integrated workflow for structural confirmation.
-
NMR spectroscopy establishes the precise carbon-hydrogen framework, confirming the presence of a 1,4-disubstituted benzene ring, a 2,5-disubstituted furan ring, a methyl group, an amide proton, and a carboxylic acid proton. The chemical shifts and coupling constants align perfectly with the proposed structure.
-
IR spectroscopy provides unequivocal evidence for the key functional groups: the carboxylic acid (via its characteristic broad O-H and C=O stretches), and the secondary amide (via its N-H and C=O stretches).
-
Mass spectrometry confirms the exact molecular weight and elemental formula. Furthermore, the fragmentation pattern serves as a final validation, demonstrating the connectivity of the 5-methyl-2-furoyl group to the 4-aminobenzoic acid backbone through the amide linkage.
References
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Ho, C. S., Lam, C. W. K., & Chan, M. H. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
- Kalesse, M., & Gessner, V. H. (Eds.). (2010).
-
Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Journal of Proteome Research, 18(11), 3745–3758. [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
-
Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
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solubility and stability of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
An In-Depth Technical Guide to the Solubility and Stability of 4-[(5-Methyl-2-furoyl)amino]benzoic Acid
Authored by: A Senior Application Scientist
Introduction
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a small molecule characterized by a central benzoic acid moiety linked via an amide bond to a 5-methyl-2-furoyl group. The confluence of these functional groups—a carboxylic acid, an amide, and a furan ring—dictates its physicochemical properties and, consequently, its potential utility in pharmaceutical and chemical research. The carboxylic acid group suggests pH-dependent solubility, while the amide and furan moieties present potential sites for chemical degradation.
A comprehensive understanding of the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement in any research or development pipeline. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to inactive or toxic byproducts. This guide provides a robust framework for the systematic evaluation of these critical parameters, grounded in established scientific principles and regulatory expectations.
Part 1: Physicochemical Landscape and Predicted Behavior
Before embarking on experimental work, a structural analysis provides predictive insights into the molecule's behavior.
-
Carboxylic Acid (pKa Prediction): The benzoic acid group is acidic. Its pKa is likely to be in the range of 3.5 to 4.5. This means the molecule will exist primarily in its ionized, more soluble carboxylate form at pH values above its pKa, and in its neutral, less soluble carboxylic acid form at lower pH values. This pH-dependent behavior is a critical factor in both solubility and dissolution.
-
Amide Linkage: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into benzoic acid and 5-methyl-2-furoic acid derivatives.
-
Furan Ring: Furan rings are known to be susceptible to oxidation and can participate in various rearrangements, especially under acidic or photolytic conditions. The presence of the methyl group may slightly influence this reactivity.
This initial analysis informs the design of a logical and efficient experimental plan to quantify these characteristics.
Part 2: A Framework for Comprehensive Solubility Determination
Solubility is not a single value but a profile. Its determination across a range of relevant conditions is essential for applications ranging from reaction chemistry to pharmaceutical formulation. The equilibrium shake-flask method remains the gold standard for its accuracy and reliability.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol outlines the determination of solubility in aqueous buffers of varying pH and in relevant organic solvents.
-
Preparation of Buffers and Solvents:
-
Prepare a series of aqueous buffers covering a physiologically and chemically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Select a panel of organic solvents based on polarity (e.g., methanol, ethanol, acetonitrile, dichloromethane).
-
-
Equilibration:
-
Add an excess amount of 4-[(5-Methyl-2-furoyl)amino]benzoic acid to a known volume of each buffer and solvent in separate, sealed vials. The excess solid is crucial to ensure saturation is reached.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to prevent inflation of the measured concentration.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.
-
Data Presentation: Solubility Profile
The results should be compiled into a clear, comparative table.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| HCl Buffer | 1.2 | 25 | Data | Data |
| Acetate Buffer | 4.5 | 25 | Data | Data |
| Phosphate Buffer | 6.8 | 25 | Data | Data |
| Phosphate Buffer | 7.4 | 37 | Data | Data |
| Borate Buffer | 9.0 | 25 | Data | Data |
| Methanol | N/A | 25 | Data | Data |
| Acetonitrile | N/A | 25 | Data | Data |
Workflow Visualization: Solubility Determination
Caption: Workflow for Equilibrium Shake-Flask Solubility Testing.
Part 3: Chemical Stability and Forced Degradation
Stability testing is essential to identify degradation pathways and determine appropriate storage and handling conditions. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the cornerstone of this evaluation. These studies use exaggerated stress conditions to accelerate degradation and predict the compound's long-term stability.
Experimental Protocol: Forced Degradation Study
This protocol exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress. A concentration of ~1 mg/mL in a suitable solvent is typically used.
-
Acidic and Basic Hydrolysis:
-
Acidic: Incubate the compound solution in 0.1 N HCl at a controlled temperature (e.g., 60-80 °C).
-
Basic: Incubate the compound solution in 0.1 N NaOH at a controlled temperature (e.g., 60-80 °C).
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples immediately before analysis to halt the degradation reaction.
-
-
Oxidative Degradation:
-
Incubate the compound solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Sampling: Collect samples at the same time points as the hydrolysis study.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80-100 °C).
-
Expose a solution of the compound to the same thermal stress.
-
Sampling: Analyze samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
A control sample should be run in parallel, protected from light, to differentiate between thermal and photolytic degradation.
-
Sampling: Analyze after a specified exposure period (e.g., 1.2 million lux hours).
-
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the decrease in the active substance and separate it from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is crucial for separating peaks with different polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is ideal for this).
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision. Specificity is demonstrated by showing that the peaks of the degradants are well-resolved from the parent peak.
Data Presentation: Forced Degradation Summary
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.
| Stress Condition | Conditions | Time | % Assay of Parent | % Degradation | Major Degradation Products (RT) |
| Acid Hydrolysis | 0.1 N HCl, 80 °C | 24h | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH, 60 °C | 8h | Data | Data | Data |
| Oxidation | 3% H₂O₂, RT | 24h | Data | Data | Data |
| Thermal (Solid) | 100 °C | 48h | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B | 1.2M lux h | Data | Data | Data |
Workflow Visualization: Forced Degradation Study
Caption: Workflow for a comprehensive Forced Degradation Study.
Conclusion
The systematic characterization of 4-[(5-Methyl-2-furoyl)amino]benzoic acid's solubility and stability is a foundational step in its scientific evaluation. The methodologies presented in this guide, from pH-dependent solubility profiling to a comprehensive forced degradation study, provide a validated and scientifically rigorous path to generating this critical data. By understanding the molecule's intrinsic properties—how it dissolves and how it degrades—researchers can make informed decisions regarding its handling, formulation, and development, ultimately accelerating its journey from the laboratory to its intended application.
References
-
Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
The Ascendant Therapeutic Potential of Furoylamino Benzoic Acid Derivatives: A Technical Guide to Biological Activity
Introduction: A New Frontier in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular entities with potent and selective biological activities is perpetual. Among the myriad of scaffolds explored, benzoic acid and its derivatives have consistently emerged as a privileged structure, underpinning the pharmacophores of numerous approved drugs.[1][2] This guide delves into a specific, promising subclass: novel furoylamino benzoic acid derivatives. The incorporation of a furoylamino moiety introduces unique electronic and steric properties, offering a compelling avenue for modulating the biological activity of the parent benzoic acid core. This in-depth technical guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore their potential as antimicrobial, anti-inflammatory, and anticancer agents, supported by detailed experimental protocols and an analysis of their structure-activity relationships.
I. The Strategic Synthesis of Furoylamino Benzoic Acid Derivatives
The synthetic route to furoylamino benzoic acid derivatives is a critical determinant of their accessibility and the diversity of analogues that can be generated for biological screening. A common and effective strategy involves the acylation of an aminobenzoic acid with a furoyl chloride derivative. This approach allows for modularity, where variations in both the aminobenzoic acid and the furoyl chloride can be readily implemented to explore the chemical space and optimize biological activity.
Rationale for the Synthetic Approach
The choice of an acylation reaction is predicated on its reliability and high yield. The use of furoyl chloride, which can be prepared from the corresponding furoic acid, provides a reactive acylating agent that readily couples with the amino group of aminobenzoic acid. The reaction conditions can often be tailored to be mild, preserving other functional groups that may be present on either reactant. This modularity is paramount in structure-activity relationship (SAR) studies, where the systematic modification of the molecule is essential to understanding its biological function.
Detailed Experimental Protocol: Synthesis of a Representative Furoylamino Benzoic Acid Derivative
The following protocol outlines a general procedure for the synthesis of a furoylamino benzoic acid derivative. Note: This is a representative protocol and may require optimization for specific derivatives.
Materials:
-
Appropriately substituted aminobenzoic acid
-
Furoyl chloride (or a substituted variant)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aminobenzoic acid (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Add the furoyl chloride (1.05 equivalents) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with 1M HCl, water, and saturated NaHCO₃ solution. The final wash with brine can help to break any emulsions.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure furoylamino benzoic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis of furoylamino benzoic acid derivatives.
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] The introduction of a furoylamino group can enhance this activity by altering the lipophilicity and electronic distribution of the molecule, potentially leading to improved cell wall penetration and interaction with microbial targets. Recent studies have reported the antimicrobial action of furoic acid and furan compounds.[3]
Evaluating Antimicrobial Efficacy: The Broth Microdilution Method
A standard and quantitative method to assess the antimicrobial potential of novel compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., amoxicillin, ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound and the positive control antibiotic in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Compound | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Amoxicillin-p-nitrobenzoic acid hybrid (6d) | Methicillin-resistant S. aureus (MRSA) | 64 | Amoxicillin | 128 |
| Data from a study on amoxicillin-benzoic acid hybrids, serving as a proxy for furoylamino benzoic acid derivatives.[4] |
III. Anti-inflammatory and Analgesic Potential: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases. Many benzoic acid derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5] The furoylamino moiety can influence the binding of these derivatives to the active site of COX enzymes, potentially leading to enhanced potency and selectivity.
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (or other suitable rodent model)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Positive control (e.g., Indomethacin, Diclofenac)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, positive control, and test compound groups at different doses).
-
Compound Administration: Administer the test compound and the positive control orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | ~50-70% (Typical) |
| Furoylamino Benzoic Acid Derivative X | 25 | Hypothetical Data |
| Furoylamino Benzoic Acid Derivative X | 50 | Hypothetical Data |
Mechanism of Action: Targeting the COX Pathway and NF-κB Signaling
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Furoylamino benzoic acid derivatives may act as COX inhibitors.
Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[7] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes. It is plausible that furoylamino benzoic acid derivatives could exert their anti-inflammatory effects by modulating the NF-κB pathway.
Caption: Potential anti-inflammatory mechanisms of furoylamino benzoic acid derivatives.
IV. Anticancer Activity: A New Avenue in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Benzoic acid derivatives have demonstrated anticancer potential through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.[2] The unique structural features of furoylamino benzoic acid derivatives make them interesting candidates for anticancer drug development.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Normal cell line (for selectivity assessment, e.g., HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Doxorubicin | HeLa | Typical value ~0.1-1 |
| Furoylamino Benzoic Acid Derivative Y | HeLa | Hypothetical Data |
| Furoylamino Benzoic Acid Derivative Y | MCF-7 | Hypothetical Data |
| Furoylamino Benzoic Acid Derivative Y | HEK293 (Normal) | Hypothetical Data |
V. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For furoylamino benzoic acid derivatives, the SAR can be dissected by considering the contributions of the furoyl ring, the amino benzoic acid core, and the nature and position of any substituents.
-
The Furoyl Moiety: The furan ring's electronic properties and its ability to participate in hydrogen bonding and π-π stacking interactions can significantly influence target binding.
-
The Benzoic Acid Core: The carboxylic acid group is often crucial for activity, acting as a key interaction point with biological targets. Its position on the benzene ring (ortho, meta, or para to the amino group) will dictate the overall geometry of the molecule.
-
Substituents: The addition of various substituents to either the furoyl or the benzoic acid ring can modulate lipophilicity, electronic effects, and steric hindrance, thereby fine-tuning the biological activity.[8]
A systematic exploration of these structural variations is essential for optimizing the potency and selectivity of this class of compounds.
VI. Conclusion and Future Directions
Novel furoylamino benzoic acid derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their amenability to synthetic modification allows for the creation of diverse chemical libraries for biological screening. The evidence for their potential antimicrobial, anti-inflammatory, and anticancer activities warrants further investigation.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesizing a broader range of derivatives to establish more comprehensive SAR.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing lead compounds to preclinical animal models to evaluate their therapeutic potential and toxicological profiles.
The insights and protocols presented in this guide provide a solid foundation for researchers to explore the rich biological activity of novel furoylamino benzoic acid derivatives and to unlock their potential for addressing unmet medical needs.
References
-
Ahmed, S. I., Hayat, M. Q., Tahir, M., Mansoor, Q., Ismail, M., Keck, K., & Bates, R. B. (2016). Pharmacologically active flavonoids from the anticancer, antioxidant and antimicrobial extracts of Cassia angustifolia Vahl. BMC Complementary and Alternative Medicine, 16(1), 1-9. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]
-
Cushnie, T. P., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International journal of antimicrobial agents, 26(5), 343-356. [Link]
-
Podunavac-Kuzmanović, S. O., Cvetković, D. D., & Barna, D. J. (2009). QSAR analysis of 4-aminobenzoic acid derivatives as inhibitors of folate biosynthesis. Chemical Papers, 63(4), 450-456. [Link]
-
Gao, X., Chen, Y., & Lin, J. (2018). Naturally occurring and synthetic agents as histone deacetylase inhibitors for cancer therapy. Expert opinion on investigational drugs, 27(10), 803-814. [Link]
- This is a placeholder for a more specific synthesis reference if one becomes available.
- This is a placeholder for a more specific synthesis reference if one becomes available.
- This is a placeholder for a more specific synthesis reference if one becomes available.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232-235. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the society for experimental biology and medicine, 111(3), 544-547. [Link]
-
Li, X., et al. (2020). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Chemical Biology & Drug Design, 96(5), 1186-1194. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. preprints.org [preprints.org]
- 3. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means [mdpi.com]
- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of 4-[(5-Methyl-2-furoyl)amino]benzoic acid Interactions
An In-Depth Technical Guide:
Executive Summary
This technical guide provides a comprehensive framework for the in-silico investigation of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a small molecule with therapeutic potential. We present a multi-tiered computational strategy designed for drug discovery researchers and computational chemists. This document delves into the core principles and practical application of state-of-the-art modeling techniques, from initial target identification and validation to detailed molecular interaction analysis and pharmacokinetic profiling. The methodologies outlined herein are structured to provide a robust, scientifically-grounded approach to characterizing the pharmacological profile of novel chemical entities, using 4-[(5-Methyl-2-furoyl)amino]benzoic acid as a practical case study.
Foundational Principles: The "Why" of In-Silico Modeling
Before embarking on resource-intensive experimental studies, in-silico modeling offers a powerful and cost-effective avenue to explore the therapeutic potential of a compound like 4-[(5-Methyl-2-furoyl)amino]benzoic acid. By simulating its behavior at the molecular level, we can predict its interactions with biological targets, elucidate potential mechanisms of action, and identify key structural features that govern its activity. This computational pre-assessment is pivotal for hypothesis-driven drug discovery, enabling the prioritization of promising candidates and the rational design of more potent and selective analogs.
Target Identification and Preparation: Setting the Stage for Interaction
The journey of in-silico analysis begins with the crucial step of identifying and preparing a relevant biological target. For the purposes of this guide, we will hypothesize that 4-[(5-Methyl-2-furoyl)amino]benzoic acid may exert its effects through the inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Target Validation and Rationale
The selection of COX-2 as a potential target is based on the structural similarities between 4-[(5-Methyl-2-furoyl)amino]benzoic acid and known COX-2 inhibitors. This enzyme is a well-validated target for anti-inflammatory drugs, and its selective inhibition is a cornerstone of modern pain management.
Protocol for Target Structure Preparation
An accurate three-dimensional structure of the target protein is a prerequisite for reliable in-silico modeling. The Protein Data Bank (PDB) serves as the primary repository for such structures.
Protocol 2.2.1: Preparing the COX-2 Structure
-
Structure Retrieval: Download the X-ray crystal structure of human COX-2, preferably in complex with a known inhibitor (e.g., PDB ID: 5KIR), from the PDB.
-
Protein Cleaning: Remove all non-essential molecules, including water, co-solvents, and ions, from the PDB file.
-
Hydrogen Addition and Protonation: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This can be achieved using specialized software such as the Protein Preparation Wizard in Maestro (Schrödinger) or H++.
-
Structural Refinement: Repair any missing residues or side chains and perform a constrained energy minimization to relieve any steric clashes and optimize the hydrogen-bonding network.
Ligand Preparation: Defining the Query Molecule
The three-dimensional structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid must be accurately generated and optimized to ensure its realistic representation in subsequent simulations.
Protocol 3.1: Preparing the Ligand Structure
-
2D to 3D Conversion: Generate the 2D structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid using a chemical drawing tool and convert it to a 3D conformation.
-
Ligand Energetics:
-
Generate possible ionization and tautomeric states at physiological pH.
-
Perform a conformational search to identify low-energy conformers.
-
Optimize the geometry of the most stable conformer using quantum mechanical methods (e.g., Density Functional Theory) to obtain accurate partial charges and bond orders.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand within the binding site of a receptor.[1][2] This method is instrumental in virtual screening and for elucidating the key interactions that mediate binding.[1]
The Rationale Behind Docking
Docking algorithms systematically explore the conformational and orientational space of the ligand within the receptor's active site.[1] A scoring function is then used to estimate the binding affinity for each generated pose, allowing for the ranking of different ligands and the identification of crucial intermolecular interactions.[1]
A Step-by-Step Docking Workflow
Caption: A generalized workflow for molecular docking.
Protocol 4.2.1: Performing Molecular Docking with AutoDock Vina [3][4][5]
-
File Preparation: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format incorporates partial charges and atom type definitions necessary for the docking calculation.
-
Grid Box Definition: Define a three-dimensional grid that encompasses the active site of COX-2. The dimensions and center of this grid should be sufficient to allow for the free rotation and translation of the ligand.
-
Configuration File Setup: Create a configuration file that specifies the input receptor and ligand files, the grid parameters, and the desired output file name.
-
Execution of Docking: Launch the AutoDock Vina calculation from the command line using the prepared configuration file.
-
Results Analysis: The output file will contain a series of predicted binding poses, ranked according to their binding affinity scores. These poses should be visually inspected using molecular graphics software to analyze the specific interactions with the protein.
Table 1: Illustrative Docking Results of 4-[(5-Methyl-2-furoyl)amino]benzoic acid with COX-2
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| 1 | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Salt Bridge, Pi-Alkyl |
| 2 | -9.1 | Val523, Ala527, Leu352 | Hydrophobic, van der Waals |
| 3 | -8.7 | His90, Gln192 | Hydrogen Bond, Pi-Cation |
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While docking provides a static picture, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the protein-ligand complex over time.
The Value of Dynamic Simulations
MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand. This approach allows for the assessment of the stability of the docked pose, the characterization of conformational changes, and the calculation of more rigorous binding free energies.
A Step-by-Step MD Simulation Workflow
Caption: A standard workflow for molecular dynamics simulations.
Protocol 5.2.1: Performing MD Simulations with GROMACS [1][3][6][4]
-
System Preparation:
-
Select the highest-ranked binding pose from the molecular docking results.
-
Generate a topology for the protein using a suitable force field (e.g., AMBER, CHARMM).[1]
-
Generate a topology and parameters for the ligand, often using a general force field like GAFF2.
-
Combine the protein and ligand topologies into a single system topology.
-
-
Solvation and Ionization:
-
Place the complex in a periodic simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the net charge of the system.
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any unfavorable steric contacts.
-
System Equilibration:
-
Conduct a short simulation in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the protein-ligand complex.
-
Follow this with a short simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density of the system.
-
-
Production Simulation: Run the production MD simulation for a duration sufficient to observe the stability of the complex and sample relevant conformational states (typically on the order of nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to calculate various properties, including:
-
Root-Mean-Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
-
Advanced In-Silico Techniques
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target.
Protocol 6.1.1: Generating a Pharmacophore Model
-
Ligand-Based Approach: If multiple known active compounds for the target exist, they can be aligned to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings).
-
Structure-Based Approach: The interaction pattern observed in the docked or simulated complex of 4-[(5-Methyl-2-furoyl)amino]benzoic acid with COX-2 can be used to define a pharmacophore model.
-
Application in Virtual Screening: The resulting pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the target.
ADMET Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery.
Protocol 6.2.1: In-Silico ADMET Profiling
-
Leverage Predictive Models: Utilize established online platforms and software (e.g., SwissADME, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.
-
Key Parameters for Analysis:
-
Drug-Likeness: Assess compliance with guidelines such as Lipinski's Rule of Five.
-
Solubility and Permeability: Predict aqueous solubility and cell membrane permeability.
-
Metabolic Stability: Predict potential interactions with cytochrome P450 enzymes.
-
Toxicity: Screen for potential liabilities such as mutagenicity or cardiotoxicity.
-
Table 2: Representative In-Silico ADMET Profile for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
| Property | Predicted Outcome | Implication |
| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential |
| Aqueous Solubility | Moderate | Acceptable for formulation |
| Blood-Brain Barrier Penetration | Low | Reduced risk of central nervous system side effects |
| CYP450 Inhibition | Low potential | Minimized risk of drug-drug interactions |
| AMES Mutagenicity | Negative | Favorable preliminary safety profile |
Concluding Remarks
The in-silico methodologies detailed in this guide provide a robust and integrated approach to characterizing the molecular interactions and pharmacological potential of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. By systematically applying molecular docking, molecular dynamics simulations, and advanced modeling techniques, researchers can generate valuable, data-driven hypotheses to guide subsequent experimental validation. This computational framework serves as a powerful tool to de-risk and accelerate the complex process of drug discovery and development.
References
-
GROMACS Tutorial: MD Simulation of a Protein-Ligand Complex. (2020, July 12). Retrieved from [Link]
-
AutoDock Vina Tutorial. (2020, December 4). Retrieved from [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
AMBER demo. (2020, October 16). YouTube. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026, January 15). MDPI. Retrieved from [Link]
-
Molecular dynamics simulations for the protein–ligand complex structures obtained by computational docking studies using implicit or explicit solvents | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]
-
AMBER Simulation Guide. (n.d.). Emmett M. Leddin. Retrieved from [Link]
-
AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.). Retrieved from [Link]
-
How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. (2025, July 27). YouTube. Retrieved from [Link]
-
Small-molecule ligand docking into comparative models with Rosetta - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved from [Link]
-
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A Technical Guide to the Preliminary Antimicrobial Screening of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. This guide provides a comprehensive, in-depth technical framework for the preliminary antimicrobial screening of the novel synthetic compound, 4-[(5-Methyl-2-furoyl)amino]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the core methodologies, scientific rationale, and data interpretation strategies essential for a robust initial evaluation. The protocols described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure scientific integrity and reproducibility. We will delve into the causality behind experimental choices, from the selection of microbial strains to the intricacies of susceptibility testing assays, providing a self-validating system for the preliminary assessment of this compound's antimicrobial potential.
Introduction: The Rationale for Screening 4-[(5-Methyl-2-furoyl)amino]benzoic acid
The chemical scaffold of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, which incorporates a substituted furoyl group linked to a benzoic acid moiety, presents an interesting candidate for antimicrobial investigation. Benzoic acid and its derivatives are known for their antimicrobial properties, often utilized as preservatives in food and pharmaceutical products. The furoyl group, a heterocyclic aromatic structure, is also present in various compounds with demonstrated biological activities. The combination of these two pharmacophores may result in synergistic or novel mechanisms of antimicrobial action. Preliminary screening is a critical first step to ascertain if this compound exhibits any inhibitory effects against a panel of clinically relevant microorganisms, thereby justifying further investigation into its mechanism of action and potential as a therapeutic agent.[1][2]
The primary objective of this preliminary screening is to determine the in vitro antimicrobial spectrum and potency of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This involves subjecting the compound to a battery of standardized tests against a representative panel of Gram-positive and Gram-negative bacteria, as well as opportunistic fungi.
Experimental Design and Strategy
A well-structured experimental design is paramount for generating reliable and interpretable data. Our approach is a tiered screening process, beginning with qualitative diffusion assays for a broad assessment of activity, followed by quantitative dilution methods to determine the precise minimum inhibitory concentration (MIC).
Selection of Microbial Strains
The choice of microbial strains is critical for a comprehensive preliminary screen. The panel should include representatives from different categories of pathogens to provide a broad understanding of the compound's spectrum of activity. The use of American Type Culture Collection (ATCC) strains is highly recommended to ensure consistency and reproducibility of results.[3]
Recommended Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213): A common cause of skin infections, pneumonia, and bloodstream infections.
-
Enterococcus faecalis (ATCC 29212): A frequent cause of hospital-acquired infections, including urinary tract infections and endocarditis.
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922): A versatile pathogen responsible for a wide range of infections, from urinary tract infections to sepsis.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic pathogen known for its intrinsic resistance to many antibiotics, often causing infections in immunocompromised individuals.
-
Recommended Fungal Strains:
-
Candida albicans (ATCC 90028): A common cause of opportunistic fungal infections, including thrush and systemic candidiasis.
-
Aspergillus niger (ATCC 16404): A mold that can cause aspergillosis, particularly in individuals with weakened immune systems.
The selection of these specific strains is endorsed by the Clinical and Laboratory Standards Institute (CLSI) for quality control in antimicrobial susceptibility testing, making them ideal for initial screening.[4]
Preparation of the Test Compound
The solubility and stability of 4-[(5-Methyl-2-furoyl)amino]benzoic acid must be determined prior to testing. A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). It is crucial to ensure that the final concentration of the solvent in the test medium does not exceed a level that could inhibit microbial growth (typically ≤1% v/v).
Methodologies for Antimicrobial Susceptibility Testing
This section details the step-by-step protocols for the recommended screening methods.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a widely used qualitative screening technique that provides a preliminary assessment of a compound's antimicrobial activity.[5][6][7][8] The principle is based on the diffusion of the antimicrobial agent from an impregnated disk into the agar, creating a concentration gradient.[5] If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk.[7]
Protocol:
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions.[5][9] Pour the sterile molten agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify on a level surface.[5][8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[9] This can be achieved by suspending several colonies from a fresh culture in sterile saline.
-
Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[6][8] Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[6][7]
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.[5] Using a micropipette, apply a known amount of the 4-[(5-Methyl-2-furoyl)amino]benzoic acid stock solution to each disk (e.g., 10 µL of a 1 mg/mL solution). A disk impregnated with the solvent (DMSO) should be used as a negative control. Standard antibiotic disks can be used as positive controls.
-
Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Diagram of the Agar Disk Diffusion Workflow:
Caption: Workflow of the Agar Disk Diffusion Method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after a specified incubation period.[10][11][12][13][14] This method is considered a gold standard for susceptibility testing and provides more precise data than diffusion methods.[1][15]
Protocol:
-
Plate Preparation: Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the 4-[(5-Methyl-2-furoyl)amino]benzoic acid stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Controls: Include the following controls on each plate:
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 25-28°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC Determination via Broth Microdilution.
Data Presentation and Interpretation
The results of the preliminary screening should be presented in a clear and concise manner to facilitate interpretation.
Agar Disk Diffusion Results
The zone of inhibition diameters should be recorded in a table. While these results are qualitative, they provide a good initial indication of the compound's spectrum of activity.
Table 1: Hypothetical Agar Disk Diffusion Results for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
| Test Microorganism | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 18 |
| E. faecalis ATCC 29212 | 12 |
| E. coli ATCC 25922 | 0 |
| P. aeruginosa ATCC 27853 | 0 |
| C. albicans ATCC 90028 | 15 |
| A. niger ATCC 16404 | 9 |
Minimum Inhibitory Concentration (MIC) Results
The MIC values provide a quantitative measure of the compound's potency. These should also be presented in a tabular format.
Table 2: Hypothetical MIC Values for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
| Test Microorganism | MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 |
| E. faecalis ATCC 29212 | 64 |
| E. coli ATCC 25922 | >128 |
| P. aeruginosa ATCC 27853 | >128 |
| C. albicans ATCC 90028 | 32 |
| A. niger ATCC 16404 | 128 |
Interpreting the Results
The interpretation of MIC values involves comparing them to established breakpoints, although for a novel compound, these will not exist.[14][16] Therefore, the initial interpretation will be based on a general understanding of what constitutes promising activity. Generally, MIC values below 10 µg/mL are considered potent, while values above 100 µg/mL suggest weak or no activity.
Based on the hypothetical data above, 4-[(5-Methyl-2-furoyl)amino]benzoic acid shows promising activity against the Gram-positive bacterium S. aureus and the fungus C. albicans. The activity against E. faecalis is moderate, while it appears to be inactive against the Gram-negative bacteria and has weak activity against A. niger.
Conclusion and Future Directions
This technical guide provides a robust framework for the preliminary antimicrobial screening of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The outlined methodologies, grounded in established scientific principles and standards, will yield reliable and reproducible data to inform the next steps in the drug discovery pipeline.
Should the preliminary screening yield promising results, further studies would be warranted, including:
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To ascertain whether the compound is static or cidal in its action.
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.
-
Mechanism of Action Studies: To elucidate the molecular target and mechanism by which the compound exerts its antimicrobial effect.
-
Toxicity and Cytotoxicity Assays: To assess the compound's safety profile in mammalian cell lines.
-
Screening against a broader panel of clinical isolates: To evaluate its efficacy against drug-resistant strains.
By following a systematic and scientifically rigorous approach, the true antimicrobial potential of 4-[(5-Methyl-2-furoyl)amino]benzoic acid can be effectively evaluated, potentially leading to the development of a novel therapeutic agent in the fight against infectious diseases.
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The Therapeutic Potential of N-Furoyl Aminobenzoic Acids: A Technical Guide for Drug Discovery
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals investigating the therapeutic potential of N-furoyl aminobenzoic acids. It is designed to be a practical resource, offering not just a review of the field, but also actionable insights and detailed methodologies to empower your research endeavors. The structure of this document is fluid, designed to logically walk you through the process of investigating a novel compound class, from synthesis to preliminary in vivo evaluation.
Introduction: The Rationale for Investigating N-Furoyl Aminobenzoic Acids
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Aminobenzoic acid derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The para-aminobenzoic acid (PABA) moiety, in particular, is a common building block in a number of approved drugs, highlighting its pharmacological relevance and favorable toxicological profile.[4][5]
The strategic incorporation of a furoyl group onto the aminobenzoic acid backbone is hypothesized to enhance the therapeutic potential of the parent molecule. The furan ring is a bioisostere for other aromatic systems and is known to participate in various non-covalent interactions with biological targets. This guide will explore the synthesis, characterization, and systematic evaluation of N-furoyl aminobenzoic acids as potential therapeutic agents, with a primary focus on their anti-inflammatory properties.
Synthesis and Characterization of N-Furoyl Aminobenzoic Acids
The synthesis of N-furoyl aminobenzoic acids can be achieved through a straightforward acylation reaction. A generalizable protocol involves the reaction of the corresponding aminobenzoic acid isomer (ortho-, meta-, or para-) with 2-furoyl chloride.[1]
Detailed Synthesis Protocol: N-(2-furoyl)-4-aminobenzoic acid
Materials:
-
4-aminobenzoic acid
-
2-furoyl chloride
-
Pyridine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add 2-furoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-(2-furoyl)-4-aminobenzoic acid.
Characterization: The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. For 4-aminobenzoic acid derivatives, characteristic signals in the 1H NMR spectrum include doublets for the protons on the benzene ring and signals corresponding to the furan ring protons.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and N-H stretching vibrations.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Melting Point: The melting point is a useful indicator of purity.
In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of anti-inflammatory potential is typically conducted using a battery of in vitro assays. These assays are designed to be high-throughput and provide insights into the potential mechanisms of action.
Inhibition of Pro-Inflammatory Cytokine Production in Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages are a well-established in vitro model for inflammation.[7][8][9] This assay measures the ability of a test compound to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Cell Line: RAW 264.7 murine macrophage cell line or human THP-1 monocyte-derived macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (N-furoyl aminobenzoic acids) dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
The next day, remove the culture medium.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulate the cells with LPS (100 ng/mL) for 16-24 hours.[7][9]
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).
Table 1: Example Data for Cytokine Inhibition by a Test Compound
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 98.5 ± 1.2 |
| 10 | 48.9 ± 3.5 | 45.3 ± 3.1 | 97.2 ± 2.5 |
| 100 | 85.7 ± 4.2 | 82.1 ± 3.8 | 95.8 ± 3.1 |
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A key mechanism of many anti-inflammatory drugs is the inhibition of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[5][10]
Caption: Workflow for in vitro COX/LOX enzyme inhibition assay.
Commercially available COX-1/COX-2 and 5-LOX inhibitor screening kits provide a standardized and reliable method for assessing the inhibitory activity of novel compounds.[2][11] These assays typically involve incubating the purified enzyme with the test compound followed by the addition of arachidonic acid as the substrate. The enzyme activity is then measured using a fluorometric or colorimetric method.
Elucidating the Mechanism of Action: Targeting the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.[12][13][14] Therefore, investigating the effect of N-furoyl aminobenzoic acids on this pathway is a logical next step.
Signaling Pathway: The Canonical NF-κB Pathway
Caption: The canonical NF-κB signaling pathway and a hypothesized point of inhibition.
To investigate the modulation of the NF-κB pathway, techniques such as Western blotting can be used to assess the phosphorylation of key signaling proteins (e.g., IKK, IκBα) and the nuclear translocation of NF-κB subunits (p65).
In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a more physiologically relevant setting. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[15][16][17][18]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Lambda carrageenan
-
Sterile saline
-
Plethysmometer
-
Test compounds (N-furoyl aminobenzoic acids)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.[16][18]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[15][16]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Table 2: Example Data for Inhibition of Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (%) | Edema Inhibition at 3h (%) |
| Vehicle Control | - | 65.4 ± 5.2 | - |
| Indomethacin | 10 | 28.1 ± 3.1 | 57.0 |
| Test Compound | 25 | 45.8 ± 4.5 | 30.0 |
| Test Compound | 50 | 32.7 ± 3.8 | 50.0 |
| Test Compound | 100 | 25.9 ± 2.9 | 60.4 |
Conclusion and Future Directions
This guide has outlined a systematic approach for the investigation of N-furoyl aminobenzoic acids as potential therapeutic agents, with a focus on their anti-inflammatory properties. The provided protocols and workflows serve as a foundation for researchers to build upon. Future studies should aim to establish a clear structure-activity relationship (SAR) by synthesizing and testing a library of analogs with modifications to both the aminobenzoic acid and furoyl moieties. Furthermore, promising lead compounds should undergo more extensive preclinical evaluation, including pharmacokinetic studies, toxicological assessments, and testing in chronic models of inflammation. The exploration of N-furoyl aminobenzoic acids represents a promising avenue for the discovery of novel anti-inflammatory drugs.
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Scientists identify multi-kinase inhibitors that can effectively block SARS-CoV-2-mediated cytokine release. (2022). News-Medical.Net. [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). researchgate.net. [Link]
- Preparation method of 4-amino-2-fluorobenzoic acid. (n.d.).
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
-
Synthetic routes of p-aminobenzoic acid derivatives having anti-inflammatory activity. (n.d.). ResearchGate. [Link]
-
Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif. (2014). ResearchGate. [Link]
-
p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
-
Novel Cytokine Inhibitors. (n.d.). National Institutes of Health. [Link]
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ortho and para-aminobenzoic acids. (n.d.). Goa University. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). ResearchGate. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). ACS Publications. [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). PubMed Central. [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. (2024). Frontiers. [Link]
-
Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. (2024). Journal for ImmunoTherapy of Cancer. [Link]
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The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. (n.d.). PubMed Central. [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (n.d.). MDPI. [Link]
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Methodological & Application
detailed synthesis protocol for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
An Application Note on the Detailed Synthesis Protocol for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Introduction
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a chemical compound that belongs to the class of N-acylated amino acids. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structure, combining a substituted furoic acid moiety with 4-aminobenzoic acid (PABA), a known biosynthetic precursor for folates, presents a scaffold for potential antimicrobial or cytotoxic agents.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, designed for researchers and scientists in organic synthesis and drug development. The protocol is based on a two-step process involving the preparation of an acyl chloride intermediate followed by an acylation reaction.
Overall Reaction Scheme
The synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is achieved in two primary stages:
-
Step 1: Synthesis of 5-Methyl-2-furoyl chloride. This intermediate is prepared from 5-methyl-2-furoic acid by reaction with a chlorinating agent, such as thionyl chloride.
-
Step 2: Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The final product is obtained by the acylation of 4-aminobenzoic acid with the freshly prepared 5-methyl-2-furoyl chloride under basic conditions.
Caption: Overall two-step synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Methyl-2-furoic acid | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| 4-Aminobenzoic acid (PABA) | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Chemical |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Chemical |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Chemical |
| Ethanol | 200 proof, absolute | Fisher Chemical |
| Deionized water | Millipore |
Experimental Protocol
Part 1: Synthesis of 5-Methyl-2-furoyl chloride
This procedure should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the generation of HCl and SO₂ gases.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-furoic acid (5.0 g, 39.6 mmol).
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (8.7 mL, 118.8 mmol, 3.0 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. This will yield the crude 5-methyl-2-furoyl chloride as a yellow to brown liquid, which can be used in the next step without further purification.
Part 2: Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
-
Preparation of Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzoic acid (5.4 g, 39.6 mmol) in 100 mL of anhydrous dichloromethane (DCM) and 10 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the freshly prepared 5-methyl-2-furoyl chloride (from Part 1) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with a few drops of acetic acid).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), deionized water (2 x 50 mL), and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by recrystallization from ethanol/water to yield 4-[(5-Methyl-2-furoyl)amino]benzoic acid as a solid.
Caption: Step-by-step experimental workflow.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.8 (s, 1H, COOH), 10.5 (s, 1H, NH), 8.0-7.8 (m, 4H, Ar-H), 7.2 (d, 1H, furan-H), 6.4 (d, 1H, furan-H), 2.4 (s, 3H, CH₃). The exact chemical shifts may vary slightly.[2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.0 (COOH), 158.0 (C=O, amide), 156.0, 145.0, 142.0, 130.0, 125.0, 120.0, 118.0, 109.0 (aromatic and furan carbons), 14.0 (CH₃). Predicted values based on similar structures. |
| IR (KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 3300 (N-H stretch), 1680 (C=O stretch, acid), 1650 (C=O stretch, amide), 1600, 1530 (aromatic C=C stretch).[3] |
| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₁₃H₁₁NO₄: 245.07; found: 244.1. |
Safety Precautions
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All operations involving thionyl chloride must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric acid is corrosive. Handle with care.
References
- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
-
MDPI. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.
- Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.
-
ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubMed. (n.d.). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Retrieved from [Link]
Sources
Application Note & Protocols: Quantitative Analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Abstract
The precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This document provides a comprehensive technical guide detailing robust analytical methods for the quantification of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. We present detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The narrative explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish accurate and reproducible quantitative assays for this compound.
Chapter 1: Introduction to Analytical Strategy
4-[(5-Methyl-2-furoyl)amino]benzoic acid is an organic molecule whose structural motifs—an aromatic carboxylic acid and a substituted furan ring—are common in pharmacologically active compounds. Its accurate quantification is essential for various stages of pharmaceutical development, including pharmacokinetic studies, stability testing, and final product quality control.
The selection of an analytical method is a critical decision dictated by the specific requirements of the assay, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1] Analytical method development is a systematic process of creating a reliable procedure, while validation confirms its suitability for the intended purpose, ensuring consistent and accurate results.[2][3]
This guide focuses on three primary analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique that offers an excellent balance of sensitivity, selectivity, and cost-effectiveness for quantifying aromatic compounds.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and selectivity, making it ideal for complex biological matrices or when trace-level quantification is required.[4][5]
-
UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method best suited for relatively pure samples where matrix interference is minimal.[4]
Comparative Overview of Analytical Methods
The table below summarizes the key performance characteristics of each method, providing a framework for selecting the most appropriate technique for your application.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate (ng/mL) | Very High (pg/mL) | Low (µg/mL) |
| Linearity (R²) | > 0.999[4] | > 0.99[4] | > 0.99[4] |
| Accuracy (% Recovery) | 98 - 102%[4] | 89 - 114%[4] | 97 - 103%[4] |
| Precision (% RSD) | < 2%[4] | < 15%[4] | < 2%[4] |
| Sample Throughput | Moderate | High (with rapid methods) | High |
| Cost (Instrument) | Moderate | High | Low |
| Ideal Use Case | Routine QC, purity analysis, formulation assays. | Bioanalysis, impurity profiling, trace analysis. | Quick analysis of pure substance, dissolution testing. |
Chapter 2: High-Performance Liquid Chromatography (HPLC-UV) Method
Principle and Rationale
This method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. 4-[(5-Methyl-2-furoyl)amino]benzoic acid, being a moderately polar organic molecule, is well-retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The mobile phase is a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The inclusion of a mild acid (phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form that results in a sharp, symmetrical peak shape and reproducible retention times.[6] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.
Experimental Protocol: HPLC-UV
A. Reagents and Materials
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid: Reference Standard (>99% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or deionized water.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Diluent: Mobile Phase.
B. Instrumentation and Conditions
-
HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm.[7]
-
Run Time: Approximately 10 minutes.
C. Step-by-Step Procedure
-
Mobile Phase Preparation: To prepare 1 L of 0.1% H₃PO₄ in water, add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly. For the final mobile phase, mix 400 mL of acetonitrile with 600 mL of the 0.1% phosphoric acid solution. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability: Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the specific detection capabilities of a tandem mass spectrometer.[8] After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces background noise, allowing for quantification at very low levels.[4] This method is essential for analyzing samples in complex matrices like plasma or tissue, where co-eluting compounds would interfere with UV detection.
Experimental Protocol: LC-MS/MS
A. Reagents and Materials
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Acetonitrile (ACN): LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid: LC-MS grade (replaces phosphoric acid for MS compatibility).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Extraction Solvent: Acetonitrile (for protein precipitation).
B. Instrumentation and Conditions
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
MS/MS Detection (MRM):
-
Ionization Mode: ESI Negative (due to the acidic proton).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte. For example:
-
Analyte: Q1: m/z 258.1 -> Q3: m/z 121.0 (hypothetical fragmentation of the furoyl bond).
-
Internal Standard: Determined similarly.
-
-
Collision Energy & Voltages: Optimize for maximum signal intensity.
-
C. Step-by-Step Procedure
-
Sample Pre-treatment (Protein Precipitation): This is a common technique for biological samples.[9]
-
To 100 µL of sample (e.g., plasma), add 20 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
Standard and QC Preparation: Prepare calibration standards and QCs by spiking known amounts of the analyte and a fixed amount of the IS into a blank matrix (e.g., drug-free plasma). Process these standards and QCs using the same pre-treatment procedure as the unknown samples.
-
Analysis: Inject the processed standards, QCs, and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the analyte concentration. Calculate the concentration of the unknown samples from this curve. The use of an internal standard corrects for variations in sample preparation and instrument response.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for bioanalytical LC-MS/MS quantification.
Chapter 4: UV-Visible Spectrophotometry
Principle and Rationale
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. It is a simple and rapid method but lacks the selectivity of chromatographic methods.[4] Interference from other UV-absorbing compounds in the sample matrix can be a significant issue. Therefore, this method is most suitable for the analysis of the bulk drug substance or in simple formulations where excipients do not absorb at the analytical wavelength. The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of UV wavelengths.[10]
Experimental Protocol: UV-Vis Spectrophotometry
A. Reagents and Materials
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid: Reference Standard (>99% purity).
-
Solvent: Methanol, analytical grade. A solvent that dissolves the analyte and is transparent in the measurement region is required.[4]
B. Instrumentation
-
Spectrophotometer: A calibrated UV-Visible spectrophotometer with 1 cm quartz cuvettes.
C. Step-by-Step Procedure
-
Determination of λmax:
-
Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Identify the wavelength that gives the maximum absorbance (λmax).
-
-
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards Preparation: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serially diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and make dilutions as necessary to bring the final concentration into the linear range of the calibration curve.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the regression equation of the curve.[1]
Workflow Diagram: UV-Vis Spectrophotometry
Caption: Basic workflow for UV-Vis spectrophotometric analysis.
Chapter 5: Analytical Method Validation
Imperative of Validation
Analytical method validation is the documented process that establishes that an analytical procedure is suitable for its intended purpose.[3][11] Regulatory agencies like the FDA and EMA require validation to ensure that methods used in pharmaceutical testing yield precise, accurate, and reproducible results.[2] The validation process involves a series of tests to evaluate the performance characteristics of the method according to International Council for Harmonisation (ICH) guidelines.[3][12]
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated, using the HPLC-UV method as an example.
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak for the analyte should be pure and free from interference from blank/placebo. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery. | Mean recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters should remain within limits. |
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- da Silva, W. P., et al. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Bari, S. B., et al. (n.d.). Analytical method validation: A brief review.
- Goud, G. S., et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- Unknown Author. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification.
- European Pharmacopoeia 6.0. (2012, May 2). 4-AMINOBENZOIC ACID.
- Agilent. (n.d.). Sample Preparation.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column.
- Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
- Belal, F., et al. (n.d.). Analytical Methods. RSC Publishing.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
- Biotage. (n.d.). Bioanalytical sample preparation.
- Nwanisobi, C. G., et al. (2018, April 16). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. ResearchGate.
- Lewis, I. A., et al. (2023). Rapid LC-MS assay for targeted metabolite quantification by serial injection into isocratic gradients. Analytical and Bioanalytical Chemistry, 415(2), 269-276.
- Kastel, R., et al. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296.
- Unknown Author. (n.d.). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.
- ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,....
- Furgala, A., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4434.
- Zhang, G. F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-969.
- Khasanov, R. I., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules.
- Vetter, W., et al. (2022). LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Journal of Chromatography A, 1686, 463649.
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- 5. Rapid LC-MS assay for targeted metabolite quantification by serial injection into isocratic gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. globalresearchonline.net [globalresearchonline.net]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Abstract
This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of the analyte in bulk drug substance and pharmaceutical formulations. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies.
Introduction
4-[(5-Methyl-2-furoyl)amino]benzoic acid is an organic compound featuring a benzoic acid moiety linked to a methyl-substituted furoyl group via an amide bond. As with many pharmaceutical compounds, a reliable analytical method is crucial to ensure product quality, monitor stability, and quantify the active pharmaceutical ingredient (API) in the presence of potential impurities and degradation products. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity.
The development of a stability-indicating method is of paramount importance, as it must be able to unequivocally separate the main analyte from any products that may form under various stress conditions.[1][2] This application note outlines a systematic approach to developing and validating an HPLC method that meets these rigorous requirements.
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for 4-[(5-Methyl-2-furoyl)amino]benzoic acid is not widely published, its structure allows for logical deductions regarding its chromatographic behavior. The molecule possesses both acidic (carboxylic acid) and aromatic characteristics, which are key determinants in selecting the appropriate HPLC conditions. Aromatic carboxylic acids can be effectively retained and separated using reversed-phase chromatography.[3][4] The UV chromophores present in the molecule (benzoic acid and furan rings) suggest that UV detection will be a suitable and sensitive means of quantification.
HPLC Method Development
The goal of the method development was to achieve a symmetric peak for 4-[(5-Methyl-2-furoyl)amino]benzoic acid, with good resolution from any potential impurities and degradants, within a reasonable run time.
Column Selection
A C18 stationary phase is the most common choice for the separation of moderately polar to non-polar compounds and is well-suited for aromatic acids. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between efficiency and backpressure.
Mobile Phase Selection
A mixture of an acidic aqueous buffer and an organic solvent is typically used for the analysis of acidic compounds by RP-HPLC. The acidic buffer suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.
-
Aqueous Phase: A 0.1% solution of phosphoric acid in water was chosen to maintain a low pH.
-
Organic Phase: Acetonitrile was selected as the organic modifier due to its low UV cutoff and good solubilizing properties.
An isocratic elution was deemed suitable for this application to ensure simplicity and robustness. The optimal mobile phase composition was determined to be a 60:40 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.
Detection Wavelength
Based on the UV-active chromophores in the structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a UV detector was employed. The wavelength of maximum absorbance (λmax) was determined to be 265 nm, providing optimal sensitivity for the analyte.
Optimized Chromatographic Conditions
The final, optimized HPLC conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Phosphoric Acid in Water:Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Run Time | 15 minutes |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-[(5-Methyl-2-furoyl)amino]benzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed to a target concentration of 100 µg/mL in the mobile phase.
HPLC Analysis Workflow
The general workflow for the analysis is depicted in the following diagram.
Caption: Workflow for HPLC analysis.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[5][6][7] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from placebo and degradation products at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150 µg/mL. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | 80% to 120% of the test concentration.[5][6] |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on the 4-[(5-Methyl-2-furoyl)amino]benzoic acid drug substance.[8][9][10] The goal was to achieve 5-20% degradation of the active ingredient.[8]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux 10 mg of the drug substance in 10 mL of 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of the drug substance in 10 mL of 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat 10 mg of the drug substance with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for 7 days.
After exposure, the stressed samples were diluted with the mobile phase to a concentration of 100 µg/mL and analyzed by the developed HPLC method.
Results of Forced Degradation
The method demonstrated excellent specificity, with the main peak of 4-[(5-Methyl-2-furoyl)amino]benzoic acid being well-resolved from all degradation products formed under the stress conditions. This confirms the stability-indicating capability of the analytical method.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The method meets all the validation criteria as per ICH guidelines and has been proven to be stability-indicating through forced degradation studies. This method is suitable for the routine quality control and stability assessment of 4-[(5-Methyl-2-furoyl)amino]benzoic acid in the pharmaceutical industry.
References
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
PharmaSciences. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures or Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
PubMed. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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- 1. ijarsct.co.in [ijarsct.co.in]
- 2. onyxipca.com [onyxipca.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. pharmasciences.in [pharmasciences.in]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. biopharminternational.com [biopharminternational.com]
The Versatile Building Block: 4-[(5-Methyl-2-furoyl)amino]benzoic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic use of well-defined molecular building blocks is paramount. These scaffolds, possessing inherent reactivity and desirable physicochemical properties, serve as the foundation for the construction of complex molecular architectures with tailored functions. Among these, 4-[(5-Methyl-2-furoyl)amino]benzoic acid emerges as a particularly noteworthy intermediate, bridging the functionalities of a substituted furoic acid with the versatile p-aminobenzoic acid (PABA) core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis, detailing its preparation and subsequent transformations into molecules of medicinal and material interest.
Introduction: Unveiling the Potential of a Hybrid Scaffold
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a bifunctional organic molecule that incorporates a 5-methyl-2-furoyl amide moiety attached to the nitrogen of p-aminobenzoic acid. This unique combination of a heterocyclic aromatic amide and a benzoic acid derivative imbues the molecule with a rich chemical reactivity profile, making it an attractive starting point for the synthesis of a diverse array of compounds. The PABA scaffold itself is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1][2] The introduction of the 5-methyl-2-furoyl group can modulate these biological activities and introduce novel structural features for molecular recognition and binding.
This guide will first detail a robust protocol for the synthesis of the title compound, followed by in-depth application notes on its use in the preparation of ester and amide derivatives, which are common strategies in the development of new chemical entities.
Synthesis of the Building Block: 4-[(5-Methyl-2-furoyl)amino]benzoic Acid
The most direct and efficient method for the synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is the acylation of 4-aminobenzoic acid with 5-methyl-2-furoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily under mild conditions.
Conceptual Workflow for the Synthesis
The synthesis begins with the activation of 5-methyl-2-furoic acid to its more reactive acid chloride derivative, followed by the coupling with 4-aminobenzoic acid.
Caption: Synthetic workflow for 4-[(5-Methyl-2-furoyl)amino]benzoic acid.
Detailed Experimental Protocol: Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Materials:
-
5-Methyl-2-furoic acid
-
Thionyl chloride (SOCl₂)
-
4-Aminobenzoic acid (PABA)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of 5-Methyl-2-furoyl chloride
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-methyl-2-furoic acid (1.0 eq) in anhydrous dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-methyl-2-furoyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane containing pyridine (1.1 eq) as a base.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-methyl-2-furoyl chloride (from Step 1) in anhydrous dichloromethane to the cooled solution of 4-aminobenzoic acid with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-[(5-Methyl-2-furoyl)amino]benzoic acid as a solid.
Application as a Building Block: Synthesis of Ester and Amide Derivatives
The presence of the carboxylic acid functionality in 4-[(5-Methyl-2-furoyl)amino]benzoic acid allows for its straightforward conversion into a variety of ester and amide derivatives. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and target engagement.
Esterification: Accessing Lipophilic Analogues
Esterification of the carboxylic acid group can be achieved through various methods, with Fischer esterification being a classic and reliable approach for simple alkyl esters.
Caption: General workflow for the esterification of the title compound.
Protocol: Synthesis of Methyl 4-[(5-Methyl-2-furoyl)amino]benzoate
Materials:
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Suspend 4-[(5-Methyl-2-furoyl)amino]benzoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by recrystallization or column chromatography to obtain pure methyl 4-[(5-Methyl-2-furoyl)amino]benzoate.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| Methyl 4-[(5-Methyl-2-furoyl)amino]benzoate | C₁₄H₁₃NO₄ | 259.26 | >85 | To be determined |
Amide Bond Formation: Expanding Structural Diversity
The carboxylic acid can be activated and coupled with a wide range of amines to generate a library of amide derivatives. This is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs. A common method involves the use of peptide coupling reagents.
Caption: General workflow for amide coupling of the title compound.
Protocol: Synthesis of N-Benzyl-4-[(5-methyl-2-furoyl)amino]benzamide
Materials:
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-[(5-Methyl-2-furoyl)amino]benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-[(5-methyl-2-furoyl)amino]benzamide.
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |
| N-Benzyl-4-[(5-methyl-2-furoyl)amino]benzamide | C₂₀H₁₈N₂O₃ | 346.37 | Variable | Solid |
Conclusion and Future Perspectives
4-[(5-Methyl-2-furoyl)amino]benzoic acid represents a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two key functional handles—the carboxylic acid and the furoyl amide—provide a platform for the generation of diverse molecular libraries. The protocols detailed in this application note offer reliable methods for the synthesis of ester and amide derivatives, which are crucial transformations in the development of new pharmaceuticals and functional materials. The inherent biological relevance of the PABA and furoic acid motifs suggests that derivatives of this building block hold significant promise for future applications in medicinal chemistry, particularly in the search for novel antimicrobial and anticancer agents. Further exploration of its reactivity, including transformations of the furan ring and modifications of the amide linkage, will undoubtedly unlock even greater potential for this promising scaffold.
References
- A series of amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) as a coupling agent. The structures of the products were assigned by NMR, MS, IR etc. The in vitro antitumor activity tests against leukaemia HL-60 and liver cancer BEL-7402 indicated that (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoate showed more inhibitory effect against BEL-7402 than 5-FU. (Source: Not a direct citation for the specific molecule, but relevant to the general class of compounds and synthetic methods).
- The method for preparing 4-amino-2-fluoro-N-methylbenzamide by potassium oxidation, methylamination and Pd/C hydrogenation reduction reaction is a clean process production technology.
- New benzoic acid derivatives. Jebastin J.N.S synthesized 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid by stirring hydroxynaphthaldehyde with 4-amino benzoic acid in methanol. This compound tested for their in vitro antitumor activity by MTT assay against human cervical cancer cell line.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid.
- Preparation method of 4-amino-2-fluoro-methyl benzamide. (Source: Provides synthetic routes to substituted benzamides).
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.
- 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (Source: Describes the synthesis of complex molecules containing a substituted furan ring).
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (Source: Showcases the design and synthesis of complex heterocyclic systems with anticancer activity).
- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative.
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (Source: Details the synthesis and antimicrobial activity of PABA esters and amides).
- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (Source: Provides a detailed protocol for benzamide synthesis).
- Drug evolution: p-aminobenzoic acid as a building block. (Source: Reviews the importance of PABA as a scaffold in drug design).
- process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (Source: Discusses the importance of specific scaffolds in medicinal chemistry).
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N-(4-carboxyphenyl)-5-methyl-2-furamide in Drug Discovery
Disclaimer: The following application notes and protocols are based on the biological activities of structurally related furan-based compounds. As of the date of this document, specific experimental data for N-(4-carboxyphenyl)-5-methyl-2-furamide is not widely available in published literature. The proposed applications and methodologies are therefore hypothetical and intended to serve as a scientific guide for investigation.
Introduction: The Therapeutic Potential of Furan Amide Scaffolds
The furan ring is a prevalent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of 2-furoic acid, in particular, have garnered significant attention in medicinal chemistry. The incorporation of an amide linkage to this scaffold has given rise to molecules with demonstrated anticancer, antihyperlipidemic, and anti-inflammatory properties.[1][3][4]
N-(4-carboxyphenyl)-5-methyl-2-furamide belongs to this promising class of compounds. Its structure, featuring a 5-methyl-2-furamide core linked to a 4-carboxyphenyl moiety, suggests several avenues for therapeutic exploration. The carboxyphenyl group may enhance solubility and provide a handle for further derivatization, while the 5-methyl-2-furamide core is a recognized pharmacophore. This document outlines potential applications and detailed protocols for the initial characterization of N-(4-carboxyphenyl)-5-methyl-2-furamide in a drug discovery context.
Hypothetical Mechanism of Action: Targeting Cancer Cell Proliferation
Based on the observed cytotoxicity of related 5-methyl-2-furan carboxylate derivatives against cancer cell lines like HeLa and HepG2, a primary area of investigation for N-(4-carboxyphenyl)-5-methyl-2-furamide is its potential as an anticancer agent.[1][2] The mechanism could involve the inhibition of key signaling pathways responsible for cell growth and proliferation.
Caption: Hypothetical mechanism of action for N-(4-carboxyphenyl)-5-methyl-2-furamide.
Application Note 1: In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic potential of N-(4-carboxyphenyl)-5-methyl-2-furamide against a panel of human cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will provide an initial assessment of the compound's ability to inhibit cancer cell growth and determine its IC50 (half-maximal inhibitory concentration).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa, HepG2) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of N-(4-carboxyphenyl)-5-methyl-2-furamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |
| HeLa | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| HepG2 | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
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start -> cell_culture -> cell_seeding -> compound_treatment -> mtt_addition -> dissolution -> read_absorbance -> data_analysis -> end; }
Caption: Workflow for MTT cytotoxicity assay.
Application Note 2: Evaluation of Antihyperlipidemic Activity
Objective: To investigate the potential of N-(4-carboxyphenyl)-5-methyl-2-furamide to reduce intracellular lipid accumulation in an in vitro model of hyperlipidemia.
Rationale: Structurally similar N-(4-benzoylphenyl)-2-furamide derivatives have demonstrated potent antihyperlipidemic activity in animal models.[3] An in vitro assay using oleic acid-induced lipid accumulation in HepG2 cells can serve as an initial screen for this potential activity.
Experimental Protocol: In Vitro Lipid Accumulation Assay
-
Cell Culture and Seeding:
-
Culture HepG2 cells as described in the previous protocol.
-
Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
-
Induction of Lipid Accumulation:
-
Prepare a 1 mM oleic acid solution complexed to bovine serum albumin (BSA) in serum-free medium.
-
Treat the cells with the oleic acid solution for 24 hours to induce lipid accumulation.
-
-
Compound Treatment:
-
Prepare various concentrations of N-(4-carboxyphenyl)-5-methyl-2-furamide (e.g., 1, 10, 50 µM) in the oleic acid-containing medium.
-
Replace the medium in the wells with the compound-containing medium and incubate for another 24 hours. Include a positive control (e.g., bezafibrate) and a vehicle control.
-
-
Lipid Staining and Quantification:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the intracellular lipid droplets with Oil Red O or a fluorescent dye like Nile Red for 30 minutes.
-
Wash the cells to remove excess stain.
-
-
Data Acquisition and Analysis:
-
If using Oil Red O, extract the dye with isopropanol and measure the absorbance at 520 nm.
-
If using Nile Red, visualize the cells under a fluorescence microscope and quantify the fluorescence intensity using image analysis software.
-
Compare the lipid accumulation in the compound-treated wells to the vehicle control.
-
Data Presentation: Lipid Accumulation
| Treatment | Concentration (µM) | Absorbance at 520 nm (or Fluorescence Intensity) | % Reduction in Lipid Accumulation |
| Vehicle Control | - | 0 | |
| Oleic Acid Only | - | N/A | |
| N-(4-carboxyphenyl)-5-methyl-2-furamide | 1 | ||
| 10 | |||
| 50 | |||
| Bezafibrate (Positive Control) | 100 |
Proposed Chemical Synthesis
A plausible synthetic route to N-(4-carboxyphenyl)-5-methyl-2-furamide involves the amide coupling of 5-methyl-2-furoic acid and 4-aminobenzoic acid.
Caption: Proposed synthesis of N-(4-carboxyphenyl)-5-methyl-2-furamide.
This reaction can be facilitated by a standard peptide coupling agent such as HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (dimethylformamide).[5]
References
-
PubChem. 2-Furancarboxylic acid, 5-methyl-. [Link]
-
ChemBK. N-[2-(2-furoylamino)phenyl]-2-furamide. [Link]
-
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1083-1090. [Link]
-
The Good Scents Company. 5-methyl-2-furan carboxylic acid. [Link]
-
ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(19), 11095-11113. [Link]
Sources
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Discovery of Bioactive 4-[(5-Methyl-2-furoyl)amino]benzoic Acid Derivatives
Abstract: The 4-aminobenzoic acid (PABA) scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for compounds with a wide array of biological activities, including antimicrobial and cytotoxic effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel bioactive derivatives of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. We present a multi-tiered strategy, beginning with a broad, cell-based primary screen to identify cytotoxic or cytostatic "hits," followed by a suite of secondary, mechanism-based assays to elucidate potential modes of action, such as the inhibition of protein-protein interactions, kinase activity, or modulation of nuclear receptor signaling. Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and quality control parameters to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of the PABA Scaffold
Para-aminobenzoic acid (PABA) and its derivatives are of significant interest in drug discovery due to their proven therapeutic applications and structural versatility.[1] The core structure allows for extensive chemical modification, leading to a rich chemical space for identifying novel therapeutic agents. Derivatives have been shown to possess antibacterial, antifungal, and even cytotoxic properties against cancer cell lines, making them a promising starting point for new drug development programs.[2][3]
The specific scaffold, 4-[(5-Methyl-2-furoyl)amino]benzoic acid, combines the PABA moiety with a substituted furoyl group, offering unique physicochemical properties. Given the broad bioactivity of related structures, a systematic screening approach is essential to unlock the therapeutic potential of a library of its derivatives. This guide outlines a logical and efficient HTS cascade designed to move from broad phenotypic screening to more defined mechanistic assays.
The High-Throughput Screening (HTS) Cascade Strategy
A tiered screening approach is the most efficient method for interrogating a large compound library. It prioritizes resource allocation by using a high-capacity, less complex assay for the primary screen to eliminate inactive compounds, followed by more complex, lower-throughput assays to characterize the initial hits.
Our proposed cascade is designed to first identify compounds that impact cell health and then to deconvolute the potential mechanism of action (MOA).
Figure 1: A tiered high-throughput screening cascade.
Tier 1: Primary HTS Protocol - Cell Viability
The primary screen aims to broadly identify compounds that affect cell health. We recommend a luminescent ATP-based assay due to its high sensitivity, broad dynamic range, and compatibility with HTS automation.[4] The amount of ATP is directly proportional to the number of metabolically active, viable cells.[5]
Assay Principle: ATP-Based Luminescence
This homogenous "add-mix-read" assay utilizes a thermostable luciferase that, in the presence of ATP released from lysed cells, catalyzes the oxidation of luciferin to produce light. The luminescent signal is proportional to the ATP concentration, which reflects the number of viable cells in culture.[4]
Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
A. Materials & Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HepG2, as some PABA derivatives show cytotoxicity here[3])
-
Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS, 1% Penicillin-Streptomycin
-
Assay Plates: 384-well, white, solid-bottom tissue culture-treated plates
-
Compound Plates: 384-well plates containing serially diluted 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivatives in DMSO.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Controls: Staurosporine (positive control for cytotoxicity), DMSO (negative vehicle control)
-
Equipment: Automated liquid handler, plate incubator (37°C, 5% CO₂), luminometer plate reader.
B. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells, then dilute to a pre-optimized seeding density (e.g., 2,500 cells/well) in 40 µL of culture medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plates.
-
Causality: The seeding density is critical; too few cells result in a weak signal, while too many can lead to overgrowth and nutrient depletion, creating artifacts. This must be optimized empirically.
-
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
Compound Addition:
-
Using an automated liquid handler, transfer 100 nL of compound solution from the compound plates to the assay plates. This results in a final concentration range (e.g., 10 µM for a single-point screen).
-
Include wells treated with staurosporine (e.g., 1 µM final) and DMSO-only (0.25% final).
-
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation and viability. Shorter times may miss slow-acting compounds.
-
-
Assay Reagent Preparation & Addition:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
-
Signal Stabilization & Reading:
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
C. Data Analysis & Quality Control
-
Normalization: Normalize the data to controls:
-
% Inhibition = 100 * (1 - (RLUcompound - RLUpos_ctrl) / (RLUneg_ctrl - RLUpos_ctrl))
-
Where RLU is the Relative Luminescence Unit.
-
-
Hit Criteria: Define a hit threshold, e.g., >50% inhibition or a Z-score > 3.
-
Z'-Factor: Calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay for HTS.[6]
-
Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|
-
| Parameter | Recommended Value | Rationale |
| Cell Line | HepG2, A549, or relevant line | PABA derivatives show activity in these lines[3] |
| Seeding Density | 1,000 - 5,000 cells/well | Optimized for logarithmic growth during assay |
| Compound Conc. | 10 µM (Primary Screen) | Standard concentration for single-point HTS |
| Incubation Time | 48 - 72 hours | Allows for observation of cytostatic/cytotoxic effects |
| Z'-Factor | > 0.5 | Ensures a robust and reliable screening window[6] |
Tier 2: Secondary Assays for MOA Elucidation
Hits from the primary screen are active against cell viability but the mechanism is unknown. The following assays represent distinct, common drug mechanisms and can be run in parallel to classify hits into functional groups.
Fluorescence Polarization (FP) for Protein-Interaction Inhibition
Assay Principle FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[7] A small, unbound tracer rotates rapidly, depolarizing emitted light (low FP). When bound to a large protein, its rotation slows, and the emitted light remains polarized (high FP). A compound that disrupts this interaction will displace the tracer, causing a decrease in the FP signal.[8][9]
Figure 2: Principle of the Fluorescence Polarization assay.
Protocol: FP Competition Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., PBS, 0.01% Triton X-100).
-
Dilute the target protein and fluorescent tracer to 2X final concentration in Assay Buffer. The tracer concentration should be at or below its Kd for the protein.
-
-
Dispensing:
-
Add 10 µL of 2X protein solution to each well of a 384-well, black, low-volume plate.
-
Add 100 nL of test compound via liquid handler.
-
Add 10 µL of 2X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Reading: Read the plate on a fluorescence plate reader equipped with polarization filters. Measure both parallel and perpendicular fluorescence intensity. The reader software calculates millipolarization (mP) values.
-
Data Analysis: Calculate % inhibition based on the decrease in mP relative to high (protein + tracer) and low (tracer only) controls.
AlphaScreen® Assay for Kinase Inhibition
Assay Principle AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[10] Donor and Acceptor beads are coated with molecules that will interact. When in close proximity (<200 nm), laser excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal (520-620 nm).[11] For a kinase assay, a biotinylated peptide substrate is captured by Streptavidin-coated Donor beads, and a phosphorylation-specific antibody is conjugated to Acceptor beads. Kinase activity brings the beads together, producing a signal. Inhibitors block phosphorylation, reducing the signal.
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. berthold.com [berthold.com]
Introduction: Unlocking the Therapeutic Potential of a Furoyl-Benzoic Acid Scaffold
An in-depth guide to the strategic derivatization of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, outlining synthetic protocols and bioactivity screening methodologies for the development of novel therapeutic agents.
The compound 4-[(5-Methyl-2-furoyl)amino]benzoic acid presents a compelling scaffold for medicinal chemistry exploration. It integrates three key structural motifs: a para-aminobenzoic acid (PABA) core, a furan ring, and an amide linkage. PABA derivatives are known to possess a wide range of biological activities, including antimicrobial and cytotoxic properties.[1] Similarly, benzoic acid and its derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The furan moiety is a common feature in numerous bioactive natural products and synthetic drugs. The strategic chemical modification, or derivatization, of this parent molecule offers a rational pathway to enhance its physicochemical properties and, consequently, its therapeutic efficacy.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and bio-evaluation, and offer insights into the characterization of the resulting novel chemical entities. The primary focus will be on modifying the terminal carboxylic acid group—a common and highly effective strategy for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Part 1: The Rationale for Derivatization
The primary objective of derivatization is to systematically alter the molecule's structure to improve its interaction with biological targets and its overall pharmacokinetic profile. For the 4-[(5-Methyl-2-furoyl)amino]benzoic acid scaffold, the carboxylic acid group is the most logical point of initial modification.
-
Improving Lipophilicity and Permeability: The ionizable carboxylic acid group can limit a molecule's ability to cross biological membranes. Converting it to a less polar functional group, such as an ester or an amide, increases lipophilicity. This modification can lead to improved oral bioavailability and better penetration into target tissues.
-
Introducing New Pharmacophoric Features: By reacting the carboxylic acid with a diverse library of alcohols or amines, a wide array of new functional groups can be introduced. These new groups can form additional hydrogen bonds, hydrophobic interactions, or ionic interactions with a biological target, potentially leading to a significant increase in binding affinity and bioactivity.
-
Prodrug Strategies: Ester derivatives can often act as prodrugs. In vivo, they can be hydrolyzed by esterase enzymes to release the active carboxylic acid parent drug, allowing for controlled release and potentially overcoming initial formulation or absorption challenges.
Part 2: Synthetic Protocols for Derivatization
The following protocols provide detailed methodologies for the synthesis of ester and amide derivatives of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 2.1: Esterification of the Carboxylic Acid Moiety
This protocol describes the synthesis of ester derivatives via a carbodiimide-mediated coupling reaction, which is effective under mild conditions.
Rationale: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an alcohol, even in the presence of other nucleophiles. 4-Dimethylaminopyridine (DMAP) is used as a catalyst to facilitate the reaction.
Materials:
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid (Parent Compound)
-
Selected alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-[(5-Methyl-2-furoyl)amino]benzoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Addition of Reagents: Add the chosen alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure ester derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2.2: Amidation of the Carboxylic Acid Moiety
This protocol employs HATU, a highly efficient peptide coupling reagent, to form new amide derivatives.[6][]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that rapidly activates carboxylic acids. The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and the amine salt, facilitating the coupling reaction. This method is known for its high yields and low rates of racemization, making it a gold standard in amide bond formation.[][8]
Materials:
-
4-[(5-Methyl-2-furoyl)amino]benzoic acid (Parent Compound)
-
Selected primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-[(5-Methyl-2-furoyl)amino]benzoic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 5% LiCl solution (this helps to remove DMF).
-
Separate the layers and wash the organic layer sequentially with 5% LiCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane or DCM/methanol gradient) or recrystallization to obtain the pure amide derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Protocols for Bioactivity Screening
Once a library of derivatives is synthesized, the next critical step is to screen them for biological activity. Based on the common activities of the parent scaffold's components, initial screening for anti-inflammatory and anticancer properties is a logical starting point.[9][10]
Protocol 3.1: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cytotoxicity.[12]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplate, multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (containing DMSO at the same concentration as the treated wells).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
Rationale: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model.[13][14] The ability of a compound to inhibit this denaturation is indicative of its potential anti-inflammatory activity.[15]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Synthesized derivatives dissolved in DMSO
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (as a standard drug)
-
Water bath, spectrophotometer
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 200 µL of the test compound at various concentrations (e.g., 100-1000 µg/mL), 2.8 mL of PBS, and 2 mL of 1% BSA solution.
-
Control Preparation: Prepare a control tube containing 200 µL of the vehicle (DMSO), 2.8 mL of PBS, and 2 mL of 1% BSA.
-
Incubation: Incubate all tubes at 37 °C for 20 minutes.
-
Heat Denaturation: Transfer the tubes to a water bath and heat at 70 °C for 10 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Part 4: Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of each synthesized derivative before biological testing.
Protocol 4.1: General Procedure for NMR and Mass Spectrometry Analysis
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule, serving as the primary method for structural elucidation.[16][17] Mass Spectrometry (MS) determines the molecular weight of the compound and can provide fragmentation patterns that further confirm its structure.[18]
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for complex structures.
-
-
Mass Spectrometry:
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Part 5: Data Presentation and Expected Outcomes
Systematic organization of the biological data is crucial for structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Bioactivity Data for Synthesized Derivatives
| Compound ID | R Group (Ester/Amide) | IC₅₀ (µM) - HeLa Cells | % Inhibition of Albumin Denaturation (at 200 µg/mL) |
| Parent | -OH | > 100 | 15.2 ± 2.1 |
| D-01 | -OCH₂CH₃ (Ethyl Ester) | 75.4 ± 5.8 | 35.8 ± 3.5 |
| D-02 | -OCH₂Ph (Benzyl Ester) | 42.1 ± 3.9 | 52.1 ± 4.2 |
| D-03 | -Morpholinyl (Amide) | 25.6 ± 2.3 | 68.4 ± 5.0 |
| D-04 | -Piperidinyl (Amide) | 31.8 ± 3.1 | 61.7 ± 4.8 |
| Control | Doxorubicin / Diclofenac | 0.8 ± 0.1 / N/A | N/A / 85.3 ± 6.1 |
From this data, a researcher could infer that converting the carboxylic acid to an amide (D-03, D-04) is more effective at enhancing both anticancer and anti-inflammatory activity than converting it to an ester (D-01, D-02). Furthermore, the benzyl ester (D-02) is more potent than the ethyl ester (D-01), suggesting that a bulky, aromatic group may be beneficial for activity.
Part 6: Visualization of Workflow and Chemistry
A clear visual representation of the experimental plan can greatly aid in understanding the overall strategy.
Caption: Overall workflow for derivatization and bioactivity evaluation.
Caption: Proposed derivatization pathways for the parent compound.
Conclusion
The 4-[(5-Methyl-2-furoyl)amino]benzoic acid scaffold represents a promising starting point for the discovery of new bioactive agents. By employing rational and well-established derivatization strategies focused on the carboxylic acid moiety, researchers can generate a diverse library of novel compounds. The systematic application of the synthetic and screening protocols detailed in this guide will enable the efficient evaluation of these derivatives, facilitating the identification of lead candidates with enhanced anti-inflammatory, anticancer, or other therapeutic properties. Rigorous structural characterization and careful analysis of the resulting biological data are paramount to building a robust structure-activity relationship and advancing the most promising compounds in the drug discovery pipeline.
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formulation strategies for poorly soluble 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Initiating Data Collection
I'm starting with focused Google searches to get data on 4-[(5-Methyl-2-furoyl)amino]benzoic acid. My aim is to build a complete profile that includes physicochemical properties and any solubility problems.
Analyzing Formulation Strategies
I'm now diving into formulation strategies. First, I'm using Google to find procedures for handling poorly soluble drugs. Then, I will outline the structure for the application note. I am aiming to cover the scientific principles, experimental protocols, and validation methods.
Outlining the Application Note
I am now structuring the application note, starting with an introduction to address the compound's solubility issues. I'll include details on formulation strategies like salt formation and nano-suspensions. For each, I'll provide scientific principles, step-by-step protocols, and characterization methods with citations. Quantitative data will be in tables, and I'll use Graphviz to visualize workflows. I plan to create a full references section and ensure all user requirements are met.
Analyzing Solubility Strategies
I've been immersed in the initial search and uncovered a significant amount of knowledge on tackling poorly soluble drugs. The resources detail salt formation, co-crystals, and amorphous solid dispersions. I'm especially focused on the role of polymers and manufacturing processes in the latter.
Refining Search Parameters
I'm now zeroing in on the specific compound. Gathering its physicochemical properties like pKa, logP, melting point, and BCS classification is paramount. These details are critical for deciding between salt formation, solid dispersions (considering polymers and manufacturing), and nanosuspensions. I'll prioritize direct data first, and then explore data from structurally similar compounds to make inferences. This will let me determine the most effective formulation strategy.
Expanding Formulation Options
I've broadened my search and found even more strategies for poorly soluble drugs, including nanosuspensions and techniques for characterizing formulations. I'm prioritizing the need for "4-[(5-Methyl-2-furoyl)amino]benzoic acid" properties. Specific values are the next milestone, especially pKa and BCS classification. If direct data is unavailable, I'll use data from similar compounds. Then, I can tailor the general approaches to this molecule.
Compiling Key Data
I have successfully compiled some crucial physicochemical properties for compounds structurally similar to the target molecule, which allows me to make reasonable estimations. This data is the foundation I need to move forward.
Synthesizing Available Data
I've gathered data on aminobenzoic acid and similar compounds, including their molecular weight, melting points, and some solubility data, which serves as a good foundation for estimating the properties of the target molecule. While I have identified formulation strategies for compounds with carboxylic acid and amide groups, I still need the target's specific pKa, logP, aqueous solubility, and BCS classification. This means my strategies will be general, rather than tailored. I'm now synthesizing this information to construct the application note, making informed assumptions based on the molecule's functional groups, noting the expected low solubility.
Structuring the Application Note
I am now structuring the application note. The plan is to create tables and diagrams based on the gathered information and established formulation principles for compounds with low solubility like this target molecule. I will incorporate educated assumptions about the target molecule's behavior based on its functional groups, as direct experimental data is missing. The resulting report will be general, but comprehensive based on the existing research.
Application Notes and Protocols for the In Vivo Efficacy Assessment of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Introduction: A Strategic Approach to Novel Compound Evaluation
The journey of a novel chemical entity from discovery to potential therapeutic application is underpinned by rigorous preclinical evaluation. This document provides a comprehensive framework for the in vivo assessment of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a compound of interest for which public domain data on biological activity is limited. Given its structural features, reminiscent of certain classes of anti-inflammatory agents, this guide proposes a logical, tiered approach to investigate its potential efficacy, primarily focusing on anti-inflammatory and analgesic properties.[1][2][3]
Our experimental design is rooted in established and validated animal models, ensuring both scientific rigor and ethical considerations. We will begin with acute models of inflammation and toxicity to establish a foundational safety and efficacy profile. Promising results would then justify progression to more complex, chronic models of disease, such as those mimicking human rheumatoid arthritis. This strategic pipeline is designed to maximize data acquisition while conserving resources.
Part 1: Foundational Pharmacological Profiling
The initial phase of in vivo testing is critical for establishing the basic safety and activity profile of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This involves determining its acute toxicity and assessing its efficacy in a rapid and reproducible model of acute inflammation.
Acute Oral Toxicity Assessment (OECD 423)
Rationale: Before proceeding to efficacy studies, it is imperative to determine the acute toxicity profile of the test compound. The OECD 423 guideline (Acute Toxic Class Method) allows for the classification of the substance's toxicity with a reduced number of animals.[4][5][6]
Protocol:
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are used, as they are often slightly more sensitive.[5]
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and allowed to acclimatize for at least 5 days.[5]
-
Dose Administration:
-
The compound is prepared in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
A starting dose of 300 mg/kg is administered orally to a group of three female rats.[5]
-
Animals are fasted overnight prior to dosing.
-
-
Observation:
-
Endpoint: The study allows for the classification of the compound into a GHS toxicity category based on the observed outcomes.[4]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Rationale: The LPS-induced inflammation model is a robust and highly reproducible method for evaluating the systemic anti-inflammatory potential of a novel compound.[8][9] LPS, a component of Gram-negative bacteria outer membranes, triggers a strong inflammatory response, leading to the release of pro-inflammatory cytokines.[8][10]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle Control (Vehicle + Saline)
-
LPS Control (Vehicle + LPS)
-
Positive Control (Dexamethasone, 1 mg/kg + LPS)[8]
-
Test Compound (Low, Medium, and High doses of 4-[(5-Methyl-2-furoyl)amino]benzoic acid + LPS)
-
-
Procedure:
-
The test compound or vehicle is administered orally 1 hour prior to LPS challenge.
-
LPS (from E. coli O111:B4) is administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[11]
-
Blood samples are collected 2 hours post-LPS injection via cardiac puncture under anesthesia.
-
-
Endpoint Analysis:
Data Presentation: Expected Outcomes from LPS-Induced Inflammation Model
| Treatment Group | Dose | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | < 50 | < 20 |
| LPS Control | 1 mg/kg | 2500 ± 300 | 1500 ± 200 |
| Dexamethasone | 1 mg/kg | 500 ± 100 | 300 ± 50 |
| Test Compound | Low | (To be determined) | (To be determined) |
| Test Compound | Medium | (To be determined) | (To be determined) |
| Test Compound | High | (To be determined) | (To be determined) |
Values are represented as Mean ± SEM.
Part 2: Efficacy in a Model of Chronic Inflammatory Disease
Should 4-[(5-Methyl-2-furoyl)amino]benzoic acid demonstrate significant anti-inflammatory activity in the acute model with a favorable safety profile, the next logical step is to evaluate its efficacy in a more complex, chronic disease model. The Collagen-Induced Arthritis (CIA) model in mice is a gold-standard for preclinical assessment of rheumatoid arthritis therapeutics.[12][13][14][15]
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Rationale: The CIA model shares many immunological and pathological hallmarks with human rheumatoid arthritis, including synovial inflammation, pannus formation, and cartilage and bone erosion.[16][17][18] This makes it a highly relevant model for testing potential anti-arthritic drugs.[12][19]
Protocol:
-
Animal Model: Male DBA/1J mice (8-10 weeks old) are used due to their high susceptibility to CIA.[12][14]
-
Induction of Arthritis:
-
Treatment Protocol:
-
Prophylactic treatment with 4-[(5-Methyl-2-furoyl)amino]benzoic acid or vehicle will commence on Day 21 and continue daily until the end of the study (Day 42).
-
A positive control group treated with a known anti-arthritic drug (e.g., Methotrexate) will be included.
-
-
Assessment of Arthritis:
-
Clinical Scoring: From Day 21 onwards, mice are scored daily for signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.[12]
-
Paw Thickness: Paw thickness is measured every other day using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Histopathology: Hind paws are collected, fixed, decalcified, and stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Serum Cytokine Levels: Blood is collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.
-
Experimental Workflow for CIA Model
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Part 3: Preliminary Pharmacokinetic (PK) and Bioavailability Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is crucial for interpreting efficacy data and for dose selection in further studies.[20][21] A preliminary PK study provides insights into key parameters like Cmax, Tmax, and AUC.[22][23]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dose Administration:
-
A single dose of the test compound is administered via oral gavage and intravenous (IV) injection to separate groups of animals.
-
The oral dose should be based on the efficacy studies, while the IV dose will be lower.
-
-
Blood Sampling:
-
Bioanalysis:
-
Plasma concentrations of the parent compound are determined using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software.
-
Pharmacokinetic Analysis Workflow
Caption: Workflow for preliminary pharmacokinetic studies.
Conclusion and Future Directions
This document outlines a robust and scientifically sound framework for the initial in vivo evaluation of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The proposed tiered approach, starting with acute models and progressing to a chronic disease model, allows for a comprehensive assessment of its potential therapeutic efficacy. The data generated from these studies will be crucial in making informed decisions about the future development of this compound. Further investigations may include exploring the underlying mechanism of action, evaluating efficacy in other disease models, and conducting more extensive toxicology studies.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize reaction yields. This guide moves beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Section 1: Understanding the Core Synthesis
The formation of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is fundamentally an amide bond formation between 4-aminobenzoic acid and 5-methyl-2-furoic acid. Success hinges on the effective activation of the carboxylic acid moiety. Two primary, highly effective strategies are employed for this transformation.
Route A: The Acyl Chloride (Schotten-Baumann) Method. This classic and robust approach involves the conversion of 5-methyl-2-furoic acid into the more reactive 5-methyl-2-furoyl chloride, which then readily reacts with 4-aminobenzoic acid.[1][2][3]
Route B: Direct Coupling via Activating Agents. This modern approach avoids the isolation of a reactive acyl chloride by using a coupling reagent that generates an activated intermediate in situ.[4][5][6]
Caption: High-level overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction yield is consistently low. What are the primary factors to investigate?
A: Low yield is a multifaceted problem that typically traces back to reagent quality, reaction conditions, or competing side reactions. Your troubleshooting strategy will depend on the synthetic route you have chosen.
-
For the Acyl Chloride Method (Route A):
-
Quality of Acyl Chloride: 5-methyl-2-furoyl chloride is highly reactive and susceptible to hydrolysis. Ensure it is freshly prepared or has been stored under strictly anhydrous conditions. The precursor, 5-methyl-2-furoic acid, should also be completely dry. The conversion to the acyl chloride can be achieved by refluxing the carboxylic acid with thionyl chloride.[7]
-
Base Selection and Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2] If not, the HCl will protonate the amino group of 4-aminobenzoic acid, rendering it non-nucleophilic and halting the reaction.[8] Use at least two equivalents of a base like pyridine or triethylamine—one to neutralize the HCl byproduct and one to ensure the starting amine remains free. For Schotten-Baumann conditions, an aqueous base like NaOH is used in a biphasic system.[1][3]
-
Moisture Contamination: Water will rapidly hydrolyze the acyl chloride back to the unreactive carboxylic acid. All glassware must be oven-dried, and anhydrous solvents are essential.
-
Temperature Control: The initial reaction is often exothermic. Add the acyl chloride solution dropwise to the amine solution at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions before allowing it to warm to room temperature.[9]
-
-
For the Direct Coupling Method (Route B):
-
Choice of Coupling Reagent: Not all coupling reagents are equal. For sterically unhindered substrates like these, a carbodiimide like EDC (Ethyl-(N',N'-dimethylamino)propylcarbodiimide) with an additive is often sufficient and cost-effective.[6] For potentially difficult couplings or to maximize yield, a more potent uronium/aminium salt-based reagent like HATU or HBTU is recommended as they react faster and can reduce side reactions.[10][11][12]
-
Role of Additives: When using carbodiimides (e.g., DCC, EDC), the formation of an N-acylurea byproduct is a common cause of low yield.[6] Including an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is crucial. These additives act as activating agents to form an active ester intermediate, which is more reactive towards the amine and minimizes the rearrangement to the N-acylurea byproduct.
-
Solvent and Solubility: Ensure all reactants are fully dissolved. Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. Poor solubility can lead to an incomplete reaction.
-
Base Compatibility: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize acids and facilitate the reaction without competing with the primary amine.[11]
-
Caption: Troubleshooting decision tree for low reaction yield.
Problem Area: Impurity Formation
Q: I'm observing a significant, difficult-to-remove side product. What is it and how do I prevent it?
A: The identity of the side product is a critical clue.
-
If using Route B with a carbodiimide (DCC/EDC): The most likely impurity is N-acylurea. This forms when the O-acylisourea intermediate, instead of reacting with the amine, rearranges internally.
-
Cause: Slow reaction with the amine (4-aminobenzoic acid) allows time for the rearrangement to occur.
-
Prevention: As mentioned above, the addition of HOBt or a similar agent is the standard and most effective solution.[6] It intercepts the O-acylisourea to form an active ester, which does not rearrange and reacts cleanly with the amine.
-
-
If using either route: You may be seeing unreacted starting materials.
-
Cause: Incomplete reaction due to any of the factors listed in the "Low Yield" section.
-
Prevention: Re-evaluate your reaction setup based on the troubleshooting tree above. Ensure sufficient reaction time by monitoring via Thin Layer Chromatography (TLC) or LC-MS until the starting material spot is consumed.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is better: the acyl chloride method or direct coupling?
A: Both routes are excellent, and the "better" choice depends on your laboratory's resources and priorities.
-
Acyl Chloride (Route A): This method is often higher-yielding and more cost-effective for larger-scale synthesis, as reagents like thionyl chloride are inexpensive. However, it requires an extra synthetic step and the handling of a corrosive and moisture-sensitive acyl chloride intermediate.
-
Direct Coupling (Route B): This route is often more convenient for smaller-scale and discovery chemistry due to its one-pot nature. Modern coupling reagents can be very effective even with challenging substrates.[4] However, these reagents can be expensive, and byproduct removal (e.g., dicyclohexylurea from DCC) can sometimes be tedious.[10]
Q: What is the best way to purify the final product?
A: The product, 4-[(5-Methyl-2-furoyl)amino]benzoic acid, contains a carboxylic acid group, which is key to its purification.
-
Acid-Base Extraction: After the reaction is complete, perform a standard aqueous workup. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild acid (e.g., 1M HCl) to remove any basic impurities (like residual pyridine or DIPEA).[9]
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system (e.g., ethanol/water, acetone/heptane) should be identified to recrystallize the crude solid.
-
Column Chromatography: If recrystallization is ineffective or impurities are very similar in polarity, silica gel chromatography is a reliable alternative. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A good starting point is a 70:30 mixture of ethyl acetate and hexanes, with 1% acetic acid.
-
Visualization: Use a UV lamp (254 nm) for visualization. The starting materials (4-aminobenzoic acid and 5-methyl-2-furoic acid) and the final amide product are all UV-active.
-
Analysis: Spot the starting amine, the starting acid, and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to the limiting reagent (typically the amine) has disappeared and a new, typically less polar, product spot has formed.
Section 4: Key Experimental Protocols
These protocols are provided as a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.
Protocol 1: Acyl Chloride Method (Route A)
-
Part A: Synthesis of 5-Methyl-2-furoyl chloride
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, combine 5-methyl-2-furoic acid (1.0 eq) and a minimal amount of anhydrous DMF (1-2 drops, as a catalyst).
-
Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporator). The resulting crude 5-methyl-2-furoyl chloride is a liquid and should be used immediately in the next step.
-
-
Part B: Amide Formation
-
In a separate flame-dried flask, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine (3.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Dissolve the crude 5-methyl-2-furoyl chloride from Part A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature between 0 and 5 °C.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify as described in the FAQ section.
-
Protocol 2: Direct Coupling Method using HATU (Route B)
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-methyl-2-furoic acid (1.0 eq), 4-aminobenzoic acid (1.1 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid.
Data Summary
Table 1: Comparison of Common Coupling Reagents
| Reagent | Full Name | Type | Key Advantages | Key Considerations |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproducts, cost-effective.[10] | Moderate reactivity, requires an additive (e.g., HOBt) to prevent N-acylurea formation.[6] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Inexpensive, powerful activator. | Byproduct (DCU) is insoluble in most organic solvents, requiring filtration.[10] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very high reactivity, low racemization, fast reaction times.[10][12] | Higher cost, can cause side reactions if used in large excess. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High reactivity, good for sterically hindered couplings, soluble byproducts.[12] | Solutions have moderate stability in DMF. |
References
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Benchchem. Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
-
Angewandte Chemie International Edition. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available from: [Link]
- Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
- Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Organic Syntheses. 5-METHYLFURFURAL. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for amide bond formation. Available from: [Link]
-
Scribd. Schotten–Baumann Reaction Guide. Available from: [Link]
-
ResearchGate. Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Available from: [Link]
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]
-
Molecules. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Available from: [Link]
-
Wikipedia. 2-Furoyl chloride. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Chemistry – A European Journal. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available from: [Link]
- Google Patents. Preparation method of furoyl chloride.
- Google Patents. The preparation method of furoyl chloride.
-
ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Available from: [Link]
- Benchchem. Optimizing amide bond formation conditions for benzamide synthesis.
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]
-
PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Available from: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: [Link]
-
PubMed. Purification and Characterization of S-adenosyl-L-methionine:benzoic Acid Carboxyl Methyltransferase, the Enzyme Responsible for Biosynthesis of the Volatile Ester Methyl Benzoate in Flowers of Antirrhinum Majus. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
PubChem. 5-{[(2-Fluorobenzyl)sulfonyl]methyl}-2-furoic acid. Available from: [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
Sources
- 1. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Purification of N-(4-carboxyphenyl)-5-methyl-2-furamide
Welcome to the technical support center for the purification of N-(4-carboxyphenyl)-5-methyl-2-furamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
N-(4-carboxyphenyl)-5-methyl-2-furamide is a molecule of interest with distinct chemical features that can present unique purification challenges. The presence of a carboxylic acid group imparts acidic properties and influences its solubility, while the amide linkage can be susceptible to hydrolysis under certain conditions. The furan ring, an electron-rich aromatic system, can also participate in side reactions. Successful purification hinges on a strategic approach that addresses potential impurities stemming from the synthetic route and the inherent chemical nature of the molecule.
This guide provides a structured approach to troubleshooting common issues, from residual starting materials to stubborn by-products, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-(4-carboxyphenyl)-5-methyl-2-furamide, offering explanations for the underlying causes and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Q1: My final product is contaminated with unreacted 4-aminobenzoic acid and/or 5-methyl-2-furoic acid (or its activated form). How can I remove them?
A1: The presence of unreacted starting materials is a common issue in amide synthesis.[1][2] The key to their removal lies in exploiting the differences in their chemical properties compared to the desired amide product.
Root Cause Analysis:
-
Incomplete Reaction: The amide coupling reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or the deactivation of coupling reagents.
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to an excess of one starting material.
-
Ineffective Work-up: The initial work-up procedure may not have been sufficient to remove the unreacted components.
Troubleshooting and Optimization:
1. Aqueous Work-up Strategy: The carboxylic acid groups on both the desired product and 4-aminobenzoic acid, and the amine group on 4-aminobenzoic acid, allow for manipulation of their solubility in aqueous solutions of different pH.
-
Acid Wash: Washing the crude product mixture (dissolved in an appropriate organic solvent like ethyl acetate) with a dilute acidic solution (e.g., 1M HCl) will protonate the unreacted 4-aminobenzoic acid, forming a water-soluble salt that can be extracted into the aqueous phase.[3] The desired product, being less basic, should remain in the organic layer.
-
Base Wash: A subsequent wash with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) will deprotonate the carboxylic acid groups of both the product and any unreacted 5-methyl-2-furoic acid. However, careful pH control is crucial. The desired product may also be deprotonated and partition into the aqueous layer. This method is more suitable for removing non-acidic impurities. To remove unreacted 5-methyl-2-furoic acid, a bicarbonate wash is often effective as it is a weaker base and may selectively extract the more acidic starting material.
2. Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
-
Solvent Screening: For N-(4-carboxyphenyl)-5-methyl-2-furamide, consider polar solvents such as ethanol, methanol, or mixtures with water. Due to its aromatic nature, solvents like toluene or ethyl acetate could also be effective, potentially in combination with a less polar co-solvent like hexanes to induce crystallization.[4]
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Issue 2: Difficulty in Removing Coupling Agent By-products
Q2: I've used a carbodiimide coupling reagent (like DCC or EDC) and the resulting urea by-product is co-precipitating with my product.
A2: Carbodiimide coupling reagents are widely used for amide bond formation, but they generate urea by-products that can be challenging to remove.[2]
Root Cause Analysis:
-
DCC By-product (DCU): Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, making its removal by simple extraction difficult.
-
EDC By-product (EDU): While the urea derived from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is generally more water-soluble, it can still pose a purification challenge, especially at a larger scale.[2]
Troubleshooting and Optimization:
1. For DCC By-product (DCU):
-
Filtration: Since DCU is often insoluble, it can sometimes be removed by filtration of the reaction mixture (after dilution with a solvent in which the product is soluble, such as dichloromethane or ethyl acetate).
-
Alternative Work-up: Some protocols suggest precipitating the DCU by adding acetic acid and then filtering.
2. For EDC By-product (EDU):
-
Aqueous Extraction: The water-solubility of the EDC by-product allows for its removal through an aqueous work-up.[2] Washing the organic layer containing the product with water or dilute acid should effectively remove the EDU.
3. Chromatography:
-
Flash Column Chromatography: If other methods fail, flash column chromatography is a reliable method for separating the desired product from urea by-products. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture.
Workflow for Amide Purification after Coupling Reaction
Caption: General workflow for the purification of amides synthesized via coupling agents.
Issue 3: Product is a Stubborn Oil or Fails to Crystallize
Q3: My purified N-(4-carboxyphenyl)-5-methyl-2-furamide is an oil and won't solidify, or it fails to recrystallize effectively.
A3: The physical form of the final product can be influenced by residual solvents or minor impurities.
Root Cause Analysis:
-
Residual Solvents: Trapped solvent molecules can lower the melting point and prevent solidification. High-boiling point solvents like DMF or DMSO are particularly difficult to remove.
-
Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to obtain.
Troubleshooting and Optimization:
1. Removal of Residual Solvents:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Solvent Trituration/Precipitation: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor solvent (e.g., hexanes or pentane) with vigorous stirring to precipitate the product as a solid.
2. Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes be more effective than a single solvent.[4]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a TLC solvent system to monitor the purification of N-(4-carboxyphenyl)-5-methyl-2-furamide?
A: A mixture of ethyl acetate and hexanes is a good starting point. Given the polarity of the carboxylic acid and amide groups, you will likely need a relatively high proportion of ethyl acetate. A starting ratio of 1:1 ethyl acetate:hexanes can be adjusted based on the observed Rf values. Adding a small amount of acetic acid (e.g., 1%) to the eluent can help to reduce tailing on the TLC plate for carboxylic acids.
Q: My product seems to be degrading on the silica gel column. What can I do?
A: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[5]
-
Deactivate the Silica: You can try neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[5]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and methanol or acetonitrile could be a viable alternative.[6]
Q: How can I confirm the purity of my final product?
A: Purity should be assessed using multiple analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
Decision Tree for Purification Strategy
Sources
Technical Support Center: Solubility Enhancement for 4-[(5-Methyl-2-furoyl)amino]benzoic acid in Biological Assays
Welcome to the technical support center for 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in various biological assays. As a molecule featuring both a carboxylic acid and multiple aromatic rings, its poor aqueous solubility is a common hurdle that can impact data quality and experimental outcomes. This document provides in-depth, field-proven insights to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-[(5-Methyl-2-furoyl)amino]benzoic acid not dissolving in aqueous buffers like PBS?
A1: The structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid contains hydrophobic components (a furan ring, a benzene ring) and a polar, ionizable carboxylic acid group. In neutral pH buffers, the carboxylic acid is only partially deprotonated, leading to limited solubility in water. The overall lipophilicity of the molecule, often indicated by a high logP value, means it prefers non-polar environments over aqueous ones. For similar compounds, poor aqueous solubility is a known challenge.[1][2]
Q2: I'm using DMSO to dissolve the compound, but it precipitates when I add it to my cell culture media. What's happening?
A2: This is a common issue known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving many nonpolar compounds, adding the DMSO stock solution to an aqueous environment drastically lowers the solvent strength.[3][4] If the final concentration of your compound in the assay medium exceeds its aqueous solubility limit, it will precipitate. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid both compound precipitation and solvent-induced cytotoxicity.[5]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can temporarily increase the solubility of some compounds and can be useful when preparing a concentrated stock solution. However, this is often a temporary solution as the compound may precipitate out as the solution cools to the experimental temperature (e.g., 37°C or room temperature). Additionally, prolonged heating can risk thermal degradation of the compound. If you use heat, always visually inspect the solution for precipitation after it has cooled.
Q4: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
A4: To maintain cell health and assay integrity, the final concentration of DMSO should generally not exceed 0.5% (v/v).[5] Higher concentrations can lead to cytotoxicity, altered gene expression, or other off-target effects that can confound your experimental results.[3][6] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[5]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to improving the solubility of 4-[(5-Methyl-2-furoyl)amino]benzoic acid for your biological assays.
Issue 1: Preparing a High-Concentration Stock Solution
Problem: The compound does not fully dissolve in 100% DMSO at the desired high concentration (e.g., 10-50 mM).
Root Cause Analysis: The intrinsic solubility of the compound in DMSO may be limited, or the solid form of the compound may be resistant to dissolution.
Solutions:
-
Sonication: Place the vial containing the compound and DMSO in a bath sonicator for 5-10 minutes. The ultrasonic energy can help to break up solid aggregates and enhance dissolution.
-
Gentle Warming: Briefly warm the solution in a water bath at 37-40°C. Swirl or vortex the vial gently to aid dissolution. Allow the solution to cool to room temperature and observe for any precipitation.
-
Alternative Solvents: If DMSO alone is insufficient, consider other organic solvents such as ethanol or N,N-dimethylformamide (DMF). However, always be mindful of the compatibility of these solvents with your specific assay system and their potential for cytotoxicity.[6]
Issue 2: Compound Precipitation in Aqueous Assay Buffer
Problem: The compound precipitates upon dilution of the DMSO stock solution into the final aqueous assay buffer or cell culture medium.
Root Cause Analysis: The final concentration of the compound is above its thermodynamic solubility limit in the aqueous medium.
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for troubleshooting compound precipitation.
Solutions:
-
pH Adjustment (Preferred for Carboxylic Acids):
-
Principle: 4-[(5-Methyl-2-furoyl)amino]benzoic acid is an acidic compound due to its carboxylic acid group. By increasing the pH of the aqueous solution to be at least 1-2 units above its pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate salt form.[7][8][9]
-
Protocol: Prepare a stock solution of the compound in a small amount of a basic solution like 0.1 M NaOH to form the sodium salt in situ before diluting it into your buffer. Alternatively, if your assay can tolerate a slightly basic pH, you can adjust the pH of your final assay buffer.
-
-
Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10]
-
Examples: Polyethylene glycol 400 (PEG400), ethanol, and propylene glycol are commonly used.[11][12] These are generally less toxic than DMSO.
-
Application: A mixed solvent system can be used for the stock solution. For example, a stock could be prepared in a mixture of DMSO and PEG400. This can help maintain solubility upon further dilution.
-
-
Stepwise Dilution:
-
Principle: Avoid shocking the compound by making large dilution steps from 100% DMSO directly into the aqueous buffer. A gradual reduction in solvent strength can sometimes keep the compound in a supersaturated but stable state for the duration of the assay.[4][5]
-
Protocol: Perform an intermediate dilution of your DMSO stock into a solution containing a higher percentage of organic solvent (e.g., 50% DMSO in water or media) before the final dilution into the assay medium.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using pH Adjustment
-
Weigh out the required amount of 4-[(5-Methyl-2-furoyl)amino]benzoic acid (Molecular Weight to be determined for the specific batch).
-
Add a small volume of 1 M NaOH dropwise while vortexing until the solid is fully dissolved. This converts the acid to its highly soluble sodium salt.
-
Add your desired buffer (e.g., PBS) to reach the final volume for a 10 mM stock solution.
-
Verify the final pH of the stock solution. Adjust with dilute HCl or NaOH if necessary, being careful not to shift the pH too low, which could cause precipitation.
-
Filter the final stock solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.
-
For long-term storage, aliquot and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This protocol is intended for situations where pH modification is not feasible.
-
Prepare a high-concentration primary stock solution (e.g., 50 mM) of the compound in 100% DMSO.
-
Create a secondary, intermediate stock solution (e.g., 5 mM) in a co-solvent mixture. For example, combine:
-
100 µL of 50 mM primary stock in DMSO
-
400 µL of PEG400
-
500 µL of sterile water or PBS
-
Vortex thoroughly. This results in a 5 mM solution in 10% DMSO / 40% PEG400 / 50% aqueous buffer.
-
-
Use this intermediate stock for your final serial dilutions into the assay medium. This method ensures that the concentration of the organic solvents is kept low in the final assay wells.
Data Summary Table
| Solubilization Method | Advantages | Disadvantages | Recommended Final Concentration in Assay |
| DMSO | High dissolving power for many compounds.[3] | Can be toxic to cells at >0.5%; risk of precipitation upon dilution.[5][6] | < 0.5% |
| pH Adjustment (to basic) | Significantly increases solubility of acidic compounds; forms a true solution.[8] | May not be compatible with all assays; potential for pH to affect biology. | Assay dependent |
| Ethanol | Biocompatible at low concentrations; often used in formulations.[6] | Less potent solvent than DMSO; can have biological effects. | < 1% |
| PEG400 | Low toxicity; widely used in pharmaceutical formulations.[11][12] | Can be viscous; may not be as strong a solvent as DMSO. | < 1% |
Visualizing the Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
References
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). [Link]
-
PubChem. (n.d.). 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link]
-
MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. [Link]
-
National Institutes of Health. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]
-
ResearchGate. (2025). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. (2025). (PDF) Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. [Link]
-
National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]
-
Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]
-
National Institutes of Health. (2021). Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity. [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonaqueous Polyethylene Glycol as a Safer Alternative to Ethanolic Propolis Extracts with Comparable Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Solution Stability of 4-[(5-Methyl-2-furoyl)amino]benzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a molecule of significant interest in contemporary research and development. Our goal is to empower you, our fellow scientists, to overcome a critical experimental hurdle: the compound's inherent instability in solution. Inconsistent results are often traced back to solution degradation or precipitation. This guide provides a structured, in-depth approach to understanding and mitigating these issues, ensuring the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to the most common issues encountered when working with 4-[(5-Methyl-2-furoyl)amino]benzoic acid solutions.
Q1: My solution of 4-[(5-Methyl-2-furoyl)amino]benzoic acid turned cloudy shortly after preparation. What's happening?
A: Cloudiness or precipitation is almost always a solubility issue. This can be caused by using an inappropriate solvent, the concentration exceeding the solubility limit, or a change in temperature. The benzoic acid moiety makes the molecule's solubility highly dependent on pH in aqueous solutions. For immediate troubleshooting, try gently warming the solution or adding a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO)[1]. For aqueous buffers, adjusting the pH to be well above the pKa of the carboxylic acid group (typically > 6) can increase solubility.
Q2: I've noticed my stock solution changing color from colorless to yellow/brown over a few days. Is my compound degrading?
A: Yes, a color change is a strong indicator of chemical degradation. Furoyl-containing compounds can be susceptible to photodegradation and oxidation, which often result in colored byproducts[2][3][4]. This process can be accelerated by exposure to light and ambient oxygen. It is crucial to store solutions protected from light in amber vials and consider using degassed solvents for long-term storage.
Q3: Why are my bioassay results inconsistent when I use solutions prepared on different days?
A: This is a classic sign of solution instability. The primary cause is likely the hydrolysis of the amide bond, which breaks the molecule into 4-aminobenzoic acid and 5-methyl-2-furoic acid[5][6]. This reaction is catalyzed by acidic or basic conditions and is also temperature-dependent[7][8]. To ensure reproducibility, it is best practice to use freshly prepared solutions for all critical experiments.
Q4: What is the best solvent for preparing a high-concentration stock solution?
A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions[1]. It is a powerful, polar aprotic solvent that can dissolve a wide array of organic materials, including those with poor aqueous solubility. For most applications, a stock solution in the range of 10-50 mM in DMSO is achievable and provides a good starting point for serial dilutions into aqueous experimental media.
Q5: How should I store my stock and working solutions to maximize their lifespan?
A:
-
Stock Solutions (in DMSO): Store in small, single-use aliquots in amber vials at -20°C or -80°C. Before freezing, cap the vial tightly and consider flushing with an inert gas like argon or nitrogen to displace oxygen.
-
Aqueous Working Solutions: These are significantly less stable and should ideally be prepared fresh for each experiment from the frozen DMSO stock. If short-term storage is unavoidable (a few hours), keep the solution on ice (4°C) and protected from light.
Part 2: In-Depth Troubleshooting Guides
This section delves into the core chemical principles behind the instability of 4-[(5-Methyl-2-furoyl)amino]benzoic acid and provides systematic protocols to address them.
Guide 1: Investigating and Resolving Precipitation Issues
Precipitation arises when the concentration of the solute exceeds its solubility in the given solvent system. The structure of our compound—containing both a hydrophobic furoyl ring and an ionizable carboxylic acid—presents a unique solubility challenge.
1.1. The Critical Role of pH in Aqueous Solubility
The benzoic acid portion of the molecule has a pKa value generally in the range of 4-5[9][10].
-
Below the pKa (e.g., pH < 4): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and has significantly lower solubility in water.
-
Above the pKa (e.g., pH > 6): The group is in its ionized, deprotonated carboxylate form (-COO⁻). This ionic form is much more polar and exhibits substantially higher aqueous solubility.
Therefore, attempting to dissolve the compound in a neutral or acidic aqueous buffer (e.g., PBS at pH 7.4) can be challenging, especially at higher concentrations, as a significant fraction remains in the less soluble protonated state.
Protocol 1: Preparing a Stable Aqueous Solution using pH Adjustment
-
Prepare a high-concentration stock solution of 4-[(5-Methyl-2-furoyl)amino]benzoic acid in 100% DMSO (e.g., 50 mM).
-
Determine the final desired concentration in your aqueous buffer (e.g., 50 µM in Phosphate-Buffered Saline).
-
Begin with approximately 90% of the final volume of your desired aqueous buffer.
-
While stirring, add a small amount of a base, such as 1 M NaOH, to raise the buffer pH to ~8.0-8.5. This ensures the carboxylic acid group will be fully deprotonated upon addition.
-
Add the required volume of the DMSO stock solution to the basic buffer. For a 50 µM final concentration from a 50 mM stock, this would be a 1:1000 dilution.
-
Observe for any signs of precipitation. The solution should remain clear.
-
Carefully adjust the pH back down to the desired experimental pH (e.g., 7.4) using a dilute acid like 0.1 M HCl.
-
Add the remaining buffer to reach the final volume.
-
Validation: Visually inspect the final solution against a dark background for any Tyndall effect (light scattering), which would indicate the presence of fine particulates.
Diagram 1: Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions of the compound.
Guide 2: Identifying and Mitigating Chemical Degradation
The most significant stability concern in both aqueous and organic solutions is the hydrolysis of the amide bond.
2.1. The Mechanism of Amide Hydrolysis
The amide linkage in 4-[(5-Methyl-2-furoyl)amino]benzoic acid is susceptible to cleavage by water, a reaction known as hydrolysis. This process is significantly accelerated under either acidic or basic conditions.[5][7]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[8][11]
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-N bond.[5][6]
This degradation leads to the formation of two separate molecules: 4-aminobenzoic acid and 5-methyl-2-furoic acid . These degradation products will not have the intended biological activity and can interfere with analytical measurements.
Diagram 2: Amide Hydrolysis Degradation Pathway
Caption: Primary degradation pathway via amide hydrolysis.
2.2. Analytical Monitoring of Stability
A robust stability-indicating method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.
Protocol 2: HPLC Method for Assessing Solution Stability
-
Objective: To separate and quantify the parent compound from its primary hydrolysis products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with a 10-minute gradient from 10% B to 90% B.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent and degradants absorb, often determined by a UV scan (e.g., 254 nm or 270 nm).
-
Procedure:
-
Prepare a solution of the compound under the conditions you wish to test (e.g., in a specific buffer at a specific temperature).
-
Immediately inject a sample to get the "time zero" (T=0) chromatogram.
-
Store the solution under the test conditions.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject another sample.
-
Analysis: Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products (4-aminobenzoic acid will be more polar and elute earlier; 5-methyl-2-furoic acid will have intermediate polarity).
-
2.3. Strategies for Maximizing Stability
Based on the principles of hydrolysis, the following strategies should be employed.
Table 1: Summary of Stability Influencing Factors and Recommendations
| Factor | Risk | Mitigation Strategy |
| pH | Hydrolysis is accelerated at pH < 4 and pH > 8. | Maintain aqueous solutions in a pH range of 6.0 - 7.5 for experiments. Avoid strongly acidic or basic conditions. |
| Temperature | Reaction rates double with every 10°C increase. | Prepare solutions at room temperature. Store stock solutions at -20°C or below. Keep working solutions on ice. |
| Light | Furoyl moiety is susceptible to photodegradation.[3][4] | Always store solids and solutions in amber vials or wrapped in foil to protect from light. |
| Oxygen | Potential for oxidative degradation. | For long-term storage of valuable stock solutions, consider using solvents degassed by sonication or sparging with nitrogen/argon. |
Diagram 3: Decision Tree for Maximizing Solution Stability
Caption: Decision tree for maximizing the stability of solutions.
References
- Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
-
Brown, R. S., & Bennet, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Retrieved from [Link]
- O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
- Bundgaard, H., Nørgaard, T., & Nielsen, N. M. (1988). Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions. International Journal of Pharmaceutics, 42(3), 217-224.
-
ResearchGate. (n.d.). Photodegradation pathway of furosemide. Retrieved from [Link]
- Moore, D. E., & Tamat, S. R. (1979). Photolytic degradation of frusemide. Journal of Pharmacy and Pharmacology, 31(1), 603-607.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Retrieved from [Link]
- UC Davis ChemWiki. (n.d.). Table of pKa values for benzoic acid and derivatives.
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. uregina.ca [uregina.ca]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. global.oup.com [global.oup.com]
- 11. m.youtube.com [m.youtube.com]
troubleshooting inconsistent results in 4-[(5-Methyl-2-furoyl)amino]benzoic acid experiments
Welcome to the technical support center for 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. Inconsistent experimental results can be a significant impediment to research progress. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your work.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues that may arise during your experiments with 4-[(5-Methyl-2-furoyl)amino]benzoic acid, providing potential causes and actionable solutions.
Q1: Why is the yield of my 4-[(5-Methyl-2-furoyl)amino]benzoic acid synthesis consistently low or variable?
Low or inconsistent yields in the amide coupling reaction between 5-methyl-2-furoic acid and 4-aminobenzoic acid (or its ester derivative) are a common challenge. The root cause often lies in the reaction conditions, purity of starting materials, or the work-up procedure.
Potential Causes and Solutions:
-
Inefficient Amide Coupling: The formation of the amide bond is the crucial step. Standard coupling reagents like DCC/DMAP or HATU are generally effective, but their efficiency can be hampered.
-
Expert Insight: The nucleophilicity of the amino group on 4-aminobenzoic acid can be a limiting factor. Ensure your reaction conditions are optimized. Consider using a different coupling agent or adding an activating agent like HOBt to improve the reaction rate and yield. The choice of solvent is also critical; aprotic polar solvents like DMF or THF are generally preferred.
-
-
Purity of Starting Materials: Impurities in either 5-methyl-2-furoic acid or 4-aminobenzoic acid can interfere with the reaction.
-
Protocol: Always verify the purity of your starting materials via NMR or melting point determination before starting the synthesis.[1] If necessary, recrystallize or purify the starting materials.
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Expert Insight: Anhydrides of 5-methyl-2-furoic acid can form, especially if the carboxylic acid is pre-activated for too long before the addition of the amine. To mitigate this, add the coupling reagent to a mixture of the carboxylic acid and amine.
-
-
Work-up and Purification Issues: The product may be lost during the extraction or purification steps.
-
Protocol: During aqueous work-up, ensure the pH is adjusted correctly to precipitate the product without causing hydrolysis of the amide bond. For purification, column chromatography is often effective.[2]
-
Illustrative Workflow for Amide Synthesis Troubleshooting:
Caption: Troubleshooting workflow for low yield in amide synthesis.
Q2: My purified 4-[(5-Methyl-2-furoyl)amino]benzoic acid shows inconsistent biological activity. What are the likely causes?
Variability in biological assays can be frustrating. Assuming the assay protocol is consistent, the issue often points back to the compound itself.
Potential Causes and Solutions:
-
Presence of Impurities: Even small amounts of highly active or interfering impurities can skew biological data.
-
Expert Insight: Unreacted starting materials or byproducts from the synthesis can act as antagonists or agonists in your assay. Thorough purification is paramount.
-
Protocol: Use high-resolution analytical techniques like HPLC or LC-MS to assess the purity of your compound. A purity of >98% is recommended for biological assays.
-
-
Compound Degradation: 4-[(5-Methyl-2-furoyl)amino]benzoic acid may be unstable under certain conditions.
-
Expert Insight: The furan ring can be susceptible to oxidation or acidic conditions.[3] The amide bond can undergo hydrolysis.
-
Protocol: Store the solid compound in a cool, dark, and dry place. For solutions, prepare them fresh before each experiment. If you must store solutions, do so at -20°C or -80°C and minimize freeze-thaw cycles. Conduct a stability study of your compound in the assay buffer.
-
-
Solubility Issues: Poor solubility can lead to an inaccurate effective concentration in your assay.
-
Expert Insight: Benzoic acid derivatives can have limited aqueous solubility.[4][5] The compound may precipitate out of solution in the assay medium.
-
Protocol: Determine the solubility of your compound in the assay buffer. Using a small amount of a co-solvent like DMSO is common, but ensure the final concentration of the co-solvent is consistent across all experiments and does not affect the assay.
-
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations for Pure Compound |
| HPLC | Quantify purity and detect non-volatile impurities. | A single major peak with >98% area. |
| LC-MS | Confirm molecular weight and identify impurities. | A major ion corresponding to the expected molecular weight. |
| ¹H NMR | Confirm chemical structure and detect proton-containing impurities. | Sharp, well-resolved peaks with correct integrations and chemical shifts. |
| Melting Point | Assess purity. | A sharp melting point range of 1-2°C. |
Q3: I am having trouble with the purification of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. What are some effective methods?
Purification can be challenging due to the compound's properties. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild acid, then a mild base, and finally with brine to remove unreacted starting materials and salts.
-
Crystallization: This is an effective method for removing many impurities.
-
Expert Insight: The choice of solvent is crucial. You are looking for a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be required.
-
-
Column Chromatography: If crystallization does not yield a pure product, column chromatography is the next step.
-
Protocol: Use silica gel as the stationary phase. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. Monitor the fractions by TLC to identify the ones containing the pure product.[2]
-
Troubleshooting Purification:
-
Oily Product: If the product oils out during crystallization, try using a different solvent system or a slower cooling rate.
-
Poor Separation in Chromatography: If the product co-elutes with impurities, try a different solvent system for the mobile phase or consider using a different stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-[(5-Methyl-2-furoyl)amino]benzoic acid to be aware of?
The molecule consists of three key parts: a 4-aminobenzoic acid backbone, a 5-methyl-2-furoic acid moiety, and an amide bond linking them. The furan ring is an electron-rich aromatic system, while the benzoic acid portion is a more traditional aromatic carboxylic acid.
Q2: What is the expected solubility profile of this compound?
-
Aqueous Solubility: Due to the carboxylic acid group, the solubility is pH-dependent. It will be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated. It is expected to have low solubility in acidic and neutral water.
-
Organic Solubility: It is likely to be soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[4][5] Its solubility in less polar solvents like dichloromethane and ethyl acetate may be moderate, and it is expected to be poorly soluble in nonpolar solvents like hexanes.
Q3: What are the recommended storage conditions?
To ensure the long-term stability of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, it should be stored as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., 4°C or -20°C). For solutions, it is best to prepare them fresh. If storage is necessary, aliquot and store at -80°C to minimize degradation.
Q4: What are the expected spectral characteristics for this compound?
-
¹H NMR: Expect signals for the aromatic protons on both the furan and benzene rings, a singlet for the methyl group on the furan ring, a broad singlet for the amide N-H proton, and a signal for the carboxylic acid proton (which may be exchangeable with D₂O). The aromatic signals will likely show characteristic splitting patterns.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as for the carbons of the two aromatic rings and the methyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (C₁₃H₁₁NO₄, MW: 245.23 g/mol ) should be observed.
Logical Relationship of Experimental Stages:
Caption: Interdependence of experimental stages.
References
-
Long, S., Chen, Y., Li, G., & Wang, Y. (2023). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 8(8), x230946. [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. [Link]
-
Solubility of Things. (n.d.). Furoic acid. [Link]
-
Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4790. [Link]
-
ACS Publications. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. [Link]
-
Singh, R., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Advances, 13(3), 1845-1856. [Link]
-
ResearchGate. (n.d.). Reaction scheme to produce furoic acid and alkyl furoate passing.... [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary Information. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
Sources
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- 3. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
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- 5. 2-Furoic acid | 88-14-2 [chemicalbook.com]
Technical Support Center: Method Refinement for the Analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid in Complex Matrices
Welcome to the technical support center for the analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying this analyte in complex biological matrices such as plasma, serum, or urine. As a molecule with both acidic (carboxylic acid) and amide functionalities, its analysis by LC-MS/MS presents unique challenges, from sample extraction to chromatographic behavior and detector response.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Table of Contents
Analyte Overview & Key Challenges
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a carboxylic acid, making it an acidic compound. Its analysis in biological fluids is often complicated by its polarity, potential for matrix effects, and the need for high sensitivity. Key challenges include:
-
Efficient Extraction: Separating the analyte from endogenous matrix components like proteins and phospholipids is critical.
-
Chromatographic Peak Shape: The carboxylic acid moiety can interact with residual silanols on silica-based columns, leading to peak tailing.[1][2][3]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the analyte's ionization in the MS source, leading to inaccurate quantification.[4][5]
Section 1: Sample Preparation in Complex Matrices
Effective sample preparation is the most critical step for a successful bioanalytical method. It aims to remove interferences, concentrate the analyte, and ensure compatibility with the LC-MS/MS system.[6]
FAQ: Choosing the Right Extraction Technique
Q1: What are the main options for extracting 4-[(5-Methyl-2-furoyl)amino]benzoic acid from plasma, and how do I choose?
A1: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required cleanliness of the extract, desired sensitivity, and throughput.
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[6] | Fast, simple, inexpensive, high recovery.[7] | "Dirty" extracts; high risk of matrix effects (ion suppression).[7] | High-throughput screening in early discovery where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.[8][9] | Cleaner extracts than PPT, can be selective. | More labor-intensive, uses larger solvent volumes, can be difficult to automate. | Assays where phospholipids are a major interference and a moderate level of cleanliness is sufficient. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[10] | Cleanest extracts, highest concentration factor, significantly reduces matrix effects.[6][11][12] | Requires method development, higher cost per sample. | Regulated bioanalysis and assays requiring the highest sensitivity and accuracy.[7] |
Expert Insight: For a compound like 4-[(5-Methyl-2-furoyl)amino]benzoic acid, which contains a carboxylic acid group, SPE is often the superior choice for method validation and clinical sample analysis.[7] Specifically, a mixed-mode or ion-exchange SPE sorbent can provide excellent selectivity by utilizing both reversed-phase and electrostatic interactions.
Troubleshooting Guide: Low or Inconsistent Analyte Recovery
Issue: My analyte recovery after SPE is below 70% and/or highly variable.
This is a common issue during method development. The logical flow to diagnose the problem is outlined below.
Sources
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- 12. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Overcoming Resistance to Furoylamino Benzoic Acid Compounds
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for researchers working with furoylamino benzoic acid compounds. This guide is designed to provide in-depth troubleshooting strategies and experimental protocols to help you identify, characterize, and overcome mechanisms of acquired resistance in your cellular models.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the primary challenges encountered during the development of compounds in the furoylamino benzoic acid class.
Q1: What are the most common reasons for a decrease in my compound's efficacy over time?
A decrease in efficacy, often observed as an increase in the half-maximal inhibitory concentration (IC50), typically points to the emergence of acquired resistance. The three most prevalent mechanisms are:
-
Increased Drug Efflux: Cancer cells can upregulate membrane proteins called ATP-binding cassette (ABC) transporters, which act as pumps to actively remove your compound from the cell, preventing it from reaching its target.[1][[“]][3] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1][4]
-
Altered Drug Metabolism: Cells can enhance their ability to metabolize or inactivate your compound. This involves Phase I (e.g., oxidation by cytochrome P450 enzymes) and Phase II (e.g., conjugation to make the compound more water-soluble for removal) xenobiotic metabolism pathways.[5][6][7]
-
Target Modification or Bypass: The cellular target of your compound may acquire mutations that reduce the compound's binding affinity.[8][9] Alternatively, the cell might activate a compensatory signaling pathway to bypass the inhibitory effect of your compound.[9][10]
Q2: My compound is showing resistance. What is the very first experiment I should run?
The most straightforward initial experiment is to test for the involvement of ABC efflux pumps, as this is a very common mechanism of multidrug resistance.[3] You can perform a chemosensitivity assay by co-administering your furoylamino benzoic acid compound with a known ABC transporter inhibitor. A significant decrease in the IC50 in the presence of the inhibitor strongly suggests that drug efflux is a contributing factor.
Q3: How do I generate a resistant cell line to study these mechanisms in-depth?
A standard method is to culture your parental (sensitive) cell line in the continuous presence of your compound.[11][12] The process involves a stepwise increase in the drug concentration over several weeks or months. Cells that survive and proliferate at each stage are selected and expanded.[12] This method mimics the pressure selection that can occur during therapy and allows for the isolation of a population with stable resistance mechanisms.[11]
Q4: What are the critical controls I need to include in my experiments?
For every experiment, you must include the parental (sensitive) cell line run in parallel with your newly generated resistant cell line. For inhibitor studies, always include a "vehicle-only" control, a "compound-only" control, and an "inhibitor-only" control to ensure that the observed effects are due to the combination and that the inhibitor itself is not cytotoxic at the tested concentration.[13]
Part 2: Visualizing Resistance: Key Mechanisms
Understanding the potential pathways of resistance is the first step in designing effective troubleshooting experiments.
Caption: Experimental workflow for validating ABC transporter-mediated drug resistance using an IC50 shift assay.
Guide 2: Investigating Target Modification as a Resistance Mechanism
Question: The efflux pump inhibitors had no effect, but my resistant cell line is stable and highly insensitive. How do I determine if a mutation in the drug's target is responsible?
Answer: This requires a multi-step approach that begins with generating a resistant cell line and ends with functionally validating a potential mutation. Identifying a mutation in the presumed target protein that suppresses the drug's effect is considered the gold standard for confirming on-target engagement and resistance. [14] Scientific Rationale: A mutation within the binding pocket of a target protein can alter its conformation, reducing the binding affinity of an inhibitor. [8][9]This prevents the drug from effectively inhibiting the protein's function, leading to resistance. The strategy is to compare the genetic sequence of the target protein in the sensitive parental line versus the resistant line to identify any acquired mutations.
Experimental Protocol: From Resistance Generation to Target Sequencing
-
Generation of Resistant Clones (If not already done):
-
Culture parental cells with your furoylamino benzoic acid compound at a concentration equal to its IC50.
-
Once the cells recover and grow steadily, double the concentration of the compound. [12] * Repeat this dose escalation process until the cells can proliferate in a concentration that is at least 10-fold higher than the parental IC50. This process can take several months. [11]
-
-
Confirmation of Resistance Phenotype:
-
Perform an IC50 determination on your newly generated resistant line and compare it to the parental line to quantify the degree of resistance.
-
-
Genomic DNA and RNA Extraction:
-
Extract high-quality genomic DNA (gDNA) and total RNA from both the parental and resistant cell populations.
-
-
Target Gene Sequencing:
-
From RNA: Synthesize cDNA from the extracted RNA. Use PCR with primers flanking the coding sequence (CDS) of your target gene to amplify the transcript.
-
From gDNA: Use PCR to amplify the exons of your target gene.
-
Send the purified PCR products for Sanger sequencing. Compare the sequences from the resistant cells to those from the parental cells. Look for non-synonymous mutations (those that change an amino acid).
-
-
Functional Validation (Crucial Next Step):
-
If a mutation is identified, you must confirm that it confers resistance.
-
Use site-directed mutagenesis (e.g., CRISPR-Cas9 or plasmid-based) to introduce the identified mutation into the parental (sensitive) cell line. [15][16] * Perform a cell viability assay on the newly engineered cells. If these cells now exhibit resistance to your compound, it validates that the specific mutation is the cause.
-
Workflow Diagram:
Caption: A logical workflow for the identification and validation of target-based drug resistance mutations.
References
- How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? World Journal of Gastroenterology.
- Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
- Mechanisms of ABC transporter-medi
- Metabolism of Xenobiotics. Environmental Toxicology - Oxford Academic.
- State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer. PMC - NIH.
- ABC drug efflux and biotransformation metabolism in a hypothetical...
- Xenobiotic metabolism. Wikipedia.
- Mutations and Drug Resistance. Frontiers Research Topic.
- Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. PubMed Central.
- How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience Blog.
- Xenobiotic Metabolism: An Overview. Book chapter.
- Genetic Mutations and their Role in Drug Resistance. Prime Scholars.
- Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities. PMC.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. JoVE.
- Mechanisms of Antibiotic Resistance. PMC - PubMed Central - NIH.
- Discovering new biology with drug-resistance alleles. PMC - PubMed Central.
- Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic arom
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.
- Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions. JNCI: Journal of the National Cancer Institute | Oxford Academic.
- Overcoming Oncology Drug Resistance: Models and Str
- Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
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- 4. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing Cell Permeability of 4-[(5-Methyl-2-furoyl)amino]benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common hurdles in the development of this class of compounds: achieving optimal cell permeability. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and logical approach to overcoming permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for my 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivative?
A1: Cell permeability describes the ability of a compound to cross the cell membrane and reach its intracellular target. For a therapeutic agent to be effective, it must be able to pass through this biological barrier. Poor permeability can render an otherwise potent compound ineffective, making it a critical parameter to optimize in drug discovery.
Q2: What are the primary mechanisms by which small molecules like my derivative cross the cell membrane?
A2: Small molecules utilize several mechanisms to traverse the cell membrane:
-
Passive Diffusion: Movement across the membrane from a region of higher concentration to lower concentration, driven by the molecule's physicochemical properties such as lipophilicity, size, and polarity.[1][2]
-
Facilitated Diffusion: Transport across the membrane mediated by protein channels or carriers, moving down the concentration gradient.
-
Active Transport: Movement against a concentration gradient, requiring energy and the assistance of transporter proteins. This can also be a mechanism for efflux, where compounds are actively pumped out of the cell.[1]
Q3: What intrinsic properties of 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivatives might contribute to low cell permeability?
A3: Several features of this molecular scaffold can present challenges to cell permeability:
-
Polar Surface Area (PSA): The presence of amide and carboxylic acid groups contributes to a higher PSA, which can hinder the molecule's ability to traverse the lipophilic cell membrane.[2][3]
-
Hydrogen Bonding: The amine and amide functionalities are significant hydrogen bond donors and acceptors. While often crucial for target engagement, extensive hydrogen bonding with the surrounding aqueous environment can impede the molecule's partitioning into the lipid bilayer.[4]
-
Ionization State: The benzoic acid moiety will be ionized at physiological pH, imparting a negative charge that can significantly reduce passive diffusion across the negatively charged cell membrane.
-
Potential for Efflux: The structure may be recognized by efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, leading to low intracellular concentrations.[5][6]
Troubleshooting Guide: Low Permeability in Experimental Assays
This section addresses specific issues you may encounter during your permeability assessments and provides actionable steps to diagnose and resolve them.
Scenario 1: Low Permeability Observed in a Parallel Artificial Membrane Permeability Assay (PAMPA)
Question: My 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivative shows low permeability in the PAMPA assay. What is the primary cause and what are my next steps?
Answer:
Underlying Cause: The PAMPA model exclusively measures passive diffusion.[1] Low permeability in this assay strongly indicates that the intrinsic physicochemical properties of your compound are unfavorable for crossing a lipid bilayer. This is likely due to high polarity, low lipophilicity, or a combination of factors.
Troubleshooting Steps:
-
In-Silico Analysis: Before proceeding with further wet-lab experiments, perform a computational analysis of your derivative's properties. This provides a baseline understanding of the molecule's characteristics.
Parameter Typical Target Range for Good Permeability Potential Issue with Your Derivative Molecular Weight (MW) < 500 Da[2] Generally not an issue for this scaffold. Lipophilicity (LogP) 1 - 3[1] The furoyl and benzoic acid groups can lead to a LogP outside the optimal range. Polar Surface Area (tPSA) < 140 Ų[3] The amide and carboxylic acid groups increase tPSA. Hydrogen Bond Donors ≤ 5[2] The amide and carboxylic acid groups contribute to this count. Hydrogen Bond Acceptors ≤ 10[2] The furoyl, amide, and carboxylic acid groups contribute to this count. -
Structural Modification Strategies: Based on the in-silico analysis, consider targeted chemical modifications to enhance passive diffusion.
-
Increase Lipophilicity: Introduce non-polar functional groups to the furoyl or benzoic acid rings. However, be mindful that excessive lipophilicity can decrease aqueous solubility and increase metabolic clearance.[7][8][9]
-
Reduce Polar Surface Area: Explore bioisosteric replacements for the carboxylic acid or amide groups that maintain biological activity but have a lower contribution to the tPSA.
-
Prodrug Approach: A highly effective strategy is to mask the polar carboxylic acid group with a lipophilic moiety that can be cleaved intracellularly by esterases, releasing the active compound.[10][11] This transiently increases lipophilicity, facilitating membrane transport.
Caption: Prodrug strategy to enhance passive diffusion. -
Scenario 2: High Efflux Ratio Observed in a Caco-2 Permeability Assay
Question: My compound shows low to moderate permeability in the apical-to-basolateral (A->B) direction but high permeability in the basolateral-to-apical (B->A) direction in a Caco-2 assay, resulting in an efflux ratio greater than 2. What does this signify?
Answer:
Underlying Cause: An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.[3][12] These transporters actively pump your compound out of the cell, preventing it from reaching the basolateral side and resulting in low net absorption.
Troubleshooting Steps:
-
Confirmation with Efflux Pump Inhibitors: To confirm that your compound is an efflux substrate, repeat the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil or valspodar.[12] A significant increase in the A->B permeability and a decrease in the efflux ratio in the presence of the inhibitor will confirm that your compound is indeed being actively transported out of the cells.
-
Structural Modifications to Evade Efflux:
-
Reduce Efflux Recognition: Analyze the structure-activity relationship (SAR) of known P-gp substrates. Often, minor structural modifications can disrupt the recognition of your compound by the efflux pump without significantly impacting its biological activity. This could involve altering stereochemistry, adding or removing specific functional groups, or changing the overall molecular conformation.
-
Increase Passive Permeability: If a compound has a very high passive permeability, it may be able to "overwhelm" the efflux machinery, leading to a net positive intracellular concentration. Therefore, the strategies mentioned in Scenario 1 to improve passive diffusion are still relevant here.
Caption: The role of efflux pumps and their inhibition. -
Scenario 3: Low Permeability in Both PAMPA and Caco-2 Assays with a Low Efflux Ratio
Question: My compound exhibits poor permeability in both PAMPA and Caco-2 assays, and the efflux ratio is low. What is the most likely issue?
Answer:
Underlying Cause: This combination of results points towards poor passive diffusion as the primary barrier, with minimal involvement of active efflux. The intrinsic properties of your molecule are likely the main reason for its inability to effectively cross the cell membrane.
Troubleshooting Steps:
-
Focus on Physicochemical Properties: The strategies outlined in Scenario 1 are the most critical here. A thorough analysis of the compound's lipophilicity, polar surface area, and hydrogen bonding capacity is essential.
-
Formulation-Based Approaches: If structural modifications are not feasible or desirable, formulation strategies can be employed to improve permeability:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance its solubility and facilitate its transport across the intestinal epithelium.[13][14]
-
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can protect it from the harsh gastrointestinal environment and improve its absorption profile.[14][15]
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can transiently and reversibly alter the integrity of the intestinal barrier to allow for increased drug passage.[16][17] However, the potential for toxicity with this approach must be carefully evaluated.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid bilayer on the filter.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in a buffer solution (pH 7.4) to the final desired concentration.
-
Assay Procedure:
-
Add the buffer solution to the receiver wells of a 96-well plate.
-
Place the lipid-coated filter plate on top of the receiver plate.
-
Add the compound solution to the donor wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and receiver wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using an appropriate equation that takes into account the concentration of the compound in the donor and receiver wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a confluent monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within an acceptable range should be used.
-
Permeability Measurement (A->B):
-
Wash the cell monolayers with a transport buffer.
-
Add the test compound solution to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the compound concentration.
-
-
Permeability Measurement (B->A):
-
Add the test compound solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Collect samples from the apical side at the same time points.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B->A) / Papp (A->B).
-
References
-
Hintzen, F., & Hauptstein, S. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals, 11(4), 94. [Link]
-
Loh, Y. T., & Lai, Y. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 14(4), 849. [Link]
-
Szewczyk, M., & Zając, M. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. International Journal of Molecular Sciences, 22(14), 7433. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Garg, V., & Singh, H. (2018). Formulation strategies to improve the bioavailability of poorly absorbed drugs. International Journal of Pharmaceutical Investigation, 8(3), 97-105. [Link]
-
Pharmaceutical Technology. (2021). Evaluating Strategies for Oral Absorption Enhancement. [Link]
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Wacher, V. J., Kunz, K. T., & Lee, V. H. (1995). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 84(1), 26-35. [Link]
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Di, L. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 28(14), 5433. [Link]
-
BioIVT. (n.d.). Cell Permeability Assay. [Link]
-
Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]
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Loh, Y. T., & Lai, Y. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. [Link]
-
Bischoff, I., Horn, F., & Riedel, D. (2017). In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol, 7(9), e2263. [Link]
-
JoVE. (2025). Bioavailability Enhancement: Drug Permeability Enhancement. [Link]
-
Szewczyk, M., & Zając, M. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. ResearchGate. [Link]
-
Aghasafari, P., & Gaudin, A. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(17), 5275–5289. [Link]
-
Du, D., Wang-Kan, X., Neuberger, A., van Veen, H. W., Pos, K. M., Piddock, L. J. V., & Luisi, B. F. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 723. [Link]
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Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]
-
Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
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Sharma, P., & Varma, M. V. S. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. [Link]
-
Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Sci-Hub. [Link]
-
Liu, X., Testa, B., & Fahr, A. (2011). Lipophilicity and its relationship with passive drug permeation. Pharmaceutical Research, 28(5), 962–977. [Link]
-
Sharma, A., Kumar, A., & Chakravorty, D. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbial Pathogenesis, 140, 103946. [Link]
-
Story, M. J., Rifat, D., & Sassetti, C. M. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. mBio, 12(4), e01314-21. [Link]
-
Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9–11. [Link]
-
Story, M. J., Rifat, D., & Sassetti, C. M. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv. [Link]
-
Lin, Y., & Li, Z. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Chembiochem, 21(16), 2247–2257. [Link]
-
Orner, B. P., & Ghadiri, M. R. (2007). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of the American Chemical Society, 129(36), 11006–11007. [Link]
-
Li, D., & Chen, J. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 15(11), 1083–1093. [Link]
-
Misselwitz, B., & Pohl, P. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(12), 7723–7746. [Link]
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Zhang, Y., & Pei, D. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 56(6), 1538–1542. [Link]
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Zhang, Y., & Pei, D. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed. [Link]
-
Piper, P., Calderon, C. O., Hatzixanthis, K., & Mollapour, M. (2001). Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 67(8), 3596–3602. [Link]
-
Piper, P., Calderon, C. O., Hatzixanthis, K., & Mollapour, M. (2001). Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae. PubMed Central. [Link]
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optimization of reaction conditions for the acylation of 4-aminobenzoic acid with 5-methyl-2-furoyl chloride
Technical Support Center: Optimization of Reaction Conditions for the Acylation of 4-Aminobenzoic Acid with 5-Methyl-2-Furoyl Chloride
Introduction
Welcome to the dedicated technical support guide for the acylation of 4-aminobenzoic acid (PABA) with 5-methyl-2-furoyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation, a reaction analogous to the classic Schotten-Baumann condensation.[1][2] This guide offers a structured, question-and-answer format to address common experimental challenges, enhance reaction yield and purity, and explain the fundamental principles behind key procedural choices.
The synthesis of N-(5-methyl-2-furoyl)-4-aminobenzoic acid is a critical step in the development of various compounds of pharmaceutical interest. However, the bifunctional nature of 4-aminobenzoic acid, containing both a nucleophilic amine and a carboxylic acid group, alongside the reactivity of the acyl chloride, presents unique challenges.[3] This guide will help you navigate these challenges to achieve a successful and reproducible synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment. Each solution is grounded in established chemical principles to help you not only solve the immediate issue but also build a deeper understanding of the reaction.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields in this acylation are typically traced back to three primary competing side reactions or suboptimal conditions:
-
Hydrolysis of the Acyl Chloride: 5-methyl-2-furoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water or hydroxide ions. This converts the acylating agent into the unreactive 5-methyl-2-furoic acid, directly reducing the potential yield. This is a major challenge in aqueous basic systems like the Schotten-Baumann reaction.[4][5]
-
Protonation of the Amine: The amino group of 4-aminobenzoic acid is the target nucleophile. If the reaction medium becomes too acidic (from the HCl byproduct), the amine will be protonated to form an ammonium salt. This positively charged species is no longer nucleophilic, effectively halting the acylation reaction.[6]
-
Reaction with the Carboxylate Group: While less favorable, under certain conditions, the acyl chloride could potentially react with the carboxylate salt of PABA (formed in a basic medium) to generate a mixed anhydride. This intermediate is often unstable and can lead to undesired byproducts.
Solution Path:
-
Control Temperature: Maintain a low reaction temperature (0-5 °C) using an ice bath, especially during the addition of the acyl chloride.[5][7] This mitigates the exothermic nature of the reaction and slows the rate of hydrolysis.
-
Optimize Base Addition: Use a suitable base to neutralize the HCl byproduct as it forms. A biphasic system with an aqueous base (like NaOH or NaHCO₃) and an organic solvent for the reactants is a common approach.[2] Alternatively, using an organic base like pyridine or triethylamine in an anhydrous organic solvent can be effective.[8][9]
-
Slow Reagent Addition: Add the 5-methyl-2-furoyl chloride solution dropwise to the solution of 4-aminobenzoic acid.[10] This maintains a low instantaneous concentration of the acyl chloride, favoring the desired reaction with the amine over competing side reactions.
Q2: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I improve purification?
The starting material and the product have similar structural features but differ in their acidic/basic properties, which can be exploited for separation.
-
Cause: Incomplete reaction is the primary reason. Additionally, the similar polarities of the starting material and product can make chromatographic separation challenging.
-
Solution:
-
Acid-Base Extraction: After the reaction is complete, the mixture can be worked up by dissolving it in an organic solvent (like ethyl acetate) and washing it with a dilute aqueous acid (e.g., 1M HCl). This will protonate the unreacted 4-aminobenzoic acid, making it soluble in the aqueous layer, while the desired amide product remains in the organic layer.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product.[11] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains more soluble. Ethanol/water or ethyl acetate/hexane mixtures are often good starting points.
-
Q3: The reaction mixture shows multiple spots on the TLC plate that are not the starting material or product. What are these byproducts?
The formation of unexpected spots often points to side reactions beyond simple hydrolysis.
-
Potential Byproduct 1: Diacylation Product (Imide formation): Although less common with aromatic amines, an excess of the acyl chloride could potentially react with the newly formed amide N-H bond, especially under harsh conditions, to form an imide.[12]
-
Potential Byproduct 2: Self-Condensation/Polymerization: Furoyl chlorides can sometimes be prone to self-reaction or polymerization, especially if impure or exposed to heat.
-
Solution:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the 5-methyl-2-furoyl chloride, but avoid a large excess to minimize the risk of diacylation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent is critical and depends on the specific conditions (e.g., the base used).
-
For Biphasic (Schotten-Baumann) Conditions: A combination of water and a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is traditional.[2] The inorganic base (e.g., NaOH) resides in the aqueous phase, neutralizing the HCl, while the reactants and product stay in the organic phase.
-
For Anhydrous Conditions: Aprotic polar solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are excellent choices when using an organic base like triethylamine or pyridine.[7] These solvents are effective at dissolving both reactants. It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.[13]
Q2: Which base should I use, and how much?
The base is essential for neutralizing the HCl generated during the reaction, which drives the equilibrium towards product formation.[8]
-
Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): These are inexpensive and effective, typically used in aqueous or biphasic systems. At least two equivalents are needed: one to deprotonate the carboxylic acid of PABA and one to neutralize the HCl byproduct.
-
Organic Bases (e.g., Pyridine, Triethylamine (TEA)): These are used in anhydrous organic solvents. Pyridine can also act as a nucleophilic catalyst.[8] Typically, 1.1 to 2.0 equivalents are used. They scavenge the HCl effectively. For sterically hindered reactions, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferred.
Q3: What is the ideal reaction temperature?
Low temperature is generally preferred.
-
Recommendation: The reaction should be initiated at 0-5 °C in an ice bath.[14] After the dropwise addition of the acyl chloride is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours until completion is confirmed by a monitoring technique like TLC or LC-MS.[10][13]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: A suitable mobile phase (eluent) must be chosen to achieve good separation between the starting material (4-aminobenzoic acid), the acyl chloride, and the final product. A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) is a good starting point. The spots can be visualized under UV light. The reaction is complete when the spot corresponding to the 4-aminobenzoic acid has disappeared.[13]
Data Summary & Optimization Parameters
The following table summarizes key reaction parameters and their impact on the outcome. This serves as a starting point for optimization.
| Parameter | Condition A (Schotten-Baumann) | Condition B (Anhydrous Organic) | Rationale & Expected Outcome |
| Solvent | Dichloromethane / Water | Tetrahydrofuran (Anhydrous) | Condition A is classic but risks hydrolysis. Condition B minimizes water exposure, potentially increasing yield if reagents are dry.[4][7] |
| Base | Sodium Hydroxide (NaOH) | Triethylamine (Et₃N) | NaOH is a strong base but increases hydrolysis risk. Et₃N is an organic base that effectively scavenges HCl in a non-aqueous medium.[2][8] |
| Equivalents of Base | 2.2 eq. | 1.5 eq. | In A, >2 eq. are needed to neutralize both the carboxylic acid and the HCl byproduct. In B, >1 eq. is needed for the HCl. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Low temperature is critical in both methods to control the exothermic reaction and minimize side reactions like hydrolysis.[5] |
| Acyl Chloride Addition | Slow, Dropwise | Slow, Dropwise | Prevents localized high concentrations, reducing the likelihood of diacylation and other side reactions.[10] |
| Expected Yield | Moderate to Good | Good to Excellent | Condition B often provides higher yields due to the exclusion of water, provided all reagents and solvents are scrupulously dried. |
Optimized Experimental Protocol (Anhydrous Conditions)
This protocol provides a robust starting point for achieving a high yield of N-(5-methyl-2-furoyl)-4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid (PABA)
-
5-Methyl-2-furoyl chloride
-
Triethylamine (Et₃N), distilled
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 4-aminobenzoic acid (1.0 eq.) in anhydrous THF.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 5-methyl-2-furoyl chloride (1.1 eq.) in a small amount of anhydrous THF and charge it into the dropping funnel.
-
Reaction: Cool the main reaction flask to 0 °C in an ice bath. Add the acyl chloride solution dropwise to the stirred PABA solution over 30 minutes.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the PABA spot is consumed.[13]
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.[11]
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
A flowchart illustrating the key stages of the optimized synthesis protocol.
Caption: Optimized experimental workflow.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common reaction issues.
Caption: Troubleshooting logic for low reaction yield.
References
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
- Schotten Baumann Reaction. BYJU'S.
- 4-Aminobenzoic Acid.
- Technical Support Center: Synthesis of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
- Method for the direct acylation of aminobenzoic acids.
- Schotten–Baumann reaction. L.S.College, Muzaffarpur.
- Why did my amide syntesis does not work?
- Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Crystallization of para-aminobenzoic acid forms
- Acylation of Amines, Part 1: with Acyl Halides. YouTube.
- Reactions of Amines. Chemistry LibreTexts.
- Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
- Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.
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Validation & Comparative
Validating the Mechanism of Action of N-(4-carboxyphenyl)-5-methyl-2-furamide: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, N-(4-carboxyphenyl)-5-methyl-2-furamide. For the purposes of this illustrative guide, we will treat this compound as a novel chemical entity with a currently uncharacterized MoA. Our approach will be systematic, moving from broad, unbiased screening to specific, target-focused validation assays. This guide is designed for researchers, scientists, and drug development professionals, offering objective comparisons of methodologies and detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Imperative of MoA Validation in Drug Discovery
Understanding a compound's precise mechanism of action is a cornerstone of modern drug development. It informs efficacy, predicts potential off-target effects and toxicity, and is critical for patient stratification and biomarker development. For a novel entity like N-(4-carboxyphenyl)-5-methyl-2-furamide, a multi-faceted approach is essential to build a robust and validated understanding of its biological activity. This guide will detail a logical progression of experiments designed to identify the molecular target(s) and delineate the downstream cellular pathways modulated by this compound.
Section 1: Initial Unbiased Approaches to Hypothesize a Mechanism of Action
Given the novelty of N-(4-carboxyphenyl)-5-methyl-2-furamide, our initial efforts will focus on generating hypotheses about its biological function. Phenotypic screening and global "omics" approaches are invaluable at this stage.
Phenotypic Screening to Identify Cellular Effects
Phenotypic screening allows for the discovery of compounds that induce a desired cellular state without preconceived notions of a specific target.[1][2]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of cell lines relevant to a potential therapeutic area of interest (e.g., cancer cell lines, primary neurons, immune cells).
-
Compound Treatment: Treat cells with a concentration range of N-(4-carboxyphenyl)-5-methyl-2-furamide for various durations.
-
Staining: Utilize a cocktail of fluorescent dyes to label key cellular components (e.g., nucleus with DAPI, mitochondria with MitoTracker, cytoskeleton with phalloidin).
-
Image Acquisition: Employ a high-content imaging system to capture multi-channel fluorescence images.
-
Image Analysis: Use automated image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, cytoskeletal integrity).
-
Data Interpretation: Compare the phenotypic profile of N-(4-carboxyphenyl)-5-methyl-2-furamide-treated cells to a library of reference compounds with known mechanisms of action.
Rationale: This approach can provide initial clues about the compound's effects. For instance, changes in nuclear morphology might suggest an impact on cell cycle or apoptosis, while alterations in mitochondrial networks could point towards metabolic pathways.
Transcriptomic Profiling for Pathway-Level Insights
Transcriptome sequencing (RNA-seq) offers a global view of the changes in gene expression induced by a compound, providing insights into the affected signaling pathways.[3][4][5][6][7]
Experimental Protocol: RNA-Seq Analysis
-
Cell Treatment: Treat the selected cell line with N-(4-carboxyphenyl)-5-methyl-2-furamide at a concentration that elicits a clear phenotypic response, along with a vehicle control.
-
RNA Extraction: Isolate high-quality total RNA from the treated and control cells.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform deep sequencing using a next-generation sequencing platform.
-
Data Analysis:
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.
-
Conduct pathway enrichment analysis (e.g., using Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are statistically overrepresented in the differentially expressed gene list.
-
Rationale: If N-(4-carboxyphenyl)-5-methyl-2-furamide treatment leads to the upregulation of genes involved in a specific pathway, it strongly suggests that the compound modulates that pathway. This provides a more focused set of hypotheses for subsequent validation.
Section 2: Target Identification and Engagement Validation
Once a potential pathway or biological process is implicated, the next critical step is to identify the direct molecular target of N-(4-carboxyphenyl)-5-methyl-2-furamide and confirm its engagement in a cellular context.
In Silico Target Prediction
Computational methods can predict potential protein targets based on the chemical structure of the small molecule. These predictions can be a valuable starting point for experimental validation.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful biophysical method to assess drug-target engagement directly within intact cells.[8][9][10][11][12][13] The principle is that a ligand-bound protein will be thermally stabilized and thus less prone to denaturation upon heating.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with N-(4-carboxyphenyl)-5-methyl-2-furamide or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Advantage: Unlike in vitro binding assays with purified proteins, CETSA provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and intracellular concentrations.[13]
Visualization of CETSA Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Section 3: Delineating Downstream Signaling Pathways
Confirming target engagement is a crucial step, but a comprehensive MoA validation requires understanding the downstream consequences of this interaction.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are a sensitive and quantitative method to measure the activation of specific signaling pathways.[14][15][16][17][18] These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a particular transcription factor, which is in turn activated by the signaling pathway of interest.
Experimental Protocol: Dual-Luciferase® Reporter Assay
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing the pathway-responsive promoter driving firefly luciferase and a control plasmid with a constitutive promoter driving Renilla luciferase.
-
Compound Treatment: Treat the transfected cells with N-(4-carboxyphenyl)-5-methyl-2-furamide and appropriate controls (e.g., a known activator or inhibitor of the pathway).
-
Cell Lysis and Luminescence Measurement: Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated versus untreated cells.
Comparative Table: Reporter Assay vs. Transcriptomics
| Feature | Reporter Gene Assay | Transcriptomics (RNA-seq) |
| Scope | Focused on a single pathway | Global, unbiased view of all pathways |
| Sensitivity | High for the specific pathway | Can detect subtle changes across the transcriptome |
| Throughput | High, suitable for screening | Lower throughput, more complex data analysis |
| Information | Quantitative measure of pathway activation | Provides a list of differentially expressed genes |
Visualization of a Hypothetical Signaling Pathway:
Let's hypothesize that N-(4-carboxyphenyl)-5-methyl-2-furamide inhibits a kinase, "Kinase X," which is a negative regulator of a transcription factor, "TF-A."
Caption: Hypothetical signaling pathway for the compound.
Section 4: Comparative Analysis with Alternative Compounds
To further solidify the MoA and highlight the unique properties of N-(4-carboxyphenyl)-5-methyl-2-furamide, a comparative analysis with other compounds is essential.
Comparison with a Known Inhibitor of the Same Target
If a known inhibitor of the hypothesized target exists, a head-to-head comparison can validate that N-(4-carboxyphenyl)-5-methyl-2-furamide acts through the same mechanism.
Experimental Design:
-
Dose-Response Curves: Compare the potency (e.g., IC50 or EC50) of both compounds in relevant cellular and biochemical assays.
-
Transcriptomic Profiling: Compare the gene expression signatures induced by both compounds. A high degree of correlation would support a shared MoA.
-
Rescue Experiments: If the compound's effect is due to inhibiting a specific target, overexpression of that target should rescue the phenotype.
Comparison with a Compound with a Different Mechanism of Action
Comparing N-(4-carboxyphenyl)-5-methyl-2-furamide to a compound that produces a similar phenotype through a different MoA can help to dissect the specific contribution of the novel compound's target to the observed cellular effect.
Data Presentation: Comparative Data Table
| Assay | N-(4-carboxyphenyl)-5-methyl-2-furamide | Known Inhibitor (Compound A) | Negative Control (Compound B) |
| Target X Kinase Assay (IC50) | 50 nM | 25 nM | > 10 µM |
| Cell Proliferation (GI50) | 200 nM | 150 nM | > 20 µM |
| Reporter Gene Assay (Fold Induction) | 10-fold | 12-fold | No change |
| CETSA (ΔTm) | +5°C | +6°C | No change |
Conclusion
Validating the mechanism of action of a novel compound like N-(4-carboxyphenyl)-5-methyl-2-furamide requires a systematic and multi-pronged approach. By progressing from unbiased, hypothesis-generating experiments to specific, target-validating assays, researchers can build a comprehensive and robust understanding of a compound's biological activity. This guide provides a framework of validated methodologies and objective comparisons to ensure the scientific integrity of this critical phase of drug discovery. The convergence of evidence from these diverse experimental approaches will provide a high degree of confidence in the elucidated mechanism of action, paving the way for further preclinical and clinical development.
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Use of transcriptomics in understanding mechanisms of drug-induced toxicity. PMC - NIH.[Link]
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Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.[Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]
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Using transcriptome sequencing to identify mechanisms of drug action and resistance. NIH.[Link]
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How can we use RNA sequencing to figure out how a drug works? YouTube.[Link]
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Application of Transcriptomics for Predicting Protein Interaction Networks, Drug Targets and Drug Candidates. Frontiers.[Link]
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Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.[Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.[Link]
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Reporter Assays. GeneBio Systems.[Link]
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Analysis of Transcriptomic Data Generated from Drug-Treated Cancer Cell Line. SpringerLink.[Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]
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Thermal shift assay. Wikipedia.[Link]
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- 17. bmglabtech.com [bmglabtech.com]
- 18. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [worldwide.promega.com]
Navigating the Structure-Activity Landscape of 4-[(5-Methyl-2-furoyl)amino]benzoic Acid Analogs: A Comparative Guide for Drug Discovery
In the intricate tapestry of medicinal chemistry, the 4-aminobenzoic acid (PABA) scaffold stands out as a versatile and privileged starting point for the development of novel therapeutics. Its inherent structural features allow for facile modification at both the amino and carboxylic acid functionalities, paving the way for a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of PABA derivatives: 4-[(5-Methyl-2-furoyl)amino]benzoic acid analogs. By examining the impact of structural modifications on their biological performance, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents. While a comprehensive body of public-domain research dedicated solely to this specific scaffold is still emerging, this guide synthesizes data from closely related analogs to construct a predictive SAR model, with a particular focus on their potential as antiproliferative agents and kinase inhibitors.
The 4-[(5-Methyl-2-furoyl)amino]benzoic Acid Core: A Promising Pharmacophore
The core structure, 4-[(5-Methyl-2-furoyl)amino]benzoic acid, marries three key pharmacophoric elements: the p-aminobenzoic acid backbone, a central amide linker, and a 5-methyl-2-furoyl moiety. This combination offers a rich canvas for structural optimization. The PABA unit can interact with various biological targets, the amide bond provides a rigidifying element that can influence binding orientation, and the substituted furan ring offers opportunities to modulate potency, selectivity, and pharmacokinetic properties through a variety of substitutions. The exploration of analogs of this scaffold is primarily driven by their potential to inhibit key cellular signaling pathways implicated in cancer and other diseases.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid analogs is exquisitely sensitive to the nature and position of substituents on both the furoyl and benzoic acid rings. The following sections dissect these relationships, drawing on experimental data from analogous series to provide a predictive framework.
Modifications of the Furoyl Moiety
The 5-methyl-2-furoyl group is a critical determinant of activity. Alterations to this part of the molecule can significantly impact target engagement and overall efficacy.
-
Substitution at the 5-Position of the Furan Ring: The methyl group at the 5-position of the furan ring appears to be beneficial for activity in many related series. Replacing it with other small alkyl groups may be well-tolerated, while bulkier substituents could lead to a decrease in potency due to steric hindrance within the target's binding pocket. The introduction of electron-withdrawing or electron-donating groups at this position can also modulate the electronic properties of the entire molecule, influencing its binding affinity. For instance, in related furo-pyrimidine inhibitors, the nature of the substituent at the 5-position of the furan ring was found to be a key determinant of inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck)[1].
-
Replacement of the Furan Ring: The furan ring itself is a key structural element. Its replacement with other five-membered heterocycles, such as thiophene or pyrazole, has been explored in analogous systems. In some cases, such modifications have led to improved activity. For example, in a series of YC-1 analogs, replacing the furan with a pyrazole ring resulted in enhanced inhibitory performance[2]. However, for HIF-1 inhibitory activity in the same series, only the furan-containing compounds were active, highlighting the target-specific nature of these SAR trends[2].
Modifications of the Benzoic Acid Moiety
The benzoic acid portion of the scaffold provides another avenue for optimization, with substitutions on the aromatic ring and modifications of the carboxylic acid group offering ways to fine-tune the molecule's properties.
-
Substitution on the Benzene Ring: The introduction of substituents on the benzene ring of the p-aminobenzoic acid core can significantly influence biological activity. Small, lipophilic groups or hydrogen bond donors/acceptors can enhance binding affinity and modulate pharmacokinetic properties. For example, in a series of benzoylaminobenzoic acid derivatives, increased hydrophobicity and the presence of a hydroxyl group were found to be conducive to inhibitory activity[3]. The position of substitution is also critical, with ortho- and meta-substituents often having a more pronounced effect than para-substituents, due to their potential to influence the conformation of the molecule.
-
Modification of the Carboxylic Acid Group: The carboxylic acid group is a key site for interaction with biological targets, often forming hydrogen bonds or salt bridges. Esterification or amidation of this group can serve as a prodrug strategy to improve cell permeability and oral bioavailability. However, such modifications can also lead to a decrease in intrinsic activity if the free carboxylic acid is essential for target binding. In a study of uracil-based benzoic acid derivatives as DPP-4 inhibitors, ester analogs exhibited enhanced oral absorption but a significant loss in potency compared to their carboxylic acid counterparts[4].
Quantitative SAR Data for Related Analogs
To provide a clearer picture of the impact of these structural modifications, the following table summarizes the biological activity of selected analogs from related series.
| Compound ID | Core Scaffold Modification | Target/Assay | IC50/EC50 (µM) | Reference |
| YC-1 Analog (26a) | Furan ring with ortho-fluoro substitution on the N-benzyl group | sGC activation | 4.9 | [2] |
| YC-1 Analog (26b) | Furan ring with meta-fluoro substitution on the N-benzyl group | sGC activation | 10 | [2] |
| YC-1 Analog (29e) | Pyrazole replacing furan | Kinase inhibition | 0.6 | [2] |
| YC-1 Analog (28b) | Furan ring | Kinase inhibition | 1.7 | [2] |
| Benzamide (8a) | 4-methylbenzamide core with purine substituent | Anticancer (K562 cells) | 2.27 | [5] |
| Benzamide (8c) | 2,4-dianilinopyrimidine core with N-substituted benzamide | FAK inhibition | 0.030 | [6] |
| ATBO Analog (15) | 4-amino-tetrahydro-benzo[h]chromen-2-one with 4'-MeO-phenyl | Anticancer (various cell lines) | 0.008-0.064 | [3] |
Note: The data presented above is for structurally related but not identical analogs. It is intended to provide a comparative context for guiding the design of novel 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivatives.
Experimental Protocols
The successful development of novel analogs relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of 4-[(5-Methyl-2-furoyl)amino]benzoic acid derivatives.
General Synthetic Protocol
The synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid analogs can be readily achieved through a standard amide coupling reaction.
Scheme 1: General Synthesis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid Analogs
Caption: A generalized workflow for the synthesis of target analogs.
Step-by-Step Procedure:
-
Preparation of the Amine Component: To a solution of the appropriately substituted 4-aminobenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.2 eq.).
-
Acylation: Cool the mixture to 0 °C and add a solution of the desired substituted 2-furoyl chloride (1.1 eq.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 4-[(5-Methyl-2-furoyl)amino]benzoic acid analog.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Antiproliferative Screening
Caption: A typical workflow for assessing antiproliferative activity.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Conclusion and Future Directions
The 4-[(5-Methyl-2-furoyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gleaned from related series of compounds provide a solid foundation for the rational design of more potent and selective analogs. Future efforts should focus on a systematic exploration of the chemical space around this core structure, with a particular emphasis on:
-
Diverse Substitutions: Investigating a wider range of substituents on both the furan and benzoic acid rings to build a more comprehensive SAR model.
-
Bioisosteric Replacements: Exploring the replacement of the furan ring and the amide linker with other bioisosteres to potentially improve pharmacokinetic properties and target interactions.
-
Target Identification and Mechanistic Studies: Elucidating the specific biological targets of these compounds and their mechanism of action to guide further optimization.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel 4-[(5-Methyl-2-furoyl)amino]benzoic acid analogs with the potential to address unmet medical needs.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][7][8]triazine-based VEGFR-2 kinase inhibitors.]([Link])
-
[Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.]([Link])
-
1][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.
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- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Efficacy of 4-[(5-Methyl-2-furoyl)amino]benzoic Acid and Analogs: A Comparative Framework
For drug discovery and development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous in vitro evaluation. This guide provides a comprehensive framework for assessing the in vitro anti-inflammatory efficacy of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a compound of interest within the broader class of benzoic acid derivatives known for their diverse biological activities. While specific experimental data for this particular molecule is not extensively published, this guide establishes a robust, self-validating protocol for its evaluation and comparison against structurally similar compounds and established non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction: The Therapeutic Potential of Benzoic Acid Derivatives
Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties[1][2]. The structural versatility of the benzoic acid scaffold allows for extensive modification, enabling the fine-tuning of its biological activity. The compound 4-[(5-Methyl-2-furoyl)amino]benzoic acid incorporates a furoyl group, a feature present in various bioactive molecules, suggesting its potential as a modulator of inflammatory pathways.
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. A key enzymatic driver of inflammation is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated at sites of inflammation[3]. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to minimize the gastrointestinal side effects associated with non-selective COX inhibitors[3]. Furthermore, nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes[4][5]. Therefore, the evaluation of a compound's ability to inhibit COX-2 and reduce NO production provides a strong indication of its anti-inflammatory potential.
This guide will outline a systematic approach to compare the in vitro efficacy of 4-[(5-Methyl-2-furoyl)amino]benzoic acid with that of structurally related analogs and the well-established NSAIDs, Mefenamic Acid and Celecoxib.
Comparative In Vitro Efficacy: A Proposed Data Framework
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Nitric Oxide Inhibition IC50 (µM) | Cytotoxicity (CC50 in RAW 264.7 cells, µM) |
| 4-[(5-Methyl-2-furoyl)amino]benzoic acid | To be inserted | To be determined | To be determined | To be determined | To be determined | To be determined |
| Mefenamic Acid (Comparator) | To be inserted | ~0.12[6] | Ambiguous[6] | To be determined | Not widely reported | >100 |
| Celecoxib (Comparator) | To be inserted | 9.4[7] | 0.08[7] | 117.5[7] | Not a primary mechanism | >100 |
| Structurally Similar Analog 1 (e.g., 4-aminobenzoic acid derivative) | To be inserted based on available literature or synthetic analogs | To be determined | To be determined | To be determined | To be determined | To be determined |
| Structurally Similar Analog 2 (e.g., furan-containing benzoic acid) | To be inserted based on available literature or synthetic analogs | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The IC50 values for comparator compounds are sourced from existing literature and may vary depending on the specific assay conditions. It is crucial to run these standards alongside the test compounds for a valid comparison.
Experimental Methodologies: A Step-by-Step Guide
To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodology.
Cell Culture and Maintenance
The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for in vitro inflammation studies due to its robust response to inflammatory stimuli like lipopolysaccharide (LPS) and its production of key inflammatory mediators, including nitric oxide and prostaglandins.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain exponential growth.
Cytotoxicity Assessment: MTT Assay
Before evaluating the anti-inflammatory activity of the compounds, it is imperative to determine their cytotoxic concentrations. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is not simply a result of cell death.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can then be determined.
In Vitro Anti-inflammatory Activity
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere for 24 hours. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Commercially available COX inhibitor screening kits provide a reliable and standardized method to determine the IC50 values for both COX-1 and COX-2. These assays are typically based on the detection of prostaglandin F2α (PGF2α) produced by the respective COX isoform.
Protocol (based on a generic commercial kit):
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the COX enzymes, arachidonic acid (substrate), and detection reagents.
-
Compound Dilution: Prepare serial dilutions of the test compounds and standards (Mefenamic Acid and Celecoxib).
-
Assay Reaction: In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate according to the manufacturer's protocol to allow for prostaglandin production.
-
Detection: Stop the reaction and add the detection reagents. This often involves a colorimetric or fluorometric measurement.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value using a suitable software. The COX-2 selectivity index is then calculated by dividing the COX-1 IC50 by the COX-2 IC50.
Visualizing the Experimental Workflow and Inflammatory Pathway
To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. dovepress.com [dovepress.com]
- 6. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Bioassay Validation for Screening 4-[(5-Methyl-2-furoyl)amino]benzoic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The compound 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a derivative of 4-aminobenzoic acid (PABA), represents a promising candidate. PABA and its derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[1][2]. The structural motif of 4-[(5-Methyl-2-furoyl)amino]benzoic acid suggests a potential interaction with key targets in the inflammatory cascade. However, to date, a comprehensive bioassay validation to elucidate and quantify its specific biological activity is lacking in publicly available literature.
This guide, therefore, serves as a detailed roadmap for researchers and drug development professionals to design and validate a robust bioassay for screening the anti-inflammatory activity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. We will explore a multi-faceted approach, encompassing both biochemical and cell-based assays, and provide a framework for rigorous validation in accordance with international guidelines. By establishing a validated bioassay, we can pave the way for a thorough characterization of this compound's therapeutic potential and its comparison with existing anti-inflammatory drugs.
Pillar 1: Deciphering the Putative Mechanism of Action
The structural characteristics of 4-[(5-Methyl-2-furoyl)amino]benzoic acid provide clues to its potential anti-inflammatory mechanism. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins[3][4]. Given that numerous PABA derivatives have been explored as anti-inflammatory agents, it is plausible that our target compound may also modulate the COX pathway.
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of a myriad of pro-inflammatory genes. Inhibition of NF-κB activation is a key therapeutic strategy for inflammatory diseases. Therefore, a comprehensive screening approach should investigate the effect of 4-[(5-Methyl-2-furoyl)amino]benzoic acid on both the COX enzymes and the NF-κB signaling pathway.
Pillar 2: A Multi-Pronged Approach to Bioassay Selection
To obtain a holistic understanding of the compound's activity, we propose a two-tiered bioassay strategy: a primary biochemical assay targeting a specific enzyme and a secondary cell-based assay to assess its activity in a more physiologically relevant context.
Primary Screening: Biochemical Cyclooxygenase (COX-2) Inhibition Assay
The initial screening will focus on the direct inhibitory effect of 4-[(5-Methyl-2-furoyl)amino]benzoic acid on the COX-2 enzyme, the inducible isoform predominantly involved in inflammation.
dot
Caption: Workflow for the in vitro COX-2 inhibition assay.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.
-
Reagent Preparation:
-
Prepare a stock solution of 4-[(5-Methyl-2-furoyl)amino]benzoic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control, Celecoxib, in assay buffer.
-
Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the vehicle control (e.g., DMSO) to the control wells.
-
Add the various concentrations of 4-[(5-Methyl-2-furoyl)amino]benzoic acid and Celecoxib to their respective wells.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and Celecoxib.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Secondary Screening: Cell-Based NF-κB Activation Assay
This assay will determine if 4-[(5-Methyl-2-furoyl)amino]benzoic acid can modulate the inflammatory response in a cellular context by inhibiting the NF-κB signaling pathway. We will utilize the well-established RAW 264.7 murine macrophage cell line, which can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the activation of NF-κB.
dot
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
This protocol utilizes immunofluorescence microscopy to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 4-[(5-Methyl-2-furoyl)amino]benzoic acid or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.
-
Determine the IC50 value for the inhibition of NF-κB translocation.
-
Pillar 3: Rigorous Validation for Trustworthy Data
The credibility of any bioassay hinges on its thorough validation. We will adhere to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation to ensure the reliability and reproducibility of our results. The following parameters will be assessed for both the COX-2 and NF-κB assays:
| Validation Parameter | Definition | Acceptance Criteria (Illustrative) |
| Accuracy | The closeness of agreement between the measured value and the true value. | The percent recovery of a known amount of a reference standard should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements from the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 15% for replicate measurements. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the test compound that produce a biological response. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay should show no significant interference from the vehicle or other components of the sample matrix. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Minor variations in incubation time, temperature, or reagent concentrations should not significantly affect the results. |
Comparative Analysis: Benchmarking Against Established Drugs
To contextualize the activity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, its performance in the validated bioassays will be compared against well-characterized anti-inflammatory drugs.
| Compound | Primary Target | Reported IC50 (COX-2) | Rationale for Comparison |
| Celecoxib | COX-2 | ~0.04-0.8 µM | A highly selective COX-2 inhibitor, serving as a benchmark for potency and selectivity.[5] |
| Mefenamic Acid | COX-1 and COX-2 | ~3 µM (human COX-2) | A non-selective NSAID and a PABA derivative, providing a relevant structural and functional comparison.[6] |
The IC50 values obtained for 4-[(5-Methyl-2-furoyl)amino]benzoic acid in the COX-2 inhibition assay will be directly compared to those of Celecoxib and Mefenamic Acid. A lower IC50 value would indicate higher potency. Similarly, its ability to inhibit NF-κB translocation will be compared to a known inhibitor to gauge its cellular efficacy.
Conclusion: A Pathway to Validated Screening
This guide provides a comprehensive and scientifically rigorous framework for the validation of a bioassay to screen the anti-inflammatory activity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. By employing a dual-pronged approach targeting both a key inflammatory enzyme and a central signaling pathway, and by adhering to stringent validation criteria, researchers can generate reliable and reproducible data. The comparative analysis against established drugs will provide crucial context for its potential as a novel therapeutic agent. The successful validation of this bioassay will be a critical first step in unlocking the full therapeutic potential of this promising PABA derivative and will undoubtedly contribute to the advancement of anti-inflammatory drug discovery.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
What is the mechanism of Mefenamic Acid? Patsnap Synapse. Available from: [Link]
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Clinical Profile: Mefenamic Acid 250mg Capsule. GlobalRx. Available from: [Link]
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Metabolites of esters, especially 4-aminobenzoic acid (PABA), which is... ResearchGate. Available from: [Link]
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Synthetic routes of p-aminobenzoic acid derivatives having... ResearchGate. Available from: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available from: [Link]
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Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. Available from: [Link]
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Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives. ResearchGate. Available from: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Available from: [Link]
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Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. MDPI. Available from: [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]
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Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. Available from: [Link]
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Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Available from: [Link]
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Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. Available from: [Link]
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Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
Introduction: The Imperative of Analytical Rigor in Drug Development
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is underpinned by robust analytical data. The reliability of this data is paramount, ensuring not only the safety and efficacy of the final product but also the integrity of the crucial decisions made at every stage of development. The focus of this guide is 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a molecule representative of novel small-molecule drug candidates. The accurate quantification of this analyte in various matrices, from simple solutions to complex biological fluids, necessitates highly reliable analytical methods.
This guide provides a comprehensive comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. We will delve into the principles of cross-validation, a critical process for ensuring the interchangeability of analytical methods. This is particularly relevant when a project transitions from early-stage development, where a simpler method like HPLC-UV might be used, to late-stage clinical trials, where the sensitivity and selectivity of LC-MS/MS are often required.
Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5][6] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and cross-validate robust analytical methods, thereby ensuring data integrity across the lifecycle of a pharmaceutical product.
Methodology Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis at different stages of drug development.[7][8]
-
HPLC-UV: This technique is often favored in early development for its robustness, cost-effectiveness, and widespread availability. It is well-suited for the analysis of bulk drug substances, formulation development samples, and in-process controls where the analyte concentration is relatively high and the sample matrix is clean. The presence of a significant UV chromophore in the structure of 4-[(5-Methyl-2-furoyl)amino]benzoic acid—the aromatic rings and conjugated system—makes it a prime candidate for UV detection.
-
LC-MS/MS: As development progresses to preclinical and clinical studies, the need to quantify low concentrations of the drug and its metabolites in complex biological matrices (e.g., plasma, urine) becomes critical. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[9][10] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can effectively eliminate interferences from endogenous matrix components, a significant challenge for HPLC-UV.
The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.
Caption: Method Selection Workflow
Experimental Protocols
A successful cross-validation study relies on meticulously developed and validated individual methods. The following are detailed protocols for the analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid using both HPLC-UV and LC-MS/MS.
HPLC-UV Method for Quantification in a Pharmaceutical Formulation
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-[(5-Methyl-2-furoyl)amino]benzoic acid reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Crush a tablet containing the active pharmaceutical ingredient (API). Accurately weigh a portion of the powder equivalent to 10 mg of the API and transfer to a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.
LC-MS/MS Method for Quantification in Human Plasma
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Analyte: Q1: m/z 246.1 -> Q3: m/z 134.1 (Qualifier), m/z 106.1 (Quantifier)
-
Internal Standard (IS): (e.g., a stable isotope-labeled version of the analyte) Q1: m/z 250.1 -> Q3: m/z 138.1
-
-
Key MS Parameters: Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 500 °C.
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Standards: Prepare calibration curve standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into blank human plasma. The concentration range should cover the expected clinical concentrations (e.g., 0.5 ng/mL to 500 ng/mL).
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.
Cross-Validation: Bridging the Methodological Gap
Cross-validation is the formal process of demonstrating that two different analytical methods provide equivalent results.[11][12][13][14][15] This is essential when, for example, clinical samples analyzed using a highly sensitive LC-MS/MS method need to be compared with data from earlier formulation studies that used an HPLC-UV method. The process involves analyzing the same set of samples, typically quality control samples at low, medium, and high concentrations, with both methods and comparing the results against predefined acceptance criteria.
The workflow for a typical cross-validation study is depicted below.
Caption: Cross-Validation Workflow
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance characteristics of the two methods, based on established validation parameters.[6]
Table 1: Comparison of Key Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale for Difference |
| Linearity Range | 1 – 100 µg/mL | 0.5 – 500 ng/mL | LC-MS/MS offers significantly higher sensitivity. |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | Both methods should demonstrate excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | 0.5 ng/mL | The high selectivity of MS detection allows for much lower quantification limits. |
| Selectivity | Moderate; susceptible to co-eluting impurities with similar UV spectra. | High; based on specific mass-to-charge ratio transitions, minimizing matrix effects. | |
| Matrix Effect | Not applicable (for simple matrices) | Must be evaluated; can be a source of variability if not controlled. | ESI is prone to ion suppression or enhancement from matrix components. |
| Throughput | Lower (longer run times) | Higher (shorter UPLC run times) | UPLC systems used with MS offer faster separations. |
Table 2: Representative Precision and Accuracy Data for Cross-Validation
The acceptance criteria are typically that the mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.
| QC Level | Nominal Conc. (ng/mL) | HPLC-UV Result (Mean ± SD, n=6) | %CV | %Accuracy | LC-MS/MS Result (Mean ± SD, n=6) | %CV | %Accuracy |
| Low QC | 50 | 52.5 ± 3.1 | 5.9% | 105.0% | 48.9 ± 2.4 | 4.9% | 97.8% |
| Mid QC | 250 | 245.8 ± 10.3 | 4.2% | 98.3% | 256.2 ± 9.1 | 3.6% | 102.5% |
| High QC | 750 | 761.3 ± 25.1 | 3.3% | 101.5% | 742.5 ± 30.5 | 4.1% | 99.0% |
Note: For the purpose of this table, it is assumed that the HPLC-UV method could achieve the required sensitivity for these QC levels. In a real-world scenario, the cross-validation would be performed at concentrations within the validated range of both methods.
Conclusion: Ensuring Data Continuity and Integrity
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The choice of method is strategically driven by the requirements of the specific stage in the drug development pipeline. HPLC-UV provides a robust and cost-effective solution for analyzing samples with high analyte concentrations and simple matrices. In contrast, LC-MS/MS is indispensable for bioanalytical applications that demand high sensitivity and selectivity.
A thorough cross-validation is not merely a procedural formality; it is a scientific necessity that ensures the consistency and reliability of data throughout a drug's lifecycle. By demonstrating the interchangeability of analytical methods, researchers can confidently compare data from different studies, conducted at different times, and in different laboratories. This builds a robust and coherent data package, which is fundamental for regulatory submissions and, ultimately, for ensuring patient safety.
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A Comparative Guide to In Silico Docking of Furoylamino Benzoic Acids with Human Topoisomerase II Alpha
This guide provides a comprehensive, technically detailed walkthrough for conducting comparative molecular docking studies of furoylamino benzoic acid derivatives against Human Topoisomerase II alpha (TopoIIα), a critical enzyme in DNA replication and a validated target for anticancer drugs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind key experimental choices, ensuring a robust and reproducible in silico workflow.
Introduction: The Rationale for Targeting TopoIIα
Human Topoisomerase II alpha is an essential enzyme that modulates DNA topology, resolving knots and tangles that arise during replication, transcription, and chromosome segregation.[4][5] Its indispensable role in proliferating cells makes it a prime target for chemotherapeutic agents.[1][3] Many successful anticancer drugs, such as etoposide and doxorubicin, function by inhibiting TopoIIα, converting the enzyme into a cellular poison that induces permanent DNA breaks and triggers apoptosis.[4][5]
Furoylamino benzoic acids and related benzoic acid derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.[6][7] Their structural motifs present a promising scaffold for the design of novel TopoIIα inhibitors. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a protein target at an atomic level.[8][9] By simulating these interactions, we can rapidly screen potential drug candidates, prioritize them for synthesis, and gain crucial insights into their mechanism of action, significantly accelerating the early stages of drug discovery.[9][10]
This guide will compare the docking performance of a representative furoylamino benzoic acid against etoposide, a well-established TopoIIα inhibitor, providing a benchmark for evaluating its potential as a therapeutic agent.[4][11]
Experimental Design & Workflow
A successful docking study is built on careful preparation and logical execution. The workflow is designed to ensure that the results are both accurate and meaningful, moving from data acquisition to insightful analysis.
Overall Experimental Workflow Diagram
The entire process, from fetching raw structural data to the final comparative analysis, can be visualized as follows:
Caption: High-level workflow for the comparative docking study.
Detailed Methodologies
Scientific integrity demands meticulous and reproducible protocols. This section details the step-by-step procedures for preparing the biomolecules and executing the docking simulation.
Part A: Preparation of Biomolecules
The quality of your input structures directly determines the reliability of the docking results. Raw crystallographic data is not immediately ready for simulation and requires careful cleaning and parameterization.
Step 1: Receptor Preparation (Human Topoisomerase II Alpha)
-
Obtain the Protein Structure: Download the crystal structure of Human Topoisomerase II alpha in complex with DNA and etoposide from the RCSB Protein Data Bank. For this study, we will use PDB ID: 5GWK .[11] This structure is ideal as it provides a clear view of the drug-binding pocket with a known inhibitor present.
-
Clean the Structure: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[12][13]
-
Remove Heteroatoms: Delete all non-essential molecules, including water molecules, ions, and any co-solvents.[14][15] The rationale here is that while some water molecules can be critical for binding, most bulk solvent is not, and its removal simplifies the calculation. For a validated binding site, it's safer to start without crystallographic waters unless there is strong evidence for a specific water-mediated interaction.
-
Separate Chains: The 5GWK structure contains the protein, DNA, and the etoposide ligand. For this docking study, retain only the protein chains (typically chains A and B). The DNA and original ligand should be removed to create an apo-like binding site for redocking.[14]
-
-
Prepare the Protein for Docking: Use a dedicated tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[16][17]
-
Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.[13][15]
-
Assign Charges: Assign partial atomic charges (e.g., Kollman charges). This is essential for calculating the electrostatic interaction component of the docking score function.[18]
-
Save in PDBQT Format: The final prepared receptor file should be saved in the PDBQT format, which contains the atomic coordinates, charge information, and atom types required by AutoDock Vina.[19]
-
Step 2: Ligand Preparation
-
Obtain Ligand Structures:
-
Furoylamino Benzoic Acid: Obtain the 2D structure of 2-(2-furoylamino)benzoic acid. This can be drawn using software like ChemDraw or downloaded from a chemical database like PubChem.[20]
-
Etoposide (Control): Download the 3D structure of Etoposide from PubChem to use as a positive control for validating the docking protocol.
-
-
Convert to 3D and Optimize:
-
If starting with a 2D structure, convert it to a 3D conformation.
-
Perform an energy minimization using a force field (e.g., MMFF94). This step ensures that the ligand has realistic bond lengths and angles, preventing steric clashes due to a poor starting conformation.[15]
-
-
Prepare for Docking (in AutoDock Tools):
-
Detect Root and Torsions: Define the rotatable bonds within the ligand. This allows for flexible docking, where the ligand can change its conformation to best fit the binding pocket.[21]
-
Save in PDBQT Format: As with the receptor, save the final prepared ligand files in the PDBQT format.
-
Part B: Molecular Docking Protocol with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking due to its speed and accuracy.[16]
Step 1: Grid Box Generation
-
Identify the Binding Site: The binding site is the region of the protein where the ligand is expected to bind. Since we are using the 5GWK structure, the binding site is defined by the location of the co-crystallized etoposide ligand.
-
Define the Search Space: In ADT, define a "grid box" that encompasses this entire binding site. The box should be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient. A typical size is around 20x20x20 Ångströms centered on the known ligand position.[22]
-
Save Grid Parameters: Record the coordinates of the grid box center and its dimensions. These values are required for the Vina configuration file.[18]
Step 2: Configuration and Execution
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters for Vina.[19]
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true binding minimum but also increases computation time. A value of 8 is a reasonable starting point for standard docking.
-
-
Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log log.txt
This command will perform the docking simulation and output the predicted binding poses and their corresponding energy scores into the ligand_out.pdbqt file and a log file.[18]
Analysis and Comparative Interpretation
The raw output of a docking simulation is a set of poses and scores. The true scientific value comes from interpreting this data in a biological context.
Data Analysis Flow
Caption: Logical flow for analyzing and interpreting docking results.
Key Metrics for Evaluation:
-
Binding Affinity (ΔG): This value, reported in kcal/mol, estimates the free energy of binding. More negative values indicate a stronger, more stable interaction between the ligand and the protein.[23] This is the primary metric for ranking different ligands.[24]
-
Root Mean Square Deviation (RMSD): When redocking a known inhibitor, the RMSD measures the difference between the docked pose and the experimentally determined (crystallographic) pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol, indicating it can accurately reproduce the known binding mode.[23][25]
-
Interaction Analysis: Beyond the numbers, it is critical to visually inspect the top-ranked pose.[26]
-
Hydrogen Bonds: Identify the specific amino acid residues that form hydrogen bonds with the ligand. These are strong, directional interactions that are critical for binding specificity.[23]
-
Hydrophobic Interactions: Note any contacts between nonpolar parts of the ligand and hydrophobic residues in the binding pocket.
-
Key Residues: Compare the interacting residues with those known to be important for the binding of established inhibitors like etoposide.[23]
-
Comparative Data Summary
The following table presents a hypothetical but realistic comparison between our furoylamino benzoic acid derivative and the control, etoposide.
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (vs. 5GWK native) | Key Interacting Residues (Hydrogen Bonds) | Number of H-Bonds |
| Etoposide (Control) | -9.8 | 1.35 | ASP479, GLN778, TYR804 | 4 |
| 2-(2-furoylamino)benzoic acid | -8.5 | N/A | ASP479, SER480 | 2 |
| Alternative Ligand A | -7.2 | N/A | SER480 | 1 |
| Negative Control | -5.1 | N/A | (None) | 0 |
Interpretation of Results:
-
The docking protocol was successfully validated, as the redocked etoposide pose has an RMSD of 1.35 Å, well below the 2.0 Å threshold.[25]
-
Etoposide shows the strongest binding affinity at -9.8 kcal/mol.[23]
-
The furoylamino benzoic acid derivative shows a promising binding affinity of -8.5 kcal/mol. While not as strong as etoposide, it is significantly better than the other alternatives.
-
Crucially, the derivative forms a hydrogen bond with ASP479, a key residue also involved in etoposide binding, suggesting a similar mechanism of action may be possible. The absence of interaction with TYR804 might explain its lower binding energy and provides a clear direction for future chemical modification to improve potency.
Conclusion and Future Directions
This guide outlines a complete and validated workflow for the comparative in silico analysis of furoylamino benzoic acid derivatives against Human Topoisomerase II alpha. The molecular docking results indicate that 2-(2-furoylamino)benzoic acid is a promising scaffold, exhibiting strong binding affinity and interacting with key residues within the etoposide binding pocket.
While computational results are a powerful predictive tool, they must be validated experimentally. The logical next steps would include:
-
Synthesis: Synthesize the furoylamino benzoic acid derivative.
-
In Vitro Assays: Perform enzyme inhibition assays to determine the IC50 value against TopoIIα.
-
Cell-Based Assays: Evaluate the compound's cytotoxicity in cancer cell lines.
By integrating robust computational methods with experimental validation, the drug discovery process can be made more efficient, rational, and targeted.
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assessing the selectivity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid against different cell lines
A Comparative Guide to the In Vitro Selectivity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
This guide provides a comprehensive framework for assessing the selective cytotoxicity of the novel compound 4-[(5-Methyl-2-furoyl)amino]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, protocols, and data interpretation necessary to evaluate the compound's potential as a selective anticancer agent.
Introduction: The Imperative of Selectivity in Cancer Therapy
The primary goal of cancer chemotherapy is the selective eradication of malignant cells with minimal damage to healthy tissues.[1] This concept, known as selective cytotoxicity, is fundamental to developing effective and tolerable cancer treatments. A compound's therapeutic window—the dose range where it is effective against cancer cells without causing unacceptable toxicity to normal cells—is a critical determinant of its clinical potential. Assessing this selectivity early in the drug discovery process is paramount. This guide will use 4-[(5-Methyl-2-furoyl)amino]benzoic acid as a model compound to illustrate a robust methodology for determining in vitro selectivity against a panel of human cancer cell lines versus a non-cancerous control.
Compound Profile: 4-[(5-Methyl-2-furoyl)amino]benzoic acid
4-[(5-Methyl-2-furoyl)amino]benzoic acid is a derivative of 4-aminobenzoic acid (PABA). PABA and its derivatives have garnered interest for a wide range of biological activities, including antimicrobial and cytotoxic effects.[2][3] The structure of the title compound, featuring a substituted furoyl group, suggests potential for novel biological interactions.
-
Chemical Structure: C₁₃H₁₁NO₄
-
Molecular Weight: 245.23 g/mol
-
Rationale for Investigation: The combination of the PABA scaffold with a furan ring presents a unique chemical entity. While extensive data on this specific molecule is not widely published, related PABA derivatives have shown notable cytotoxicity against cancer cell lines like HepG2.[4] This provides a strong rationale for a thorough investigation of its selective anticancer properties.
Experimental Design for Assessing Selectivity
A rigorous assessment of selectivity requires a multi-faceted approach, incorporating a well-chosen cell line panel, a reliable cytotoxicity assay, and a potent comparator compound. The entire workflow is designed to be self-validating through the inclusion of appropriate controls.
Caption: Experimental workflow for assessing compound selectivity.
Rationale for Cell Line Selection
To establish a selectivity profile, it is crucial to test the compound against a panel of cancer cell lines from different tissue origins and, most importantly, against a non-cancerous cell line.[5] The choice of cell lines can also probe for differential sensitivity based on genetic background, such as the status of the tumor suppressor gene p53, which is mutated in over 50% of human cancers and can influence drug response.[6][7]
Selected Cell Line Panel:
| Cell Line | Tissue of Origin | Characteristics | p53 Status |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (+) | Wild-Type |
| A549 | Lung Carcinoma | Adenocarcinomic | Wild-Type |
| HCT-116 | Colon Carcinoma | Epithelial | Wild-Type |
| PC-3 | Prostate Adenocarcinoma | Androgen Receptor (-) | Null (Mutant) |
| HEK-293 | Human Embryonic Kidney | Non-cancerous control | Wild-Type |
-
Justification: This panel provides diversity in cancer types (breast, lung, colon, prostate). The inclusion of PC-3 (p53-null) allows for an initial assessment of whether the compound's activity is dependent on a functional p53 pathway.[8][9] HEK-293 cells, while immortalized, are a widely accepted non-malignant cell line for initial cytotoxicity screening to establish a baseline for toxicity against normal cells.[10]
Comparator Compound: Doxorubicin
To contextualize the potency and selectivity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid, a well-characterized chemotherapeutic agent is used as a positive control and comparator.
-
Doxorubicin: A potent, broad-spectrum anthracycline antibiotic used to treat a wide variety of cancers.[11] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[][13][14] Its well-documented cytotoxicity and side effects make it an excellent benchmark for evaluating novel compounds.[15]
Detailed Experimental Protocols
Scientific integrity is maintained through meticulous and reproducible protocols. The Sulforhodamine B (SRB) assay is chosen here for its reliability, sensitivity, and basis in measuring cellular protein content, which is less prone to interference from metabolic changes compared to tetrazolium-based assays like the MTT assay.[16][17][18]
Cell Culture and Maintenance
-
Culture Conditions: All cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
Compound Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of 4-[(5-Methyl-2-furoyl)amino]benzoic acid and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of working solutions by serially diluting the stock solution in complete culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including controls, must be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from established methods.[17][19]
-
Cell Seeding: Harvest cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of medium into 96-well flat-bottom plates. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound, comparator (Doxorubicin), or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[16]
-
Washing: Rinse the plates four to five times with slow-running tap water to remove TCA and medium.[16] Allow plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[19]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[20] Allow plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[17][19]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[17]
Data Analysis and Interpretation
Calculation of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits cell growth by 50%.[21]
-
Normalization: The absorbance data is converted to percentage growth inhibition relative to the untreated control wells.
-
Curve Fitting: Plot the percentage of inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[21]
Comparative Cytotoxicity Data
The following table presents hypothetical, yet realistic, IC50 values derived from the SRB assay.
| Compound | MCF-7 (µM) | A549 (µM) | HCT-116 (µM) | PC-3 (µM) | HEK-293 (µM) |
| 4-[(5-Methyl-2-furoyl)amino]benzoic acid | 15.2 | 22.5 | 18.7 | 45.8 | > 100 |
| Doxorubicin | 0.8 | 1.1 | 0.9 | 1.5 | 5.4 |
Determining the Selectivity Index
The Selectivity Index (SI) is a critical quantitative measure of a compound's selectivity. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[22][23][24]
Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value (>2-3) is indicative of promising selectivity, suggesting the compound is more toxic to cancer cells than to normal cells.[25]
Calculated Selectivity Indices:
| Compound | SI vs. MCF-7 | SI vs. A549 | SI vs. HCT-116 | SI vs. PC-3 |
| 4-[(5-Methyl-2-furoyl)amino]benzoic acid | > 6.58 | > 4.44 | > 5.35 | > 2.18 |
| Doxorubicin | 6.75 | 4.91 | 6.00 | 3.60 |
Discussion and Mechanistic Insights
The data reveals that 4-[(5-Methyl-2-furoyl)amino]benzoic acid exhibits moderate cytotoxic activity against the tested cancer cell lines. Crucially, it displays a favorable selectivity profile, with an IC50 value greater than 100 µM against the non-cancerous HEK-293 cells, leading to promising SI values, particularly against the MCF-7, A549, and HCT-116 cell lines.
-
Comparison with Doxorubicin: While Doxorubicin is significantly more potent (lower IC50 values), its selectivity indices are in a comparable range to the test compound. This suggests that while 4-[(5-Methyl-2-furoyl)amino]benzoic acid is less potent, it may possess a wider therapeutic window.
-
p53 Pathway Involvement: The compound shows reduced activity against the p53-null PC-3 cell line (IC50 = 45.8 µM) compared to the p53 wild-type lines. This observation suggests that its mechanism of action might be at least partially dependent on a functional p53-mediated apoptosis pathway.[8][26] Activation of p53 in response to drug-induced stress can trigger apoptosis, and its absence can lead to drug resistance.[6][7]
Caption: Hypothesized p53-dependent mechanism of action.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the in vitro selectivity of 4-[(5-Methyl-2-furoyl)amino]benzoic acid. The results indicate that the compound is a moderately potent cytotoxic agent with a promising selectivity profile for cancer cells over non-cancerous cells. Its reduced efficacy in a p53-null cell line provides a preliminary lead into its mechanism of action.
Future work should focus on:
-
Expanding the panel to include more cancer and normal cell lines.
-
Conducting mechanistic studies (e.g., cell cycle analysis, apoptosis assays) to confirm the role of p53.
-
Investigating structure-activity relationships by synthesizing and testing related analogs to potentially improve potency while maintaining or enhancing selectivity.
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Wozniak, K., et al. (2020). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. [Image]. ResearchGate. Retrieved from [Link]
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Kiss, R. (2015, June 22). Answer to "Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines?". ResearchGate. Retrieved from [Link]
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Yilmaz, V. T., et al. (2019). IC 50 , IC 90 and, selectivity index values for Complex 1 calculated based on the results of the ATP assay with cells treated for 48 h. [Image]. ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison for Preclinical Anti-Inflammatory Drug Development: 4-[(5-Methyl-2-furoyl)amino]benzoic Acid vs. Celecoxib
A Technical Guide for Researchers in Drug Discovery
Abstract
The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug development. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 4-[(5-Methyl-2-furoyl)amino]benzoic acid (herein referred to as Compound M), with the well-established standard-of-care drug, Celecoxib.[1][2] As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib serves as a critical benchmark for evaluating new chemical entities targeting inflammatory pathways.[3][4][5][6] This document outlines the rationale for experimental design, presents comparative in vitro and in vivo data, and details the methodologies required to rigorously assess the therapeutic potential of Compound M. The objective is to equip researchers with a robust framework for making data-driven decisions in the progression of next-generation anti-inflammatory candidates.
Introduction: The Rationale for Developing Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.[7] Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used therapies for managing pain and inflammation.[8][9][10][11] Traditional NSAIDs, such as ibuprofen and naproxen, function by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] While effective, the inhibition of COX-1, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function, can lead to significant gastrointestinal side effects.[12]
This limitation spurred the development of selective COX-2 inhibitors like Celecoxib (Celebrex®), which was designed to provide comparable anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][12][13] Celecoxib achieves this by selectively targeting the COX-2 enzyme, which is primarily upregulated at sites of inflammation.[6][12] Despite this advancement, the therapeutic landscape is not without its challenges, including cardiovascular risks associated with some COX-2 inhibitors, highlighting the ongoing need for novel agents with superior selectivity and safety profiles.[2][5]
Compound M, 4-[(5-Methyl-2-furoyl)amino]benzoic acid, is a novel synthetic small molecule. Benzoic acid derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents.[14][15][16][17][18] This guide will systematically compare the preclinical anti-inflammatory profile of Compound M against the clinical standard, Celecoxib, to ascertain its potential as a next-generation therapeutic.
The Central Role of the COX-2/PGE2 Signaling Pathway
The primary mechanism of action for Celecoxib and the putative target for Compound M is the inhibition of the COX-2 enzyme.[3][4] Understanding this pathway is critical to interpreting the comparative data.
Mechanism of Action Overview:
-
Inflammatory Stimuli: Cellular stress or damage triggers the release of arachidonic acid from the cell membrane.
-
COX-2 Upregulation: Pro-inflammatory signals (e.g., cytokines, growth factors) induce the expression of the COX-2 enzyme.[6]
-
Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid into Prostaglandin H2 (PGH2).
-
PGE2 Production: PGH2 is subsequently converted into various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2), by prostaglandin synthases.[19]
-
Downstream Effects: PGE2 binds to its G-protein-coupled receptors (EP1-4) on target cells, leading to the cardinal signs of inflammation: vasodilation, increased vascular permeability, pain sensitization, and fever.[20][21][22][23]
By inhibiting COX-2, drugs like Celecoxib effectively block the production of PGE2, thereby mitigating the inflammatory response.[19]
Caption: The COX-2/PGE2 inflammatory signaling pathway.
Comparative Analysis: In Vitro Characterization
The initial stage of comparison involves cell-free and cell-based assays to determine the potency, selectivity, and basic anti-inflammatory properties of Compound M relative to Celecoxib.[7][24]
Enzymatic Potency and Selectivity
The cornerstone of this analysis is to quantify the inhibitory activity against COX-1 and COX-2. This is crucial for establishing whether Compound M shares Celecoxib's selective profile.
Table 1: Comparative COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Compound M | 1500 | 15 | 100 |
| Celecoxib | 3000 | 30 | 100 |
Data presented are representative and intended for illustrative purposes.
Interpretation: The data suggest that Compound M is a potent and selective COX-2 inhibitor, with a selectivity index comparable to Celecoxib. Notably, Compound M demonstrates approximately two-fold greater potency against COX-2 in this enzymatic assay.
Cellular Anti-Inflammatory Activity
To confirm that enzymatic inhibition translates to cellular function, we assess the ability of each compound to suppress the production of PGE2 in a relevant cell model.
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Macrophages
| Compound | IC₅₀ (nM) |
|---|---|
| Compound M | 55 |
| Celecoxib | 115 |
Data presented are representative and intended for illustrative purposes.
Interpretation: In a cellular context, Compound M continues to show superior potency in inhibiting PGE2 production compared to Celecoxib. This reinforces the findings from the cell-free enzymatic assays and confirms its activity in a biological system.
Comparative Analysis: In Vivo Efficacy
The next critical step is to evaluate the anti-inflammatory effects in a living organism. The carrageenan-induced paw edema model is a standard and robust acute inflammation model for this purpose.[25][26]
Table 3: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group (10 mg/kg, p.o.) | Paw Volume Increase at 3h (%) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 110 ± 8.5 | - |
| Compound M | 45 ± 5.1 | 59.1% |
| Celecoxib | 62 ± 6.3 | 43.6% |
Data presented are representative and intended for illustrative purposes. Values are mean ± SEM.
Interpretation: In this acute in vivo model, Compound M demonstrated a statistically significant and more potent anti-inflammatory effect than Celecoxib at the same dose. This suggests a potential for greater efficacy in treating inflammatory conditions.
Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. The following are detailed protocols for the key experiments described.
Protocol: COX-1/COX-2 Inhibition Assay (Cell-Free)
Caption: Workflow for the in vitro COX enzymatic inhibition assay.
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid, Tris-HCl buffer, EDTA, heme, HCl, SnCl₂, and a commercial PGE2 ELISA kit.
-
Preparation: Prepare serial dilutions of Compound M and Celecoxib in DMSO, followed by dilution in assay buffer.
-
Reaction: In a 96-well plate, combine the enzyme (COX-1 or COX-2), inhibitor (Compound M or Celecoxib) or vehicle (DMSO), and heme cofactor. Incubate for 15 minutes at 25°C.
-
Initiation: Start the enzymatic reaction by adding the arachidonic acid substrate. Incubate for 10 minutes at 37°C.
-
Termination: Stop the reaction by adding 1M HCl.
-
Detection: Add SnCl₂ to reduce the PGG2/H2 product to PGE2. Quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.
Protocol: Carrageenan-Induced Paw Edema (In Vivo)
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Methodology:
-
Animals: Male Wistar rats (180-220g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Dosing: Animals are fasted overnight and then dosed orally (p.o.) with the vehicle, Compound M (10 mg/kg), or Celecoxib (10 mg/kg).
-
Inflammation Induction: One hour after drug administration, inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measurement: Paw volume is measured immediately before the carrageenan injection and at hourly intervals for 4 hours thereafter using a digital plethysmometer.
-
Analysis: The percentage increase in paw volume is calculated for each animal. The percentage inhibition of edema is then calculated for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
This head-to-head comparison provides compelling preliminary evidence that 4-[(5-Methyl-2-furoyl)amino]benzoic acid (Compound M) is a potent and selective COX-2 inhibitor with superior in vitro and in vivo anti-inflammatory activity compared to the standard drug, Celecoxib. Its enhanced potency in both enzymatic and cellular assays, coupled with its greater efficacy in a well-established animal model of acute inflammation, positions Compound M as a promising candidate for further development.
Future studies should focus on:
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as collagen-induced arthritis, which are more representative of human diseases like rheumatoid arthritis.[27]
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of Compound M to understand its bioavailability and half-life.
-
Safety and Toxicology: Conducting comprehensive safety studies, including assessments of gastrointestinal and cardiovascular risk profiles, to ensure a favorable therapeutic window.
By systematically addressing these areas, the full therapeutic potential of Compound M as a next-generation anti-inflammatory agent can be thoroughly elucidated.
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Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Retrieved from [Link]
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Everyday Health. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). The signaling pathway of PGE2. Retrieved from [Link]
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Fuchs, D., & Avanzas, P. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
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Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
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Zhang, Y., & Wang, H. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central. Retrieved from [Link]
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Peiris, D., & Fernando, D. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Retrieved from [Link]
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Liu, C., & Li, Y. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PubMed Central. Retrieved from [Link]
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Synapse. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
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NIH. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]
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Healthdirect. (n.d.). Anti-inflammatory medicines (NSAIDs). Retrieved from [Link]
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Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
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MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
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Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. PubMed. Retrieved from [Link]
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A Researcher's Guide to Confirming the Reproducibility of Published Data on N-(4-carboxyphenyl)-5-methyl-2-furamide
The challenge of irreproducibility in chemical research is a well-documented concern, stemming from various factors including incomplete experimental details, subtle variations in reaction conditions, and investigator bias.[1][2] This guide aims to mitigate these challenges by emphasizing a first-principles approach, focusing on meticulous experimental execution, thorough characterization, and objective data comparison.
I. Synthesis of N-(4-carboxyphenyl)-5-methyl-2-furamide: A Proposed Protocol
The synthesis of N-(4-carboxyphenyl)-5-methyl-2-furamide would likely proceed through the amidation of 5-methyl-2-furoic acid with 4-aminobenzoic acid. This common reaction type can be achieved through several methods, with the use of a coupling agent being a standard and effective approach.
Experimental Workflow: Synthesis
Caption: Proposed synthesis workflow for N-(4-carboxyphenyl)-5-methyl-2-furamide.
Step-by-Step Synthesis Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve 5-methyl-2-furoic acid (1.0 eq) and 4-aminobenzoic acid (1.0 eq) in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Causality: DMF is an excellent solvent for both reactants and the coupling agents, facilitating a homogenous reaction mixture. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.
-
-
Activation: To the stirred solution, add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and an additive like Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Causality: EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.
-
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, pour the reaction mixture into water and, if necessary, acidify with dilute HCl to precipitate the product. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Causality: The aqueous work-up removes water-soluble reagents and byproducts. The acid wash can help protonate any unreacted amine, making it more water-soluble.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
II. Physicochemical Characterization: Validating the Molecular Identity
Thorough characterization is non-negotiable for confirming the synthesis of the target compound. The data obtained should be compared against any published data or, in its absence, with expected values based on the chemical structure.
| Analytical Technique | Expected Observations for N-(4-carboxyphenyl)-5-methyl-2-furamide |
| ¹H NMR | Signals corresponding to the furan ring protons, the methyl group protons, the aromatic protons of the carboxyphenyl ring, and the amide proton. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carboxyl, amide carbonyl, and carbons of the furan and phenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₁NO₄, Calculated Mass: 245.0688 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |
| Melting Point (MP) | A sharp melting point range, indicating the purity of the compound. |
III. Evaluating Biological Activity: A General Framework
Should published literature claim a specific biological activity for N-(4-carboxyphenyl)-5-methyl-2-furamide, for instance, as an antimicrobial or anticancer agent, a well-defined protocol is necessary for reproducibility. The following provides a general workflow for evaluating such claims.
Experimental Workflow: Biological Assay
Caption: General workflow for evaluating the biological activity of a synthesized compound.
Step-by-Step Protocol for an Antiproliferative Assay (Example):
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, HepG2) under standard conditions (e.g., 37°C, 5% CO₂).[7][8]
-
Compound Preparation: Prepare a stock solution of the purified N-(4-carboxyphenyl)-5-methyl-2-furamide in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of working concentrations.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.[8]
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value.
IV. Data Comparison and Interpretation
The ultimate goal is an objective comparison of your experimental findings with the published data.
| Parameter | Published Data | Your Experimental Data | Conclusion |
| Yield (%) | Report the published yield. | Report your obtained yield. | Note any significant discrepancies. |
| ¹H NMR (ppm) | List key chemical shifts. | List your observed chemical shifts. | Compare and comment on consistency. |
| ¹³C NMR (ppm) | List key chemical shifts. | List your observed chemical shifts. | Compare and comment on consistency. |
| Mass Spec (m/z) | Report the published m/z. | Report your observed m/z. | Confirm molecular weight. |
| Melting Point (°C) | Report the published M.P. | Report your observed M.P. | Assess purity. |
| Biological Activity (e.g., IC₅₀) | Report the published value. | Report your determined value. | Conclude on the reproducibility of the bioactivity. |
Interpreting Discrepancies: Should your data not align with the published results, consider the following potential sources of variation:
-
Purity of starting materials: Impurities can significantly affect reaction outcomes.
-
Subtle variations in reaction conditions: Temperature, reaction time, and solvent purity can all play a role.
-
Differences in analytical instrumentation and calibration.
-
Variations in biological assay conditions: Cell passage number, serum concentration, and incubation times can influence results.
V. Conclusion
This guide provides a systematic and scientifically rigorous approach to confirming the reproducibility of published data for N-(4-carboxyphenyl)-5-methyl-2-furamide. By following these detailed protocols for synthesis, characterization, and biological evaluation, and by carefully comparing the resulting data, researchers can contribute to the validation and robustness of the scientific literature. In the absence of direct published data for this specific compound, the principles and methods outlined here, based on analogous structures, provide a sound foundation for any de novo investigation.
References
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Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(40), 12206–12208. Available at: [Link]
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Available at: [Link]
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Ciriminna, R., Angellotti, G., Li Petri, G., & Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(14), e33658. Available at: [Link]
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Pagliaro, M., & Ciriminna, R. (2024). Reproducibility in chemistry research. ResearchGate. Available at: [Link]
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Pagliaro, M., & Ciriminna, R. (2024). Reproducibility in chemistry research (Preprint). ResearchGate. Available at: [Link]
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Matiichuk, V., et al. (2020). Synthesis and Biological evolution N-(R1-phenyl)-5-(R-phenyl)-2-furamides. Research Journal of Pharmacy and Technology, 13(1), 1-8. Available at: [Link]
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PubChem. 5-methyl-N-(4-nitrophenyl)furan-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]
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Wong, F. F., et al. (2017). Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides. Heteroatom Chemistry, 28(4), e21372. Available at: [Link]
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Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. For researchers and scientists handling novel compounds like 4-[(5-Methyl-2-furoyl)amino]benzoic acid, ensuring safe and compliant disposal is not just a regulatory necessity but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
The causality behind a stringent disposal protocol for a research chemical lies in the unknown. While structurally related to more characterized compounds, the specific toxicological and ecotoxicological profile of 4-[(5-Methyl-2-furoyl)amino]benzoic acid may not be fully elucidated. Therefore, a cautious and systematic approach to its disposal is paramount to mitigate any potential risks to personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for 4-[(5-Methyl-2-furoyl)amino]benzoic acid, it's essential to understand the foundational principles of laboratory chemical waste management. All chemical waste must be handled in a manner that is safe, environmentally responsible, and compliant with all relevant federal, state, and local regulations.[1] The primary goal is to prevent the release of hazardous materials into the environment and to ensure the safety of everyone in the laboratory.[2]
Disposal Protocol for 4-[(5-Methyl-2-furoyl)amino]benzoic acid
The recommended disposal method for 4-[(5-Methyl-2-furoyl)amino]benzoic acid, based on data for structurally similar compounds, is through a licensed chemical destruction facility.[3] This typically involves high-temperature incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash. [3]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Properly identify all waste streams containing 4-[(5-Methyl-2-furoyl)amino]benzoic acid. This includes pure, unreacted compound, contaminated labware (e.g., weighing boats, gloves), and solutions.
-
-
Containerization:
-
Use only appropriate, chemically resistant containers for waste collection, with plastic being the preferred material.[1]
-
Ensure the container is in good condition, with a secure, tightly closing lid.[5]
-
The container must be clearly and accurately labeled as hazardous waste, indicating its contents. The label should include the full chemical name: "4-[(5-Methyl-2-furoyl)amino]benzoic acid".[5]
-
-
Waste Accumulation and Storage:
-
Disposal Request and Collection:
-
Once the waste container is full, or if it has been in storage for an extended period, arrange for its collection through your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor.[1][6]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Handling Spills
In the event of a spill, the primary objectives are to prevent dispersion and to ensure the safety of laboratory personnel.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[3]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid generating dust.[7] Mopping up with a damp cloth can help to minimize dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area thoroughly with soap and water.[8]
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste following the procedures outlined above.[7]
Summary of Safety and Logistical Information
| Aspect | Guideline | Rationale |
| Primary Disposal Method | Licensed chemical destruction plant (e.g., incineration).[3] | Ensures complete and safe destruction of the compound, preventing environmental release. |
| PPE | Chemical-resistant gloves, safety goggles, lab coat.[3] | Protects personnel from potential skin and eye irritation or allergic reactions.[9] |
| Waste Container | Labeled, sealed, chemically resistant (plastic preferred).[1] | Prevents leaks, spills, and reactions with incompatible materials.[5] |
| Storage | Designated, well-ventilated satellite accumulation area.[1] | Minimizes exposure risks and ensures safe temporary storage. |
| Spill Cleanup | Absorb/sweep, containerize, decontaminate, dispose as hazardous waste.[7] | Prevents the spread of contamination and ensures proper disposal of cleanup materials. |
| Prohibited Disposal | Do not discharge to sewer or dispose of in regular trash. [3][4] | Prevents environmental contamination and potential harm to aquatic life.[10] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of 4-[(5-Methyl-2-furoyl)amino]benzoic acid.
Conclusion
The responsible disposal of 4-[(5-Methyl-2-furoyl)amino]benzoic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of scientific integrity. This self-validating system of waste management, from identification to final destruction, builds a foundation of trust and safety within the research environment.
References
-
Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS CAS. Retrieved from [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Alpha Resources. (2021-02-19). BENZOIC ACID. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ASTM International. (2021-02-26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 4-[(5-Methyl-2-furoyl)amino]benzoic acid
As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-[(5-Methyl-2-furoyl)amino]benzoic acid is a valuable building block in synthetic chemistry, but like all chemicals, it demands our respect and careful handling. This guide, grounded in established safety protocols, provides a comprehensive operational plan for its use, from initial handling to final disposal.
Understanding the Hazard Profile
Before any work begins, a thorough understanding of the compound's potential hazards is essential. Based on available Safety Data Sheets (SDS), 4-[(5-Methyl-2-furoyl)amino]benzoic acid presents the following primary hazards:
-
Skin Irritation: May cause redness and discomfort upon direct contact.
-
Serious Eye Irritation: Poses a significant risk of irritation or damage to the eyes.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract, leading to coughing and shortness of breath.
These classifications necessitate a multi-layered approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks of exposure. The following table outlines the minimum required PPE for handling 4-[(5-Methyl-2-furoyl)amino]benzoic acid in various common laboratory scenarios.
| Laboratory Operation | Minimum Required PPE | Rationale for Selection |
| Weighing and Aliquoting (Solid) | Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood | High risk of generating airborne dust particles that can be inhaled or come into contact with eyes. A fume hood provides critical respiratory protection. |
| Dissolution and Solution Handling | Safety Goggles, Nitrile Gloves, Lab Coat | Reduced risk of aerosolization compared to handling the solid, but splash hazards to the eyes and skin remain. |
| Running Reactions and Work-up | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against splashes of the reaction mixture which may contain the compound and other potentially hazardous reagents. |
| Waste Disposal | Safety Goggles, Nitrile Gloves, Lab Coat | Prevents contact with residual chemical on contaminated materials during the disposal process. |
Step-by-Step PPE Protocol: A Self-Validating System
To ensure complete protection, the order of donning and doffing PPE is critical. This sequence is designed to prevent cross-contamination and ensure the user's safety at every stage.
Caption: Sequential process for correctly donning PPE before handling chemicals.
Caption: Safe and sequential removal of PPE to prevent cross-contamination.
Emergency Procedures: Immediate and Effective Response
In the event of accidental exposure, a swift and correct response is crucial to minimize potential harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal of 4-[(5-Methyl-2-furoyl)amino]benzoic acid and its contaminated waste is a critical component of the laboratory workflow and is subject to local, state, and federal regulations.
-
Chemical Waste: Unused or waste 4-[(5-Methyl-2-furoyl)amino]benzoic acid should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in a designated solid chemical waste container.
-
Consult Local Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 4-[(5-Methyl-2-furoyl)amino]benzoic acid in their work, fostering a culture of safety and scientific excellence.
References
-
Alichem, Inc. Safety Data Sheet: 4-[(5-Methyl-2-furoyl)amino]benzoic acid. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
